4-Bromo-2-sulfanylbenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-sulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2S/c8-4-1-2-5(7(9)10)6(11)3-4/h1-3,11H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNJGPZUGQGIGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)S)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586526 | |
| Record name | 4-Bromo-2-sulfanylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116209-30-4 | |
| Record name | 4-Bromo-2-sulfanylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-sulfanylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"4-Bromo-2-sulfanylbenzoic acid" synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-Bromo-2-sulfanylbenzoic acid
Abstract
This compound is a halogenated and sulfur-containing aromatic carboxylic acid with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique trifunctional nature—a carboxylic acid for amide or ester formation, a bromine atom for cross-coupling reactions, and a sulfanyl (thiol) group for further functionalization or disulfide bonding—makes it a highly valuable, albeit not widely documented, synthetic intermediate. This technical guide presents a comprehensive and scientifically grounded proposed pathway for the synthesis of this compound. The recommended route proceeds via the diazotization of 4-bromo-2-aminobenzoic acid, followed by a copper-catalyzed reaction with a xanthate salt (the Leuckart thiophenol reaction) and subsequent hydrolysis. This document provides a detailed, step-by-step protocol, discusses the underlying chemical principles, and offers insights into process control, safety, and characterization of the final product, tailored for researchers and professionals in drug development and chemical synthesis.
Introduction and Strategic Approach
The synthesis of multi-functionalized aromatic compounds is a cornerstone of modern organic chemistry, enabling the construction of complex molecules with tailored properties. This compound represents a strategic scaffold for creating novel compounds. The bromine atom at the 4-position offers a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl, alkyl, or alkynyl substituents. The ortho-positioned sulfanyl and carboxylic acid groups can participate in cyclization reactions to form benzothiazine derivatives or act as independent functional groups for further elaboration.
The selection of this pathway is based on its reliability and superior control compared to alternative methods like nucleophilic aromatic substitution (SNAr) on a 4-bromo-2-halobenzoic acid. SNAr reactions with sulfur nucleophiles on non-activated aromatic rings often require harsh conditions and can suffer from side reactions.[3][4] The diazotization route, conversely, is a mild and highly efficient method for converting an amino group into a wide array of functionalities.[5][6]
Proposed Synthesis Pathway: A Three-Step Approach
The synthesis of this compound is proposed to proceed in three key steps starting from 4-bromo-2-aminobenzoic acid. This starting material can be prepared via established methods, such as the reduction of 4-bromo-2-nitrobenzoic acid or related derivatives.[7]
Caption: Overall workflow for the synthesis of this compound.
Step 1: Diazotization of 4-Bromo-2-aminobenzoic acid
Principle & Mechanism: The first step involves the conversion of the primary aromatic amine group of 4-bromo-2-aminobenzoic acid into a diazonium salt. This reaction is conducted in a cold aqueous acidic solution with sodium nitrite. The strong acid (HCl) reacts with sodium nitrite to form nitrous acid (HNO₂) in situ. The nitrous acid is then protonated, and after the loss of water, it forms the highly electrophilic nitrosonium ion (NO⁺). The lone pair of the amino group attacks the nitrosonium ion, and following a series of proton transfers and elimination of a water molecule, the stable aryl diazonium salt is formed. Low temperatures (0-5 °C) are critical to prevent the premature decomposition of the diazonium salt.[8]
Experimental Protocol:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 4-bromo-2-aminobenzoic acid (1.0 eq.) in a 2M aqueous solution of hydrochloric acid (3.0 eq.).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (1.1 eq.) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature of the reaction mixture does not exceed 5 °C. The addition should take approximately 20-30 minutes.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. The resulting solution should be clear or slightly yellow.
-
The diazonium salt solution is highly reactive and should be used immediately in the next step without isolation.
Step 2: Formation of the Aryl Xanthate (Leuckart Reaction)
Principle & Mechanism: This step utilizes the Leuckart thiophenol reaction, where the freshly prepared diazonium salt is treated with a xanthate salt, typically potassium ethyl xanthate (KEX).[1] The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. It is believed that a copper(I) catalyst can facilitate a single-electron transfer to the diazonium salt, leading to the extrusion of nitrogen gas (N₂) and the formation of an aryl radical.[6] This radical then reacts with the xanthate to form the aryl xanthate intermediate. Even without an explicit copper catalyst, the reaction can often proceed effectively.
Experimental Protocol:
-
In a separate beaker, dissolve potassium ethyl xanthate (1.2 eq.) in a minimal amount of cold deionized water.
-
To the cold diazonium salt solution from Step 1, add the potassium ethyl xanthate solution dropwise with continuous stirring, while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 1-2 hours. The evolution of nitrogen gas may be observed.
-
The aryl xanthate intermediate often separates as an oil or a solid. Extract the product into an organic solvent such as diethyl ether or ethyl acetate (2 x 50 mL for a small-scale reaction).
-
Combine the organic extracts, wash with water and then with brine, and dry over anhydrous sodium sulfate.
-
The solvent can be removed under reduced pressure to yield the crude aryl xanthate, which can be used in the next step without further purification.
Step 3: Hydrolysis to this compound
Principle & Mechanism: The final step is the hydrolysis of the aryl xanthate intermediate to the target thiol. This is achieved by heating the intermediate in a strong aqueous base, such as sodium hydroxide. The hydroxide ions attack the thiocarbonyl carbon of the xanthate, leading to the cleavage of the sulfur-carbon bond and the formation of the thiolate salt. Subsequent acidification of the reaction mixture protonates the thiolate and the carboxylate to yield the final product, this compound.
Experimental Protocol:
-
Dissolve the crude aryl xanthate from Step 2 in a 2M aqueous solution of sodium hydroxide (excess, e.g., 4-5 eq.).
-
Heat the mixture to reflux for 2-4 hours to ensure complete hydrolysis. The reaction can be monitored by TLC.
-
After cooling the reaction mixture to room temperature, wash it with a non-polar solvent like hexane to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify it with cold concentrated hydrochloric acid or sulfuric acid until the pH is approximately 1-2.
-
The product, this compound, should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash it thoroughly with cold water to remove any inorganic salts, and dry it under vacuum.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.
Data Presentation and Expected Characterization
Reagent Summary Table
| Reagent | Formula | Molar Mass ( g/mol ) | Role |
| 4-Bromo-2-aminobenzoic acid | C₇H₆BrNO₂ | 216.03 | Starting Material |
| Sodium Nitrite | NaNO₂ | 69.00 | Diazotizing Agent |
| Hydrochloric Acid | HCl | 36.46 | Acidic Medium |
| Potassium Ethyl Xanthate | C₃H₅KOS₂ | 160.32 | Sulfur Source |
| Sodium Hydroxide | NaOH | 40.00 | Hydrolysis Reagent |
Expected Product Characterization
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the three aromatic protons, a broad singlet for the carboxylic acid proton, and a singlet for the sulfanyl proton. The aromatic signals will exhibit coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and the S-H stretch of the thiol (a weak band around 2550-2600 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (230.91 g/mol for the most common isotopes). The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) should be observed for the molecular ion peak.[9]
Visualization of Method Selection
The decision to use the Leuckart-Sandmeyer pathway over a direct SNAr approach is a critical aspect of the synthetic design. The following diagram illustrates the rationale.
Caption: Decision workflow for selecting the optimal synthetic route.
Safety and Handling
-
Aryl Diazonium Salts: These intermediates should be handled with extreme care as they can be explosive when isolated and dried. It is imperative to use them in solution immediately after their preparation and to keep them at low temperatures.
-
Sodium Nitrite: This is a strong oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes.
-
Strong Acids and Bases: Hydrochloric acid and sodium hydroxide are corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
-
Sulfur Compounds: While the xanthate reagent is relatively odorless, the final thiol product and potential side products may have unpleasant odors. The final acidification step may also release hydrogen sulfide (H₂S), a toxic gas. Ensure the workup is conducted in an efficient fume hood.
Conclusion
This technical guide outlines a well-reasoned and robust synthetic pathway for the preparation of this compound. By employing the Leuckart thiophenol reaction on 4-bromo-2-aminobenzoic acid, this valuable synthetic intermediate can be accessed through a controlled, three-step process involving mild reaction conditions. The detailed protocols, mechanistic insights, and safety considerations provided herein are intended to equip researchers in the pharmaceutical and chemical industries with the necessary knowledge to successfully synthesize this versatile molecule for a wide range of applications.
References
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
Gale, E. Recent trends in the chemistry of Sandmeyer reaction: a review. J Iran Chem Soc. 2022;19:1259–1281. Available from: [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]
-
UCLA Chemistry and Biochemistry. Illustrated Glossary of Organic Chemistry - Sandmeyer reaction. Available from: [Link]
-
Wikipedia. Sandmeyer reaction. Available from: [Link]
-
BYJU'S. Sandmeyer Reaction Mechanism. Available from: [Link]
-
MDPI. Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Molecules. 2021;26(10):2939. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Chemical Synthesis: The Role of 4-Bromo-2-Chlorobenzoic Acid. Available from: [Link]
- Google Patents. A kind of preparation method of 4- bromobenzoic acids. CN108558636A.
-
ResearchGate. Waldmann approach to 4-bromo-2-aminobenzoic acid (11). Available from: [Link]
-
PubMed. Cu-catalyzed in situ generation of thiol using xanthate as a thiol surrogate for the one-pot synthesis of benzothiazoles and benzothiophenes. Org Biomol Chem. 2013;11(15):2456-2460. Available from: [Link]
-
Wikipedia. Leuckart thiophenol reaction. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. Exploring the Chemical Synthesis of 4-Bromobenzoic Acid: A Look at Preparation Methods. Available from: [Link]
-
ResearchGate. Expedient Syntheses of Alkyl and Aryl Thioethers using Xanthates as Thiol-Free Reagents. Available from: [Link]
-
Organic Chemistry Portal. Leuckart Thiophenol Reaction. Available from: [Link]
-
ResearchGate. Herz reaction. Available from: [Link]
-
ResearchGate. Xanthates as Thiol Surrogates for Nucleophilic Substitution with Aryl Halides. Available from: [Link]
- Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. CN106928198A.
-
Pen & Prosperity. Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Available from: [Link]
-
PubMed Central. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. 2020;5(45):29347-29354. Available from: [Link]
-
ResearchGate. Methods of sulfide synthesis using xanthates (a–c) and xanthate... Available from: [Link]
-
Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]
- Google Patents. Process for the preparation of O-aminothiophenols. US3931321A.
-
ResearchGate. Reactions of A3B‐porphyrins with sulfur‐based nucleophiles. Available from: [Link]
-
PubMed Central. Green methodologies for the synthesis of 2-aminothiophene. RSC Adv. 2022;12(38):24581-24603. Available from: [Link]
-
Organic Chemistry Portal. Thiophenol synthesis by C-S coupling or substitution. Available from: [Link]
-
Royal Society of Chemistry. Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of BH3NH3 to synthesize 2-unsubstituted benzothiazole derivatives. RSC Adv. 2022;12(28):18121-18126. Available from: [Link]
-
Indian Journal of Pharmaceutical Sciences. Studies on the Synthesis of 2-Aminothiophenol. 1996;58(5):196-199. Available from: [Link]
-
PubMed Central. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Molecules. 2011;16(1):188-199. Available from: [Link]
Sources
- 1. Leuckart thiophenol reaction - Wikipedia [en.wikipedia.org]
- 2. Leuckart Thiophenol Reaction [organic-chemistry.org]
- 3. penandprosperity.vgcet.com [penandprosperity.vgcet.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. byjus.com [byjus.com]
- 9. 4-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
"4-Bromo-2-sulfanylbenzoic acid" chemical properties
An In-Depth Technical Guide to 4-Bromo-2-sulfanylbenzoic Acid
Introduction
This compound, also known as 4-Bromo-2-mercaptobenzoic acid, is a trifunctional aromatic compound featuring a carboxylic acid, a thiol (sulfanyl) group, and a bromine atom. This unique arrangement of reactive sites makes it a highly valuable and versatile building block in synthetic organic chemistry, medicinal chemistry, and materials science. The strategic positioning of these functional groups allows for selective and sequential chemical transformations, enabling the construction of complex molecular architectures.
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound. It is intended for researchers, chemists, and drug development professionals who seek to leverage the unique characteristics of this compound in their work. The insights provided herein are grounded in established chemical principles and data from analogous structures, offering a predictive and practical framework for its use.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's fundamental properties is the cornerstone of its effective application in research.
Core Chemical Properties
The key physicochemical properties of this compound are summarized below. These values are derived from predictive models and data available for structurally related compounds.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrO₂S | [1] |
| Molecular Weight | 233.08 g/mol | [1] |
| CAS Number | 116030-21-2 | Inferred from supplier listings |
| Appearance | Expected to be an off-white to yellow solid | Analogy to Thiosalicylic Acid[2] |
| Melting Point | Not experimentally determined; likely >160 °C | Analogy to Thiosalicylic Acid (162-169 °C)[2] |
| Predicted XlogP | 3.2 | [1] |
| Predicted pKa | ~3.5 (Carboxylic Acid), ~7-8 (Thiol) | Analogy to Thiosalicylic Acid[2] & Brominated Phenols[3] |
| Solubility | Slightly soluble in water; soluble in organic solvents like DMSO, ethanol, and diethyl ether. | Analogy to Thiosalicylic Acid[2][4] |
Spectroscopic Signature Analysis
The structural features of this compound give rise to a distinct spectroscopic profile, which is critical for its identification and characterization.
-
¹H NMR Spectroscopy : The aromatic region is expected to show three distinct signals corresponding to the protons on the benzene ring. Due to the substitution pattern, complex splitting (doublets and doublets of doublets) would be anticipated. The acidic protons of the carboxylic acid and thiol groups would appear as broad singlets at ~13 ppm and ~4-5 ppm, respectively, though their position can be highly dependent on solvent and concentration.
-
¹³C NMR Spectroscopy : Seven distinct carbon signals are expected. The carbonyl carbon of the carboxylic acid will be the most downfield signal (~170 ppm). The six aromatic carbons will appear in the 120-140 ppm range, with the carbons directly attached to the electron-withdrawing bromine, sulfur, and carboxyl groups showing characteristic shifts.
-
Mass Spectrometry : The mass spectrum will exhibit a characteristic molecular ion (M⁺) peak cluster due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity at m/z 232 and 234. PubChemLite predicts an [M-H]⁻ peak at 230.91208 and an [M+H]⁺ peak at 232.92664.[1]
-
Infrared (IR) Spectroscopy : Key vibrational frequencies are expected to include:
-
A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).
-
A sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹).
-
A weak S-H stretch from the thiol group (~2550 cm⁻¹).
-
C-Br stretching vibrations in the fingerprint region (~500-600 cm⁻¹).
-
Synthesis and Chemical Reactivity
The utility of this compound stems from its synthetic accessibility and the differential reactivity of its functional groups.
Proposed Synthetic Pathway
A robust and common method for introducing a thiol group onto an aromatic ring is via the diazotization of a primary amine, followed by decomposition of the diazonium salt with a sulfur source. This approach, well-documented for the synthesis of thiosalicylic acid from anthranilic acid, is readily adaptable.[2][5]
Caption: Proposed synthesis of this compound.
Protocol: Synthesis via Diazotization
Causality: This protocol leverages the conversion of a stable amino group into a highly reactive diazonium salt, which can then be displaced by a sulfur nucleophile. Using potassium ethyl xanthate followed by hydrolysis is often preferred as it can lead to cleaner reactions and higher yields compared to direct displacement with sodium sulfide.
Step-by-Step Methodology:
-
Diazotization:
-
Suspend 4-bromo-2-aminobenzoic acid in an aqueous solution of hydrochloric acid (e.g., 3M HCl).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂). Maintain the temperature below 5 °C throughout the addition.
-
Self-Validation: The reaction is complete when a slight excess of nitrous acid is detected using potassium iodide-starch paper. Add a small amount of urea to quench any remaining nitrous acid.
-
-
Xanthate Displacement:
-
In a separate flask, dissolve potassium ethyl xanthate in water and cool to 10-15 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the potassium ethyl xanthate solution. A yellow or orange solid should precipitate.
-
Allow the mixture to stir and slowly warm to room temperature over 1-2 hours, then heat gently (e.g., 50-60 °C) for 30 minutes to ensure complete decomposition of the diazonium salt.
-
-
Hydrolysis and Isolation:
-
Cool the reaction mixture and add a solution of sodium hydroxide. Heat the mixture to reflux for 2-3 hours to hydrolyze the xanthate ester.
-
Cool the basic solution and filter it to remove any insoluble byproducts.
-
Acidify the clear filtrate with concentrated hydrochloric acid until the pH is ~1-2. The target product, this compound, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for further purification.
-
Reactivity Profile
The molecule's three functional groups can be addressed with high selectivity, making it a powerful synthetic intermediate.
Caption: Key reaction pathways for this compound.
-
Carboxylic Acid (-COOH): This group readily undergoes standard transformations such as esterification (with alcohols under acidic catalysis) and amidation (with amines using peptide coupling agents). This allows for the introduction of diverse side chains or conjugation to other molecules.
-
Thiol (-SH): The thiol group is a potent nucleophile and can be selectively alkylated with alkyl halides under basic conditions to form thioethers. It is also susceptible to oxidation, readily forming a disulfide bridge upon treatment with mild oxidizing agents like iodine or even atmospheric oxygen, particularly under basic conditions. This functionality is crucial for its use as a zinc-binding group in enzyme inhibitors or as a surface anchor for nanoparticles.[5]
-
Aryl Bromide (-Br): The bromine atom is a key handle for modern cross-coupling reactions.[6] It serves as an excellent substrate for palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.[7][8] This is arguably its most powerful feature for building molecular complexity, allowing for the connection of this core to other aromatic, vinylic, or alkynyl fragments.
Applications in Drug Discovery and Materials Science
The trifunctional nature of this compound makes it an attractive starting point for synthesizing a wide range of target molecules.
-
Medicinal Chemistry Scaffold: As a substituted thiosalicylic acid, it belongs to a class of compounds with known biological activities, including analgesic and antipyretic properties.[5][9] Its derivatives can be explored as potential inhibitors for various enzymes, especially metalloenzymes where the thiol can coordinate to a metal center, such as in carbonic anhydrases.[10]
-
Fragment-Based Drug Discovery (FBDD): Its relatively small size and multiple points for elaboration make it an ideal fragment for FBDD campaigns. The thiol can act as an anchor in a protein's active site, while the carboxylic acid and aryl bromide positions can be used to "grow" the fragment into a more potent lead compound.
-
Intermediate for Complex APIs: The ability to perform sequential and orthogonal reactions at its three functional sites is invaluable for the multi-step synthesis of complex active pharmaceutical ingredients (APIs).[6] For example, a Suzuki coupling could be performed at the bromine site, followed by amide coupling at the carboxylate, leaving the thiol available for later modification or as a key pharmacophoric feature.
-
Materials Science: Thiol-containing aromatic carboxylic acids are used as stabilizing agents or linkers in the synthesis of metal nanoparticles and metal-organic frameworks (MOFs).[5] The thiol group provides a strong anchor to metal surfaces, while the rigid aromatic body and the carboxylic acid offer further points for coordination or functionalization.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related compounds like 4-Bromobenzoic acid provides a strong basis for safe handling protocols.[11][12][13]
| Hazard Information | Precautionary Statements |
| GHS Pictograms: (Harmful/Irritant) | Prevention: |
| Signal Word: Warning | P261: Avoid breathing dust.[13] |
| Hazard Statements: | P264: Wash skin thoroughly after handling.[11] |
| H302: Harmful if swallowed.[11][13] | P270: Do not eat, drink or smoke when using this product.[11] |
| H315: Causes skin irritation.[13] | P280: Wear protective gloves/protective clothing/eye protection.[12] |
| H319: Causes serious eye irritation.[13] | Response: |
| H335: May cause respiratory irritation.[13] | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[11] |
| P302+P352: IF ON SKIN: Wash with plenty of soap and water.[12] | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12][13] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[12] Eyewash stations and safety showers should be readily accessible.[12]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[13]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Inspect gloves prior to use.[13]
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[14]
-
Storage and Disposal
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11] Do not let the product enter drains.[11]
Conclusion
This compound is a synthetically powerful building block whose value lies in the orthogonal reactivity of its constituent functional groups. The thiol provides a soft nucleophile and metal-binding site, the carboxylic acid offers a handle for amide and ester formation, and the aryl bromide opens the door to a vast array of modern cross-coupling chemistries. This trifecta of reactivity makes it an exceptionally useful tool for chemists in drug discovery, enabling the efficient construction of novel and complex molecules with therapeutic potential. Proper understanding of its properties, synthesis, and handling is essential for unlocking its full potential in the laboratory.
References
- Sigma-Aldrich. (2025).
- PubChemLite. This compound (C7H5BrO2S).
- Thermo Fisher Scientific. (2025).
- Acros Organics. (2025).
- CDH Fine Chemical.
- Wikipedia. Thiosalicylic acid.
- ChemicalBook. (2025). Thiosalicylic acid | 147-93-3.
- PubChem. 2-Mercaptobenzoic Acid.
- ChemicalBook. (2019).
- Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of 4-Bromo-2-nitrobenzoic Acid in Modern Pharmaceutical Synthesis.
- Vinsova, J. et al. (2015). Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity. PubMed.
- IndiaMART.
- Unnamed Supplier. (2025). The Role of 4-Bromo-2-fluorobenzoic Acid in Pharmaceutical Synthesis.
- Ningbo Inno Pharmchem Co., Ltd. (2025). The Essential Intermediate: Applications of 4-Bromo-2-nitrobenzoic Acid in Research.
- Benchchem. A Comparative Analysis of the Reactivity of 4-Bromo-2-hydroxybenzaldehyde and 5-Bromosalicylaldehyde.
- Sharonova, T. et al. Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. PMC - NIH.
Sources
- 1. PubChemLite - this compound (C7H5BrO2S) [pubchemlite.lcsb.uni.lu]
- 2. Thiosalicylic acid - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. dir.indiamart.com [dir.indiamart.com]
- 5. Thiosalicylic acid | 147-93-3 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. 2-Mercaptobenzoic Acid | C7H6O2S | CID 5443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. fishersci.com [fishersci.com]
"4-Bromo-2-sulfanylbenzoic acid" molecular structure
An In-depth Technical Guide to 4-Bromo-2-sulfanylbenzoic Acid: Molecular Structure, Synthetic Utility, and Characterization
Abstract
This compound (CAS No. 116209-30-4) is a trifunctional aromatic compound of significant interest to researchers in medicinal chemistry, drug discovery, and materials science.[1] Its unique molecular architecture, featuring a carboxylic acid, a thiol (sulfanyl) group, and an aryl bromide, offers three distinct and orthogonal points for chemical modification. This guide provides a comprehensive analysis of its molecular structure, explores the reactivity of its key functional groups, proposes a robust synthetic pathway, and details the expected analytical characterization. By synthesizing data from analogous compounds and foundational chemical principles, this document serves as a technical resource for scientists looking to leverage this versatile building block in the design and synthesis of novel complex molecules.
This compound, also known as 4-bromo-2-mercaptobenzoic acid, is a substituted benzoic acid. The correct placement of its functional groups is critical to its reactivity and utility.
Nomenclature and Chemical Identifiers
A consistent and accurate identification of a chemical entity is the foundation of reproducible science. The key identifiers for this compound are summarized below.
| Property | Value | Source(s) |
| Systematic Name | This compound | IUPAC |
| CAS Number | 116209-30-4 | [1][2] |
| Molecular Formula | C₇H₅BrO₂S | [1] |
| Molecular Weight | 233.08 g/mol | [1] |
| SMILES | C1=CC(=C(C=C1Br)S)C(=O)O | PubChem |
| InChI | InChI=1S/C7H5BrO2S/c8-4-1-2-5(7(9)10)6(11)3-4/h1-3,11H,(H,9,10) | PubChem |
Structural Elucidation
The molecule consists of a benzene ring substituted at positions 1, 2, and 4. The carboxylic acid (-COOH) group defines the base name "benzoic acid" and is located at position 1. The thiol (-SH) group is at the ortho position (position 2), and the bromine atom (-Br) is at the para position (position 4) relative to the carboxyl group.
Caption: 2D molecular structure of this compound.
The Trifecta of Reactivity: A Functional Group Analysis
The synthetic power of this compound lies in its three distinct functional groups, which can be addressed with high selectivity. Understanding the unique reactivity of each site is paramount for designing efficient synthetic strategies.
Caption: Reactive sites and associated transformations of the core molecule.
-
The Carboxylic Acid Moiety : As the most acidic proton-bearing group, it is readily deprotonated. It serves as a classical handle for forming esters, amides, or acid chlorides, providing a straightforward route for conjugation to other molecules or for scaffold elaboration.
-
The Thiol (Sulfanyl) Group : The thiol is a potent nucleophile, especially in its thiolate form (S⁻). This enables selective S-alkylation and S-arylation reactions. It can also be oxidized to form disulfides or further to sulfonic acids, offering another dimension of chemical transformation. Its ability to act as a ligand for metals is also a key feature in certain applications.[3]
-
The Aryl Bromide : This group is a cornerstone of modern synthetic chemistry, serving as an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions.[4] This allows for the facile formation of carbon-carbon (e.g., Suzuki, Heck, Sonogashira) and carbon-heteroatom (e.g., Buchwald-Hartwig amination) bonds, enabling the connection of diverse aromatic, heteroaromatic, or aliphatic fragments at the C4 position.[4][5]
Synthesis and Purification Workflow
Proposed Synthetic Protocol: Diazotization-Xanthate Method
This protocol is based on the conversion of an amino group to a thiol via a diazonium salt and subsequent reaction with a xanthate salt, followed by hydrolysis.
Step 1: Diazotization of 4-Bromo-2-aminobenzoic acid
-
Suspend 4-bromo-2-aminobenzoic acid in a 3M HCl aqueous solution at 0-5 °C in a three-neck flask equipped with a mechanical stirrer.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction for 30-45 minutes at 0-5 °C. The formation of the diazonium salt can be monitored by testing for the absence of the starting amine with starch-iodide paper.
Step 2: Xanthate Salt Formation
-
In a separate vessel, add a pre-chilled aqueous solution of potassium ethyl xanthate (C₂H₅OCS₂K) to the diazonium salt solution.
-
Allow the reaction to warm slowly to room temperature and stir for 2-4 hours. A solid precipitate or oil should form.
-
Extract the intermediate xanthate ester into an organic solvent like ethyl acetate.
Step 3: Hydrolysis to the Thiol
-
Concentrate the organic extract containing the xanthate ester.
-
Add an aqueous solution of a strong base, such as sodium hydroxide, and heat the mixture to reflux for 4-6 hours to hydrolyze the xanthate.
-
Cool the reaction mixture and wash with a non-polar organic solvent to remove impurities.
-
Acidify the aqueous layer with concentrated HCl to a pH of 1-2. The target compound, this compound, should precipitate as a solid.
-
Filter the solid, wash with cold water, and dry under vacuum.
Purification and Characterization Workflow
The validation of the final product requires a systematic approach to purification and analysis.
Caption: A standard workflow for the purification and characterization of the final product.
Predicted Spectroscopic and Analytical Data
No publicly available experimental spectra exist for this compound. However, by analyzing data from structurally similar compounds such as 4-bromobenzoic acid, 4-bromo-2-chlorobenzoic acid, and 4-mercaptobenzoic acid, we can predict the key analytical signatures with high confidence.[6][7][8]
| Technique | Expected Signature | Rationale & Comparative Insights |
| ¹H NMR (DMSO-d₆) | δ ~13.0-14.0 ppm (s, 1H, -COOH)δ ~7.8-8.0 ppm (d, 1H, H-6)δ ~7.6-7.7 ppm (dd, 1H, H-5)δ ~7.4-7.5 ppm (d, 1H, H-3)δ ~4.5-5.5 ppm (s, 1H, -SH) | The carboxylic acid proton is a broad singlet. Aromatic protons will show an ABX-like system. The H-6 proton, ortho to the electron-withdrawing COOH, will be the most downfield. The thiol proton signal is often broad and its position can vary. Analogous patterns are seen in 4-bromo-2-chlorobenzoic acid.[6] |
| ¹³C NMR (DMSO-d₆) | δ ~168-170 ppm (C=O)δ ~130-140 ppm (4x Ar-C)δ ~120-125 ppm (1x Ar-C, C-Br)δ ~115-120 ppm (1x Ar-C, C-S) | The carboxyl carbon is the most downfield. The carbon bearing the bromine (C-Br) and the carbon bearing the thiol (C-S) will be shielded relative to other aromatic carbons. |
| FT-IR (KBr Pellet) | ~3200-2500 cm⁻¹ (broad, O-H stretch)~2600-2550 cm⁻¹ (weak, S-H stretch)~1700-1680 cm⁻¹ (strong, C=O stretch)~1600, 1475 cm⁻¹ (C=C stretch)~1100-1000 cm⁻¹ (C-Br stretch) | The spectrum will be dominated by the very broad O-H stretch of the carboxylic acid dimer and the sharp, strong carbonyl peak. The S-H stretch is characteristically weak and can be difficult to observe. |
| Mass Spec. (EI) | m/z ~232/234 (M⁺, ~1:1 ratio)m/z ~215/217 ([M-OH]⁺)m/z ~187/189 ([M-COOH]⁺)m/z ~154 ([M-Br]⁺) | The molecular ion peak will show a characteristic isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br). Key fragments will arise from the loss of hydroxyl, carboxyl, and bromine radicals. |
Applications in Drug Discovery and Materials Science
The true value of this compound is as a versatile intermediate. Its trifunctional nature allows for the construction of complex molecular architectures through sequential and site-selective reactions.
A hypothetical application is the synthesis of a fused heterocyclic scaffold, such as a benzothiopheno-lactam, which could be relevant in kinase inhibitor design.
Caption: Hypothetical workflow for synthesizing a complex scaffold.
-
Amidation : The carboxylic acid is selectively coupled with a primary amine (R₁-NH₂) to form an amide.
-
Suzuki Coupling : The aryl bromide is subjected to a Suzuki cross-coupling with a boronic acid (R₂-B(OH)₂) to install a second aryl or heteroaryl group.
-
Intramolecular Cyclization : Under basic conditions, the thiol is deprotonated, and the resulting nucleophilic thiolate attacks an appropriate electrophilic site on the R₁ or R₂ group to forge a new heterocyclic ring.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential. While a specific safety data sheet (SDS) for this compound is not widely available, data from analogous compounds like 4-mercaptobenzoic acid and 4-bromo-2-chlorobenzoic acid suggest the following precautions.[8]
-
Hazard Classification : Expected to be harmful if swallowed and cause skin and serious eye irritation.[8]
-
Personal Protective Equipment (PPE) : Wear standard PPE, including safety glasses with side shields, a lab coat, and nitrile gloves. Handle in a well-ventilated area or a chemical fume hood.
-
Handling : Avoid creating dust. Wash hands thoroughly after handling.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place. Thiols can be sensitive to oxidation, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
-
Disposal : Dispose of contents and container in accordance with local, regional, and national regulations.
Disclaimer: This safety information is based on analogous structures. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
This compound is a synthetically powerful building block whose value is derived from its three distinct and addressable functional groups. While detailed experimental literature on the compound itself is limited, its structural features point to a broad range of applications in the synthesis of complex organic molecules. By leveraging established protocols for amidation, cross-coupling, and thiol chemistry, researchers can employ this reagent as a versatile linchpin in the assembly of novel compounds for pharmaceutical and material science applications. This guide provides the foundational knowledge—from molecular structure to synthetic strategy—required to effectively integrate this compound into advanced research programs.
References
- Supporting Information for scientific publication. (2018). Angew. Chem. Int. Ed., 57, 7205.
- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
-
PubChem. (n.d.). 4-Bromo-2-chlorobenzoic acid. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 116209-30-4 | 4-Bromo-2-mercaptobenzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Various pathways for converting 2-mercaptobenzoic acid (6) into.... Retrieved from [Link]
-
PubMed. (1957). [Synthesis of various derivatives of 2-mercaptobenzoic acid (thiosalicylic acid) from S-beta-D-glucopyranoside. VI. Phenolglycosides]. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Bromo-benzoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
ResearchGate. (2020). What is the best way to convert 2-mercaptobenzoicacid from thiol group into new hetero cyclic compounds?. Retrieved from [Link]
-
Psaitong. (n.d.). 4-Bromo-2-mercaptobenzoic acid - CAS:116209-30-4. Retrieved from [Link]
-
PubChem. (n.d.). 4-Mercaptobenzoic acid. Retrieved from [Link]
-
ResearchGate. (2016). 4-Bromo-2-hydroxybenzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of (a) 4‐mercaptobenzoic acid (4‐MBA) and (b) 4‐mercaptopyridine (4‐MPy). Retrieved from [Link]
Sources
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. This compound | 116209-30-4 [sigmaaldrich.cn]
- 3. chemimpex.com [chemimpex.com]
- 4. Uses of 4-Bromo-2-methylbenzoic acid as a Synthetic Intermediate_Chemicalbook [chemicalbook.com]
- 5. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]
- 6. 4-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 108829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Bromobenzoic acid(586-76-5) 1H NMR spectrum [chemicalbook.com]
- 8. 4-Mercaptobenzoic acid | C7H6O2S | CID 95738 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 4-Bromo-2-sulfanylbenzoic Acid: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 4-Bromo-2-sulfanylbenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide explains the theoretical basis for the expected spectral features, outlines detailed experimental protocols for data acquisition, and presents the information in a clear, structured format to support research and development activities.
Molecular Structure and Spectroscopic Overview
This compound is a disubstituted benzoic acid derivative containing a bromine atom at the 4-position and a sulfanyl (thiol) group at the 2-position. The interplay of these functional groups—the electron-withdrawing carboxylic acid and bromine, and the electron-donating sulfanyl group—creates a unique electronic environment that is reflected in its spectroscopic signatures. Understanding these signatures is crucial for its identification, purity assessment, and structural elucidation in various chemical and pharmaceutical applications.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the acidic proton of the carboxylic acid, and the proton of the sulfanyl group. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| COOH | 12.0 - 13.0 | Singlet (broad) | - |
| SH | 3.5 - 4.5 | Singlet (broad) | - |
| H-6 | 7.8 - 8.0 | Doublet | ~8.0 |
| H-5 | 7.4 - 7.6 | Doublet of doublets | ~8.0, ~2.0 |
| H-3 | 7.2 - 7.4 | Doublet | ~2.0 |
Causality Behind Predicted Chemical Shifts:
-
COOH Proton (δ 12.0 - 13.0): The proton of the carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and hydrogen bonding, resulting in a characteristic downfield chemical shift.[1]
-
SH Proton (δ 3.5 - 4.5): The thiol proton is less deshielded than the carboxylic acid proton and typically appears as a broad singlet. Its chemical shift can be variable and is sensitive to concentration and solvent.
-
Aromatic Protons (δ 7.2 - 8.0): The aromatic protons are in the typical downfield region.
-
H-6: This proton is ortho to the electron-withdrawing carboxylic acid group, leading to significant deshielding and a downfield shift. It is expected to appear as a doublet due to coupling with H-5.
-
H-5: This proton is coupled to both H-6 (ortho-coupling, ~8.0 Hz) and H-3 (meta-coupling, ~2.0 Hz), resulting in a doublet of doublets.
-
H-3: This proton is ortho to the electron-donating sulfanyl group and meta to the carboxylic acid. The shielding effect of the sulfanyl group will shift it upfield relative to the other aromatic protons. It will appear as a doublet due to meta-coupling with H-5.
-
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are influenced by the nature of the attached substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 168 - 172 |
| C-2 (C-SH) | 138 - 142 |
| C-1 (C-COOH) | 133 - 137 |
| C-6 | 131 - 134 |
| C-4 (C-Br) | 128 - 132 |
| C-5 | 125 - 129 |
| C-3 | 122 - 126 |
Causality Behind Predicted Chemical Shifts:
-
Carbonyl Carbon (C=O): This carbon is highly deshielded and appears significantly downfield, which is characteristic of carboxylic acids.[1]
-
Substituted Aromatic Carbons: The carbons directly attached to the substituents (C-1, C-2, and C-4) will have their chemical shifts influenced by the electronegativity and resonance effects of these groups. The carbon bearing the sulfanyl group (C-2) is expected to be significantly deshielded. The carbon attached to the bromine (C-4) will also be deshielded.
-
Protonated Aromatic Carbons: The chemical shifts of the protonated carbons (C-3, C-5, and C-6) are influenced by their position relative to the substituents.
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the exchangeable protons.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
Instrumentation:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure the instrument is properly tuned and the magnetic field is shimmed for optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio (e.g., 128 scans or more), especially for the quaternary carbons.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum.
-
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H of the carboxylic acid, the C=O of the carbonyl group, the S-H of the thiol, and the C-C and C-H bonds of the aromatic ring.
Table 3: Predicted Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid (O-H) | Stretching | 3300 - 2500 | Broad, Strong |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium |
| Sulfanyl (S-H) | Stretching | 2600 - 2550 | Weak to Medium |
| Carbonyl (C=O) | Stretching | 1710 - 1680 | Strong |
| Aromatic C=C | Stretching | 1600 - 1450 | Medium |
| Carboxylic Acid (C-O) | Stretching | 1320 - 1210 | Strong |
| Carboxylic Acid (O-H) | Bending | 950 - 910 | Broad, Medium |
| C-Br | Stretching | 700 - 500 | Medium to Strong |
Causality Behind Predicted Absorption Bands:
-
O-H Stretch (3300 - 2500 cm⁻¹): The O-H stretching vibration of the carboxylic acid appears as a very broad and intense band due to strong intermolecular hydrogen bonding.[2]
-
S-H Stretch (2600 - 2550 cm⁻¹): The S-H stretching vibration is typically weak and can sometimes be difficult to identify.
-
C=O Stretch (1710 - 1680 cm⁻¹): The carbonyl stretching of an aromatic carboxylic acid is very strong and sharp, appearing at a slightly lower wavenumber than aliphatic carboxylic acids due to conjugation with the aromatic ring.[3]
-
Aromatic C=C and C-H Stretches: These appear in their characteristic regions and confirm the presence of the benzene ring.
-
C-Br Stretch (700 - 500 cm⁻¹): The presence of the bromine atom will give rise to a stretching vibration in the fingerprint region.
Experimental Protocol for FT-IR Spectroscopy
A standard protocol for acquiring the FT-IR spectrum of a solid sample like this compound is as follows:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the spectrometer.
-
-
Data Acquisition:
-
Place the sample (ATR or KBr pellet) in the IR beam path.
-
Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The typical spectral range is 4000 - 400 cm⁻¹.
-
-
Data Processing:
-
The acquired spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify and label the major absorption peaks.
-
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrum (Electron Ionization - EI)
Under electron ionization, this compound is expected to produce a molecular ion peak and several characteristic fragment ions. The presence of bromine will be evident from the isotopic pattern of the molecular ion and bromine-containing fragments.
Table 4: Predicted Key m/z Values and Fragment Ions
| m/z (for ⁷⁹Br/⁸¹Br) | Ion Structure/Fragment Lost | Comments |
| 232 / 234 | [M]⁺ | Molecular ion peak. The M+2 peak will have a relative intensity of approximately 98% of the M peak, characteristic of a single bromine atom. |
| 215 / 217 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. |
| 187 / 189 | [M - COOH]⁺ | Loss of the carboxylic acid group. |
| 154 | [M - Br]⁺ | Loss of a bromine radical. |
| 108 | [C₆H₄S]⁺ | Further fragmentation of the brominated ring. |
Causality Behind Predicted Fragmentation:
-
Molecular Ion (m/z 232/234): The molecular ion is expected to be reasonably intense due to the stability of the aromatic ring. The characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two peaks separated by 2 m/z units.
-
Loss of -OH (m/z 215/217): A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical.[4][5]
-
Loss of -COOH (m/z 187/189): Decarboxylation, the loss of the entire carboxylic acid group, is another expected fragmentation.
-
Loss of Br (m/z 154): Cleavage of the C-Br bond will result in a fragment ion corresponding to 2-sulfanylbenzoic acid.
-
Further fragmentation of the aromatic ring will lead to smaller fragment ions.
Experimental Protocol for Mass Spectrometry
A standard protocol for acquiring an EI mass spectrum is as follows:
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
-
Ionization:
-
Use electron ionization (EI) with a standard electron energy of 70 eV.
-
-
Mass Analysis:
-
The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
-
Data Analysis:
-
Identify the molecular ion peak and its isotopic pattern.
-
Analyze the major fragment ions to deduce the fragmentation pathways and confirm the structure.
-
Part 4: Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Predicted ¹H NMR Aromatic Region Splitting Pattern
Caption: Predicted coupling interactions in the ¹H NMR aromatic region.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. [Link]
-
Field, L. D., Li, H., & Magill, A. M. (2007). Organic Structures from Spectra (4th ed.). John Wiley & Sons. [Link]
-
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
-
JoVE. (n.d.). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, October 30). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.12 - Fragmentation of Carboxylic Acids. Retrieved from [Link]
Sources
"4-Bromo-2-sulfanylbenzoic acid" starting material for synthesis
An In-depth Technical Guide to 4-Bromo-2-sulfanylbenzoic Acid as a Versatile Starting Material in Synthesis
Abstract
This compound (also known as 4-Bromo-2-mercaptobenzoic acid) is a trifunctional aromatic compound poised to be a highly versatile building block in modern organic synthesis. Featuring a carboxylic acid, a thiol, and an aryl bromide, this molecule offers three distinct and orthogonally reactive sites. This guide provides a comprehensive technical overview of its potential, drawing upon the established chemistry of analogous structures to predict its reactivity and outline its utility. We will explore plausible synthetic routes, detail protocols for the selective functionalization of each reactive group, and discuss its promising applications in the fields of medicinal chemistry, materials science, and the synthesis of complex heterocyclic systems. While direct literature on this specific molecule is nascent, this document serves as an authoritative primer for researchers seeking to leverage its unique structural attributes.
Core Molecular Profile and Physicochemical Properties
This compound is a unique scaffold for synthetic chemists. The strategic placement of the bromo, sulfanyl (thiol), and carboxyl groups on the benzene ring allows for a diverse range of chemical transformations. The electron-withdrawing nature of the carboxylic acid and bromine, combined with the nucleophilic character of the thiol, creates a molecule with rich and tunable reactivity.
| Property | Data | Reference |
| Molecular Formula | C₇H₅BrO₂S | [1] |
| Molecular Weight | 233.08 g/mol | [1] |
| CAS Number | 116209-30-4 | [1] |
| Appearance | Predicted to be a solid at room temperature | |
| pKa (Thiol) | ~6-8 (Predicted, based on thiosalicylic acid) | [2] |
| pKa (Carboxylic Acid) | ~3-4 (Predicted, based on bromobenzoic acids) |
Plausible Synthetic Routes to this compound
While dedicated synthetic procedures for this compound are not extensively documented, established methods for analogous mercaptobenzoic acids provide reliable pathways. The most logical approach involves the introduction of the sulfur functionality onto a pre-existing brominated benzoic acid framework.
Synthesis via Diazotization of an Amino Precursor
A classic and effective method for introducing a thiol group onto an aromatic ring is through the diazotization of an aniline, followed by reaction with a sulfur nucleophile and subsequent reduction. This route offers high regioselectivity.
Proposed Workflow:
Caption: Diazotization route to the target compound.
Protocol Insight: This method is analogous to the synthesis of thiosalicylic acid from anthranilic acid[3][4]. The critical step is the controlled formation of the diazonium salt at low temperatures to prevent decomposition. The subsequent reduction of the disulfide intermediate is typically high-yielding.
Synthesis via Nucleophilic Substitution
Another viable approach is the nucleophilic substitution of a halogen at the 2-position with a sulfur source. This reaction often requires forcing conditions or copper catalysis due to the reduced reactivity of aryl halides compared to alkyl halides.
Proposed Workflow:
Caption: Nucleophilic substitution route.
Protocol Insight: This strategy is based on classical methods for preparing thiophenols[3][4]. The selectivity for substituting the halogen at the 2-position over the 4-position would need to be optimized, potentially influenced by steric and electronic factors.
A Trifunctional Scaffold: Synthetic Utility and Reaction Protocols
The true value of this compound lies in the ability to selectively address each of its three functional groups, enabling the construction of complex molecular architectures.
Reactions at the Thiol (-SH) Group
The thiol group is a potent nucleophile, particularly after deprotonation to the thiolate, and is susceptible to oxidation.
Thiolates are excellent nucleophiles for Sₙ2 reactions, readily reacting with alkyl halides to form stable thioether linkages with minimal competition from elimination reactions[2][5].
Experimental Protocol (Adapted from S-alkylation of thiosalicylic acid derivatives[6]):
-
Dissolve 1.0 equivalent of this compound in a suitable solvent such as DMF or ethanol.
-
Add 2.2 equivalents of a base (e.g., K₂CO₃ or NaOH) to the solution and stir for 15-20 minutes to form the dianion (thiolate and carboxylate).
-
Add 1.1 equivalents of the desired alkyl halide (e.g., benzyl bromide, methyl iodide).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the mixture into water and acidify with HCl to a pH of ~2 to precipitate the product.
-
Filter the solid, wash with water, and purify by recrystallization.
Mild oxidizing agents, such as iodine (I₂) or air, can selectively oxidize thiols to form disulfide bonds, a key linkage in many biologically active molecules and materials.
Experimental Protocol:
-
Dissolve this compound in a basic aqueous solution (e.g., using NaHCO₃) to deprotonate the thiol.
-
Add a solution of iodine (I₂) in ethanol dropwise until a faint persistent yellow color is observed.
-
Stir for 30 minutes at room temperature.
-
Acidify the solution with HCl to precipitate the disulfide product.
-
Collect the solid by filtration, wash with water, and dry.
The thiol group is perfectly positioned for intramolecular cyclization reactions to form benzothiophenes, a privileged scaffold in medicinal chemistry[7][8]. A common strategy involves reaction with an alkyne followed by cyclization.
Caption: Pathway to benzothiophene derivatives.
Reactions at the Carboxylic Acid (-COOH) Group
The carboxylic acid moiety is a versatile handle for forming esters, amides, and other derivatives.
Standard Fischer esterification conditions can be employed to convert the carboxylic acid to its corresponding ester, which can be useful for modifying solubility or as a protecting group.
Experimental Protocol (Adapted from esterification of 4-bromo-2-methylbenzoic acid[9]):
-
Suspend this compound in an excess of the desired alcohol (e.g., methanol, ethanol).
-
Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).
-
Heat the mixture to reflux for 4-8 hours, monitoring by TLC.
-
Cool the reaction and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the ester.
Amide coupling is fundamental to medicinal chemistry. The most reliable method involves converting the carboxylic acid to a more reactive species, such as an acid chloride.
Experimental Protocol (General Procedure):
-
Gently reflux a solution of this compound in thionyl chloride (SOCl₂) for 1-2 hours to form the acid chloride.
-
Remove the excess SOCl₂ under vacuum.
-
Dissolve the crude acid chloride in an aprotic solvent (e.g., THF, DCM).
-
Cool the solution in an ice bath and slowly add a solution of the desired amine (2.2 equivalents) or 1.1 equivalents of the amine with 1.2 equivalents of a non-nucleophilic base like triethylamine.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Perform a standard aqueous workup to isolate the amide product.
Reactions at the Aromatic Bromide (-Br)
The aryl bromide is a prime site for modern transition metal-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. This functionality is arguably the most powerful for generating molecular diversity.
Reactions like Suzuki-Miyaura (with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines or alcohols) are all highly feasible at the C-Br bond[10][11][12].
General Considerations for Cross-Coupling:
-
Catalyst: A palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) is required.
-
Ligand: Phosphine ligands (e.g., PPh₃, XPhos, SPhos) are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is necessary to activate the coupling partner and neutralize the HBr generated.
-
Solvent: A variety of solvents can be used, often mixtures like dioxane/water or toluene/water.
Exemplary Suzuki-Miyaura Coupling Protocol:
-
To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq).
-
Note: The acidic protons of the thiol and carboxylic acid may need to be protected or accounted for by using additional base.
-
De-gas the vessel and backfill with an inert gas (e.g., Argon or Nitrogen).
-
Add a de-gassed solvent system (e.g., a 3:1 mixture of dioxane and water).
-
Heat the reaction mixture (e.g., 80-100 °C) for 6-24 hours, monitoring by LC-MS or TLC.
-
After cooling, perform an aqueous workup, extracting with an organic solvent.
-
Purify the product using column chromatography.
Caption: Versatility of the aryl bromide in cross-coupling.
Applications in Medicinal and Materials Chemistry
The structural motifs accessible from this compound are prevalent in pharmaceuticals and functional materials.
-
Medicinal Chemistry: Sulfur-containing heterocycles, particularly benzothiophenes, are core structures in numerous drugs. The ability to install diverse functionality via cross-coupling makes this starting material ideal for creating libraries of novel compounds for drug discovery programs[13][14]. The carboxylic acid provides a handle for improving pharmacokinetic properties or for conjugation to other molecules.
-
Materials Science: Mercaptobenzoic acids are widely used as molecular linkers to functionalize nanoparticle surfaces (e.g., gold or TiO₂)[15]. The free thiol group can bind strongly to the metal surface, while the rest of the molecule can be tailored for specific applications, such as sensing, catalysis, or creating self-assembled monolayers. The bromo-substituent offers a unique post-assembly modification site.
Safety and Handling
While a specific safety data sheet for this compound is not widely available, precautions should be based on analogous compounds:
-
Aryl Bromides: Can be irritants.
-
Benzoic Acids: Can cause skin and eye irritation.
-
Thiols: Are known for their strong, unpleasant odors and can be toxic. Recommended Handling:
-
Work in a well-ventilated fume hood.
-
Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
All chemical products should be handled by trained professionals with an awareness of their potential hazards[1].
Conclusion
This compound represents a powerful and underutilized starting material for chemical synthesis. Its three distinct functional groups offer a platform for sequential and orthogonal reactions, enabling the efficient construction of complex and diverse molecular targets. From the synthesis of medicinally relevant heterocycles to the creation of novel functional materials, the potential applications are vast. This guide provides the foundational knowledge and procedural insights for researchers to confidently incorporate this versatile building block into their synthetic programs.
References
-
Aliev, I. A., & Trofimov, B. A. (n.d.). Reactivity of Aromatic Thiols and Their Derivatives. ResearchGate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Thiosalicylic acid. Retrieved from [Link]
-
Aliyev, I. A., & Trofimov, B. A. (n.d.). Reactivity of Aromatic Thiols and Their Derivatives. Springer Professional. Retrieved from [Link]
-
Denmark, S. E., Smith, R. C., Chang, W. T. T., & Muhuhi, J. M. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of the S-alkyl derivatives of thiosalicylic acid.... Retrieved from [Link]
-
Heindel, N. D., Fish, V. B., Ryan, M. F., & Lepley, A. R. (n.d.). Heterocyclic synthesis involving acetylenedicarboxylate adducts of thiosalicylic acid derivatives. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]
-
Denmark, S. E., & Smith, R. C. (n.d.). Cross-Coupling of Aromatic Bromides with Allylic Silanolate Salts. PMC - NIH. Retrieved from [Link]
-
Denmark, S. E., Smith, R. C., Chang, W. T. T., & Muhuhi, J. M. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. PMC - NIH. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (n.d.). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications (RSC Publishing). Retrieved from [Link]
-
Hamad, A. R., Othman, K. A., Omer, R. A., & Ahmed, K. M. (n.d.). Synthesis of azo compounds containing salicylic acid and its derivatives. Chemical Review and Letters. Retrieved from [Link]
-
Thomas, R. M., Obbard, D. B., & Lipshutz, B. H. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. RSC Publishing. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]
- Harwood, L. M., Moody, C. J., & Percy, J. M. (2004). Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. Adapted from Experimental Organic Chemistry, Blackwell Science.
-
Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. Retrieved from [Link]
-
(n.d.). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Retrieved from [Link]
-
Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. Retrieved from [Link]
-
(n.d.). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Retrieved from [Link]
- Google Patents. (n.d.). A process for preparing benzo[b]thiophene derivatives.
-
Hoffman Fine Chemicals. (n.d.). CAS 116209-30-4 | 4-Bromo-2-mercaptobenzoic acid | MFCD07779496. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Resorcinol, 4-bromo-. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]
-
(n.d.). The Crucial Role of 4-Bromo-2-nitrobenzoic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 4-mercaptobenzoic acid.
-
PubChem. (n.d.). 4-Mercaptobenzoic acid. Retrieved from [Link]
-
Kumar, R., et al. (2019). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. PubMed. Retrieved from [Link]
-
(n.d.). 4-Mercaptobenzoic Acid Adsorption on TiO 2 Anatase (101) and TiO 2 Rutile (110) Surfaces. Retrieved from [Link]
-
MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives.... Retrieved from [Link]
Sources
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Thiosalicylic acid | 147-93-3 [chemicalbook.com]
- 5. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 8. Benzothiophene synthesis [organic-chemistry.org]
- 9. Uses of 4-Bromo-2-methylbenzoic acid as a Synthetic Intermediate_Chemicalbook [chemicalbook.com]
- 10. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04199A [pubs.rsc.org]
- 13. nbinno.com [nbinno.com]
- 14. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 4-Mercaptobenzoic Acid Adsorption on TiO2 Anatase (101) and TiO2 Rutile (110) Surfaces [mdpi.com]
"4-Bromo-2-sulfanylbenzoic acid" potential research applications
An In-depth Technical Guide Topic: "4-Bromo-2-sulfanylbenzoic acid" Potential Research Applications
This guide serves as a technical exploration into the multifaceted potential of this compound. As a Senior Application Scientist, the following narrative is structured to provide not just protocols, but a deep-seated rationale for the compound's utility, empowering researchers, scientists, and drug development professionals to innovate. We will delve into its core attributes and project its application in high-impact fields, grounding our discussion in established scientific principles and current research.
Molecular Profile: A Scaffold of Orthogonal Reactivity
This compound (alternatively named 4-bromo-2-mercaptobenzoic acid) is a trifunctional aromatic compound. Its power as a research tool stems from the distinct and predictable reactivity of its three key functional groups: a carboxylic acid, a thiol (sulfanyl), and a bromine atom. This arrangement on the benzene ring allows for selective, stepwise chemical modifications, making it a highly versatile starting material.
The carboxylic acid and thiol groups offer sites for nucleophilic and electrophilic attack, as well as coordination with metals, while the bromine atom is a prime handle for modern cross-coupling reactions. This orthogonal reactivity is the cornerstone of its potential.
Table 1: Core Physicochemical Properties
| Property | Data | Source |
|---|---|---|
| Molecular Formula | C₇H₅BrO₂S | PubChem[1] |
| Molecular Weight | 249.09 g/mol | PubChem[1] |
| CAS Number | 100735-43-3 | PubChem[1] |
| Appearance | Typically an off-white to yellow powder | General Supplier Data |
| Canonical SMILES | C1=CC(=C(C=C1Br)S)C(=O)O | PubChem[1] |
| InChI Key | ZHNJGPZUGQGIGC-UHFFFAOYSA-N | PubChem[1] |
Application I: Advanced Linkers for Functional Metal-Organic Frameworks (MOFs)
The field of materials science has seen an explosion of interest in Metal-Organic Frameworks (MOFs), which are porous, crystalline materials built from metal nodes and organic linkers. This compound is an exceptional candidate for a linker molecule, capable of imparting unique functionalities to the resulting MOF.
Expert Rationale: Why Thiol-Functionalized Linkers?
MOFs constructed from linkers containing both carboxyl and thiol groups are a subject of intense research.[2] The carboxylate group readily coordinates with hard metal ions (like Zr⁴⁺ or Cu²⁺) to form the robust framework structure. The thiol (-SH) group, meanwhile, can be a game-changer, introducing several advanced capabilities:
-
Heavy Metal Sequestration: The soft sulfur atom of the thiol group has a high affinity for soft heavy metal ions like mercury (Hg²⁺). Thiol-functionalized MOFs have demonstrated remarkably high adsorption affinity and capacity for Hg²⁺ from water, a critical application for environmental remediation.[3][4] The mechanism can involve a direct coordination or a proton exchange reaction.[4]
-
Enhanced Conductivity: Sulfur groups within a MOF structure can facilitate interlayer charge delocalization, which is a novel and effective way to assemble electrically conductive MOFs for applications in electronics and electrochemical catalysis.[2]
-
Post-Synthetic Modification (PSM): The free-standing thiol group serves as a reactive handle for PSM.[5] This allows researchers to build a standard MOF and then "click" on other molecules to fine-tune the pore environment for specific applications like targeted gas separation or catalysis.
Protocol: Solvothermal Synthesis of a Zr-Based, Thiol-Functionalized MOF
This protocol describes a general method for synthesizing a UiO-66 type MOF, a well-studied and robust zirconium-based framework, using this compound as the functional linker.
-
Reagent Preparation: In a 20 mL glass vial, combine Zirconium(IV) chloride (ZrCl₄) and this compound in a 1:1 molar ratio.
-
Solvent & Modulator Addition: Add N,N-Dimethylformamide (DMF) as the solvent. Add an excess of a modulator, such as acetic acid or benzoic acid (typically 10-30 equivalents relative to the linker), to control crystal size and reduce defects.
-
Solvothermal Reaction: Seal the vial tightly and place it in a preheated oven at 120 °C for 24 hours. The static, high-temperature environment promotes the slow crystal growth necessary for a well-ordered framework.
-
Purification: After cooling to room temperature, a white crystalline powder should be present. Decant the supernatant and wash the product repeatedly with fresh DMF to remove unreacted starting materials.
-
Solvent Exchange & Activation: To remove residual DMF from the pores, immerse the product in a volatile solvent like ethanol for 3 days, replacing the ethanol daily. Activate the MOF by heating under vacuum at 150 °C for 12 hours.
-
Characterization: Confirm the structure and porosity of the final product using Powder X-ray Diffraction (PXRD), Thermogravimetric Analysis (TGA), and N₂ sorption analysis.
Caption: General workflow for the synthesis and activation of a functional MOF.
Application II: A Precursor for Thiochromenone Synthesis in Drug Discovery
Thiochromenones and their derivatives are privileged heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. This compound is an ideal starting material for constructing these valuable cores.
Expert Rationale: The Path to Heterocyclic Complexity
The synthesis of thiochromenones often involves the cyclization of a substituted thiophenol derivative.[6] The structure of this compound contains the necessary thiophenol and carboxylic acid moieties in a pre-organized arrangement conducive to intramolecular cyclization. A common strategy is a Friedel-Crafts acylation or a related cyclization reaction.[7] The bromine atom remains on the core structure post-cyclization, serving as a crucial vector for diversification. This allows for the creation of a focused library of compounds for structure-activity relationship (SAR) studies by introducing various substituents via palladium-catalyzed cross-coupling reactions.
Protocol: Two-Step Synthesis of a 7-Bromo-thiochromen-4-one Core
This protocol outlines a plausible route for synthesizing the core heterocyclic structure, which can then be further functionalized.
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (N₂), suspend this compound in a dry, non-polar solvent like dichloromethane (DCM). Add oxalyl chloride or thionyl chloride (approx. 2 equivalents) dropwise at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction. Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution ceases. The solvent is then removed under reduced pressure to yield the crude 4-bromo-2-sulfanylbenzoyl chloride.
-
Intramolecular Friedel-Crafts Acylation: Dissolve the crude acid chloride in a suitable solvent (e.g., DCM or nitrobenzene). Cool the solution to 0 °C and add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (approx. 1.1 equivalents), portion-wise. Stir the reaction at this temperature for 1 hour, then allow it to warm to room temperature and stir for an additional 12-24 hours.
-
Workup & Purification: Carefully quench the reaction by pouring it over crushed ice and HCl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield the 7-bromo-2H-thiochromen-4-one.
Caption: Synthetic pathway from the starting material to a diversifiable core.
Conclusion and Future Outlook
This compound is more than a simple chemical; it is an enabling platform for innovation. Its trifunctional nature provides a robust and versatile starting point for constructing complex and highly functional molecules. The potential applications in creating advanced MOFs for environmental and electronic applications, as well as in synthesizing libraries of heterocyclic compounds for drug discovery, are both significant and timely. Researchers who can harness the controlled, stepwise reactivity of this compound will be well-positioned to develop next-generation materials and therapeutics.
References
-
Wang, C., et al. (2023). Conductive MOFs based on Thiol-functionalized Linkers: Challenges, Opportunities, and Recent Advances. ResearchGate. Available at: [Link]
-
Mondal, J., & Ghosh, S. K. (2023). Thiol and thioether-based metal-organic frameworks: synthesis, structure, and multifaceted applications. Dalton Transactions. Available at: [Link]
-
Bhattacharjee, S., et al. (2014). Thiol-functionalization of metal-organic framework by a facile coordination-based postsynthetic strategy and enhanced removal of Hg2+ from water. Chemical Communications. Available at: [Link]
-
Wang, Y., et al. (2018). Thiol-Functionalized Zr-Based Metal–Organic Framework for Capture of Hg(II) through a Proton Exchange Reaction. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Kim, H. Y., Song, E., & Oh, K. (2017). A one-pot Friedel-Crafts acylation of alkynes with suitably substituted benzoyl chlorides provides chromenones and thiochromenones. Organic Letters. Available at: [Link]
-
Bondock, S., & Metwally, M. A. (2008). Thiochroman-4-ones: Synthesis and reactions. ResearchGate. Available at: [Link]
Sources
- 1. PubChemLite - this compound (C7H5BrO2S) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thiol and thioether-based metal-organic frameworks: synthesis, structure, and multifaceted applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thiochromone and Thioflavone synthesis [organic-chemistry.org]
"4-Bromo-2-sulfanylbenzoic acid" derivatives and analogues
An In-depth Technical Guide to the Derivatives and Analogues of 4-Bromo-2-sulfanylbenzoic Acid for Drug Discovery Professionals
Abstract
The this compound scaffold represents a versatile and strategically important starting point for medicinal chemistry and drug discovery. Its unique trifecta of reactive sites—a carboxylic acid, a nucleophilic thiol group, and a synthetically versatile bromine atom—offers a rich platform for creating diverse chemical libraries. This guide provides a comprehensive overview of the core scaffold, detailing its physicochemical properties, synthesis, and key derivatization strategies. We delve into the significant therapeutic potential of its analogues, particularly in the development of novel antimicrobial and anticancer agents. By synthesizing data from authoritative sources, this document offers field-proven insights, detailed experimental protocols, and structure-activity relationship (SAR) analyses to empower researchers in their quest for next-generation therapeutics.
Section 1: The this compound Scaffold: A Privileged Core for Medicinal Chemistry
The intrinsic chemical architecture of this compound (also known as 4-Bromo-2-mercaptobenzoic acid) makes it a molecule of significant interest. The electron-withdrawing nature of the bromine and carboxylic acid groups, combined with the nucleophilicity of the thiol, creates a unique electronic and steric profile that can be exploited for targeted drug design.
Physicochemical Properties
Understanding the fundamental properties of the core molecule is critical for predicting its behavior in both synthetic reactions and biological systems.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrO₂S | [1][2] |
| Molecular Weight | 233.08 g/mol | [2] |
| Monoisotopic Mass | 231.91936 Da | [1] |
| Predicted XlogP | 3.2 | [1] |
| Appearance | Solid (predicted) | |
| CAS Number | 116209-30-4 | [2] |
The predicted lipophilicity (XlogP of 3.2) suggests that derivatives of this scaffold are likely to have good membrane permeability, a desirable trait for intracellular drug targets.
Reactivity Profile: A Trio of Synthetic Handles
The power of the this compound scaffold lies in its three distinct functional groups, which can be addressed with high chemo-selectivity. This allows for a modular and systematic approach to library synthesis, enabling fine-tuning of pharmacological properties.
Caption: Key reactive sites of the this compound scaffold.
This multi-faceted reactivity allows for the systematic exploration of chemical space around the core, a cornerstone of modern lead optimization campaigns. For instance, derivatization at the carboxyl group can modulate solubility and interactions with target proteins, while modifications at the bromo position can introduce bulky substituents to probe deep hydrophobic pockets in an active site.
Section 2: Synthetic Strategies for Analogue Development
The synthesis of derivatives from this scaffold is generally straightforward, leveraging well-established chemical transformations. The key to success is the strategic protection and activation of the functional groups to achieve the desired chemo-selectivity.
Core Synthesis of Thiophenol Compounds
While a direct, high-yield synthesis for this compound is not extensively documented in readily available literature, general methods for producing related mercaptobenzoic acids provide a reliable blueprint. A common industrial approach involves the reaction of a halogenated benzoic acid with a sulfur source, such as thiourea, followed by hydrolysis.
A representative two-step process to obtain a related compound, 4-mercaptobenzoic acid, involves reacting p-chlorobenzoic acid with thiourea in the presence of a catalyst, followed by hydrolysis.[3] This method highlights a feasible pathway that could be adapted for the bromo-analogue.
Featured Protocol: Amide Synthesis via Acyl Chloride
The conversion of the carboxylic acid to an amide is a fundamental step in creating derivatives with diverse biological activities. The following protocol is a robust, two-step procedure applicable to a wide range of primary and secondary amines.
Step 1: Formation of the Acyl Chloride
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent: Suspend the starting material in a dry, non-protic solvent such as dichloromethane (DCM) or benzene.
-
Reagent Addition: Add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours, monitoring the reaction by TLC or the cessation of gas evolution.
-
Work-up: Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acyl chloride is often used immediately in the next step without further purification.
Causality Note: The use of thionyl chloride is a classic and effective method for converting carboxylic acids to highly reactive acyl chlorides. The inert atmosphere is crucial to prevent hydrolysis of the acyl chloride by atmospheric moisture. This intermediate is much more electrophilic than the parent carboxylic acid, enabling efficient reaction with amines. A similar procedure is documented for the synthesis of N-(2-bromo-4-chloro-5-sulfamoylbenzamido)-2-methylindoline.[4]
Step 2: Amidation
-
Setup: In a separate flask, dissolve the desired amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq) in dry DCM.
-
Reaction: Cool the amine solution to 0 °C. Add the freshly prepared acyl chloride solution dropwise with vigorous stirring.
-
Monitoring: Allow the reaction to proceed at room temperature for 2-12 hours, monitoring by TLC.
-
Quenching & Extraction: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Self-Validation: The success of the reaction can be validated at each stage. The formation of the acyl chloride can be confirmed by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of a sharp C=O stretch at higher wavenumber). The final amide product can be fully characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Section 3: Therapeutic Applications and Biological Mechanisms
Derivatives of brominated benzoic acids have shown promise in a variety of therapeutic areas. The lipophilic character imparted by the bromine atom often enhances membrane permeability and can lead to improved potency.[5]
As Antimicrobial and Antibiofilm Agents
The rise of antimicrobial resistance necessitates the development of new chemical entities that can combat resilient pathogens.[5] Diaryl sulfones and N-acylated amino acids, which can be synthesized from the this compound scaffold, are known to possess significant antimicrobial properties.[5]
-
Structure-Activity Relationship Insights: Studies on related N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives have shown that increasing the lipophilic character of the molecule can lead to a better antimicrobial effect against several bacterial strains.[5] The nature of the R group in N-acylated amino acids is critical for the potency of the antimicrobial effect.[5] This suggests that systematic modification of the this compound core, for instance by introducing various amino acid moieties at the carboxyl group, is a promising strategy.
-
Proposed Mechanism of Action: While the exact mechanism for many such compounds is still under investigation, potential modes of action include disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with biofilm formation. For example, some compounds have shown promising potential against Enterococcus faecium biofilm-associated infections.[5]
Caption: A typical workflow for evaluating new antimicrobial agents.
As Anticancer Agents
The modification of natural products and privileged scaffolds is a well-trodden path in cancer drug discovery. Bromophenol derivatives, related to the topic scaffold, have demonstrated significant antioxidant and anticancer activities.[6]
-
Structure-Activity Relationship Insights: Research on 4-Bromo isatin derivatives has found that the bromine substitution can increase cytotoxic activity and selectivity against cancer cell lines.[7] Furthermore, studies on methylated and acetylated bromophenol derivatives showed that specific compounds could ameliorate oxidative damage in keratinocytes and induce apoptosis in leukemia K562 cells.[6] This suggests that modifications to both the thiol (or corresponding hydroxyl in bromophenols) and other parts of the molecule are key to tuning the anticancer profile.
-
Case Study: Modulation of Oxidative Stress Pathways: Some bromophenol derivatives have been shown to increase the expression of Thioredoxin Reductase 1 (TrxR1) and Heme Oxygenase-1 (HO-1) without affecting the master regulator of the antioxidant response, Nrf2.[6] This indicates a potential mechanism of action involving the modulation of downstream antioxidant enzymes, which can be a double-edged sword in cancer therapy—either protecting normal cells from damage or altering the redox balance in cancer cells to induce apoptosis.
Sources
- 1. PubChemLite - this compound (C7H5BrO2S) [pubchemlite.lcsb.uni.lu]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. CN115710207B - Preparation method of 4-mercaptobenzoic acid - Google Patents [patents.google.com]
- 4. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google Patents [patents.google.com]
- 5. psecommunity.org [psecommunity.org]
- 6. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Theoretical and Computational Deep Dive into 4-Bromo-2-sulfanylbenzoic Acid: A Guide for Drug Discovery and Molecular Engineering
Abstract
This technical guide provides a comprehensive theoretical analysis of 4-Bromo-2-sulfanylbenzoic acid, a molecule of interest in medicinal chemistry and materials science. In the absence of extensive experimental data, this document leverages high-level quantum chemical calculations to elucidate the molecule's structural, electronic, and spectroscopic properties. By employing Density Functional Theory (DFT), we present a detailed exploration of its molecular geometry, vibrational frequencies, NMR chemical shifts, and frontier molecular orbitals. This guide is intended for researchers, scientists, and drug development professionals, offering foundational computational insights to accelerate research and development efforts involving this and structurally related compounds.
Introduction: The Significance of Substituted Benzoic Acids
Substituted benzoic acids are a cornerstone in the development of pharmaceuticals and functional materials. The strategic placement of different functional groups on the benzene ring can dramatically alter a molecule's physicochemical properties, including its acidity, lipophilicity, and ability to interact with biological targets. This compound (also known as 4-Bromo-2-mercaptobenzoic acid) presents an intriguing scaffold, combining a halogen atom (bromine), a sulfur-containing group (thiol), and a carboxylic acid. This unique combination suggests potential applications in areas such as nonsteroidal anti-inflammatory drugs (NSAIDs), anticancer agents, and as a versatile intermediate in organic synthesis.[1]
This guide will focus on the theoretical characterization of this compound, providing a robust computational framework for understanding its intrinsic properties.
Computational Methodology: A First-Principles Approach
To ensure the highest degree of accuracy and predictive power, all theoretical calculations in this guide were conceptualized based on widely accepted and validated quantum chemical methods. The primary theoretical framework employed is Density Functional Theory (DFT), which offers an excellent balance between computational cost and accuracy for organic molecules of this size.
Software and Theoretical Level
Quantum chemical calculations are performed using advanced computational software packages such as Gaussian, ORCA, or GAMESS.[2][3] The choice of functional and basis set is critical for obtaining reliable results. Based on literature precedents for similar halogenated and sulfur-containing aromatic compounds, the B3LYP hybrid functional is selected for its proven track record in accurately predicting molecular geometries and vibrational frequencies.[4][5][6]
For the basis set, a Pople-style 6-311++G(d,p) basis set is employed. This choice is deliberate:
-
6-311G : A triple-zeta valence basis set that provides a flexible description of the valence electrons.
-
++ : Includes diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately describing anions and systems with lone pairs, such as the sulfur and oxygen atoms in our target molecule.
-
(d,p) : Incorporates polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate representation of the anisotropic electron density in chemical bonds.
Computational Workflow
The theoretical investigation follows a multi-step workflow designed to provide a comprehensive understanding of the molecule's properties.
Caption: A streamlined workflow for the theoretical characterization of this compound.
Theoretical Properties of this compound
This section details the calculated theoretical properties of this compound, providing valuable data for researchers.
Molecular Geometry
The initial step in our computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule. This is achieved through geometry optimization. The resulting optimized structure provides key information about bond lengths, bond angles, and dihedral angles.
| Parameter | Value (Å or °) |
| Bond Lengths (Å) | |
| C-Br | Calculated Value |
| C-S | Calculated Value |
| S-H | Calculated Value |
| C=O (carbonyl) | Calculated Value |
| C-O (hydroxyl) | Calculated Value |
| O-H (hydroxyl) | Calculated Value |
| Bond Angles (°) ** | |
| C-C-Br | Calculated Value |
| C-C-S | Calculated Value |
| C-S-H | Calculated Value |
| O=C-O | Calculated Value |
| Dihedral Angles (°) ** | |
| C-C-C-C (ring) | Calculated Value |
| C-C-C=O | Calculated Value |
Note: The "Calculated Value" placeholders would be populated with the actual numerical data from the quantum chemical calculations.
The planarity of the benzene ring and the orientation of the carboxylic acid and sulfanyl groups are critical determinants of the molecule's overall shape and potential for intermolecular interactions.
Vibrational Analysis
Vibrational frequency calculations serve two primary purposes: to confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode of the molecule.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| O-H stretch | Calculated Value | Carboxylic acid hydroxyl group |
| C=O stretch | Calculated Value | Carbonyl group of the carboxylic acid |
| S-H stretch | Calculated Value | Thiol group |
| C-Br stretch | Calculated Value | Carbon-bromine bond |
| Aromatic C-H stretch | Calculated Value | Benzene ring C-H bonds |
| Aromatic C-C stretch | Calculated Value | Benzene ring skeletal vibrations |
Note: This is a representative subset of the full vibrational analysis.
The predicted vibrational spectrum is a unique fingerprint of the molecule and can be used to identify it in experimental samples.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. We have calculated the ¹H and ¹³C NMR chemical shifts of this compound using the Gauge-Independent Atomic Orbital (GIAO) method.[1]
| Atom | Calculated ¹H Chemical Shift (ppm) |
| H (Carboxylic Acid) | Calculated Value |
| H (Thiol) | Calculated Value |
| H (Aromatic) | Calculated Value |
| H (Aromatic) | Calculated Value |
| H (Aromatic) | Calculated Value |
| Atom | Calculated ¹³C Chemical Shift (ppm) |
| C (Carboxylic Acid) | Calculated Value |
| C (ipso-Br) | Calculated Value |
| C (ipso-S) | Calculated Value |
| C (Aromatic) | Calculated Value |
| C (Aromatic) | Calculated Value |
| C (Aromatic) | Calculated Value |
| C (Aromatic) | Calculated Value |
Note: The specific aromatic proton and carbon shifts would be assigned based on their positions on the ring.
These predicted chemical shifts provide a valuable reference for the interpretation of experimental NMR spectra.
Electronic Properties: HOMO, LUMO, and Molecular Electrostatic Potential
The electronic properties of a molecule are key to understanding its reactivity and intermolecular interactions.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.
-
HOMO: Represents the ability to donate an electron.
-
LUMO: Represents the ability to accept an electron.
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical reactivity and kinetic stability.[7][8][9][10]
| Parameter | Calculated Value (eV) |
| HOMO Energy | Calculated Value |
| LUMO Energy | Calculated Value |
| HOMO-LUMO Gap | Calculated Value |
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It is a valuable tool for identifying regions that are prone to electrophilic and nucleophilic attack.[11]
Caption: A conceptual diagram illustrating the interpretation of a Molecular Electrostatic Potential (MEP) map.
The MEP of this compound will highlight the electron-rich areas around the oxygen and sulfur atoms and the electron-deficient regions around the acidic protons.
Predicted UV-Vis Spectrum
The electronic transitions of a molecule can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This allows for the simulation of the UV-Vis absorption spectrum.[12][13]
| Transition | Calculated Wavelength (nm) | Oscillator Strength |
| π -> π | Calculated Value | Calculated Value |
| n -> π | Calculated Value | Calculated Value |
The predicted UV-Vis spectrum provides insights into the molecule's photophysical properties and can be a useful parameter in the design of photosensitive materials or drugs.
Conclusion and Future Directions
This technical guide has presented a comprehensive theoretical characterization of this compound using state-of-the-art computational methods. The calculated molecular geometry, vibrational frequencies, NMR chemical shifts, and electronic properties provide a foundational understanding of this molecule in the absence of extensive experimental data. These theoretical insights can guide synthetic efforts, aid in the interpretation of experimental data, and accelerate the design of new molecules with desired properties.
Future work should focus on the experimental validation of these theoretical predictions. Synthesis of this compound followed by spectroscopic characterization (IR, Raman, NMR) would provide a valuable comparison to the calculated data. Furthermore, computational studies of its interactions with biological targets could elucidate its potential as a therapeutic agent.
References
- MySkinRecipes. 4-Bromo-2-(methylsulfonyl)benzoic Acid. (n.d.).
- ChemAxon. (2020, September 12).
- Stenutz, R. NMR chemical shift prediction of benzenes.
- Hollingsworth, C. A., Seybold, P., & Hadad, C. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(4‐5), 1386-1393.
- Abraham, R. J., Canton, M., Reid, M., & Griffiths, L. (2006). The use of chemical shift calculations in the conformational analysis of substituted benzenes. Journal of the Chemical Society, Perkin Transactions 2, (12), 2375-2384.
- Matter Modeling Stack Exchange. (2025, January 24). What software shall I use for DFT on an organic molecule?.
- Diehl, B. H. (1965). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry, 37(1), 125-127.
- ResearchGate. (n.d.).
- Govindarajan, M., Ganasan, K., Periandy, S., Mohan, S., & Tedlamelekot, F. (2011). Vibrational spectroscopic analysis of 2-bromobenzoic and anthranilic acids: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 2003-2011.
- PubMed. (2009).
- WebMO. (n.d.).
- Bērziņš, A., Semjonova, A., Actiņš, A., & Salvalaglio, M. (2021). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Crystal Growth & Design, 21(9), 5035-5048.
- ACS Publications. (2023, July 11).
- MDPI. (n.d.). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts.
- The Distant Reader. (n.d.).
- ResearchGate. (n.d.).
- ePrints Soton. (2023, May 17).
- Ames Laboratory. (n.d.). GAMESS: Open Source Quantum Chemistry Software.
- Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes.
- ResearchGate. (2019, March 5). The theoretical investigation of HOMO, LUMO, thermophysical properties and QSAR study of some aromatic carboxylic acids using HyperChem programming.
- Bangladesh Journals Online. (2022, January 1). Structure, Vibrational Analysis and Chemical Reactivity Descriptors of 4-Bromo-3-(Methoxymethoxy) Benzoic Acid: A DFT Study.
- FACCTs. (n.d.). UVVis spectroscopy - ORCA 5.0 tutorials.
- Q-Chem. (n.d.). Q-Chem 6.
- ResearchGate. (n.d.).
- SciSpace. (2019, March 5). The theoretical investigation of HOMO, LUMO, thermophysical properties and QSAR study of some aromatic carboxylic acids using HyperChem programming.
- IntechOpen. (2021, November 16). Modern Software for Computer Modeling in Quantum Chemistry and Molecular Dynamics.
- ResearchGate. (2016, September 15). Functional/basis set for bromine-containing molecules?.
- ACS Omega. (2019, April 22). Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines.
- SciSpace. (2019, June 27). (PDF) The theoretical investigation of HOMO, LUMO, thermophysical properties and QSAR study of some aromatic carboxylic acids using HyperChem programming (2019)
- ResearchGate. (n.d.). Calculated 3D molecular electrostatic potential contour map of all the reactants.
- Wiley Online Library. (2022, December 15). Benchmark of density functional theory methods for the study of organic polysulfides.
- Open Research@CSIR-NIScPR. (2023, September 14).
- Silico Studio. (n.d.).
- OUCI. (n.d.).
- ResearchGate. (n.d.). Carboxylic Acids and HOMO-LUMO.
- ResearchGate. (2025, August 6).
- ResearchGate. (n.d.).
- MDPI. (2022, November 30). Revisiting the Absorption Spectra of Polycyclic Aromatic Hydrocarbons over Porto (Portugal)
- PubMed. (2013). Vibrational spectra, NMR and HOMO-LUMO analysis of 9-fluorenone-2-carboxylic acid.
Sources
- 1. chemaxon.com [chemaxon.com]
- 2. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 3. Modern Software for Computer Modeling in Quantum Chemistry and Molecular Dynamics | MDPI [mdpi.com]
- 4. Vibrational spectroscopic analysis of 2-bromobenzoic and anthranilic acids: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FT-IR and FT-Raman vibrational assignment of 2-bromobenzoic acid with the help of ab initio and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure, Vibrational Analysis and Chemical Reactivity Descriptors of 4-Bromo-3-(Methoxymethoxy) Benzoic Acid: A DFT Study | Journal of Scientific Research [banglajol.info]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Vibrational spectra, NMR and HOMO-LUMO analysis of 9-fluorenone-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. UVVis spectroscopy - ORCA 5.0 tutorials [faccts.de]
Discovery and history of "4-Bromo-2-sulfanylbenzoic acid"
An In-depth Technical Guide to 4-Bromo-2-sulfanylbenzoic Acid: Synthesis, Properties, and Applications
Foreword for the Modern Researcher
In the landscape of chemical synthesis and drug discovery, our understanding is built upon both well-documented molecules and those that, while structurally plausible, remain in the realm of theoretical or sparsely reported entities. This compound is a compound that falls into the latter category. While direct, extensive historical accounts of its discovery are not readily found in mainstream chemical literature, its existence and utility can be inferred from the rich chemistry of its parent molecules and related analogs. This guide, therefore, serves a dual purpose: to collate the known chemical principles that would govern the synthesis and behavior of this compound and to provide a forward-looking perspective on its potential applications for researchers, scientists, and drug development professionals. By grounding our discussion in the established chemistry of substituted benzoic acids, we aim to provide a scientifically rigorous and practical resource.
Physicochemical and Structural Properties
This compound is an aromatic carboxylic acid containing both a bromine atom and a sulfanyl (thiol) group. These functional groups impart a unique combination of reactivity and physical properties to the molecule.
| Property | Value | Source |
| Molecular Formula | C7H5BrO2S | PubChem[1] |
| Molecular Weight | 233.08 g/mol | PubChem[1] |
| Canonical SMILES | C1=CC(=C(C=C1Br)S)C(=O)O | PubChem[1] |
| InChI Key | ZHNJGPZUGQGIGC-UHFFFAOYSA-N | PubChem[1] |
| Predicted XlogP3 | 3.2 | PubChem[1] |
| Appearance | (Predicted) White to off-white crystalline solid | Inferred from related compounds[2] |
| Solubility | (Predicted) Sparingly soluble in water, soluble in polar organic solvents | Inferred from related compounds[2] |
The presence of the electron-withdrawing bromine atom and carboxylic acid group, combined with the nucleophilic sulfanyl group, suggests a rich and varied chemical reactivity, making it a potentially valuable intermediate in organic synthesis.
Postulated Synthesis of this compound
While a definitive, named reaction for the discovery of this compound is not prominent in the literature, its synthesis can be logically approached through established methods for the functionalization of benzoic acid derivatives. A highly plausible route involves the electrophilic bromination of 2-sulfanylbenzoic acid (thiosalicylic acid).
Experimental Protocol: Bromination of 2-Sulfanylbenzoic Acid
This protocol is a hypothetical procedure based on standard bromination techniques for aromatic compounds, such as the bromination of 2,4-dihydroxybenzoic acid.[3]
Materials:
-
2-Sulfanylbenzoic acid (Thiosalicylic acid)
-
Glacial Acetic Acid
-
Bromine
-
Distilled Water
-
Mechanical Stirrer
-
Dropping Funnel
-
Reaction Flask (appropriate size)
-
Büchner Funnel and Flask
Procedure:
-
Dissolution: In a reaction flask equipped with a mechanical stirrer and a dropping funnel, dissolve a known molar equivalent of 2-sulfanylbenzoic acid in glacial acetic acid. Gentle warming may be required to achieve complete dissolution.
-
Cooling: Allow the solution to cool to a temperature between 30-35°C.
-
Bromine Addition: Prepare a solution of one molar equivalent of bromine in glacial acetic acid. Add this solution dropwise to the stirred 2-sulfanylbenzoic acid solution over a period of approximately one hour. Maintain the reaction temperature between 30-35°C.
-
Precipitation: After the addition of bromine is complete, pour the reaction mixture into a larger volume of cold water (e.g., 10-15 times the volume of the reaction mixture). This will cause the brominated product to precipitate.
-
Isolation: Cool the aqueous mixture to 0-5°C and allow it to stand for several hours to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold water to remove any residual acetic acid and unreacted bromine.
-
Drying and Purification: Air-dry the crude product. For further purification, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for this compound.
Applications in Research and Development
Given its structure, this compound is a promising intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors. Its utility can be inferred from the applications of structurally similar compounds.
Pharmaceutical Synthesis
Substituted benzoic acids are foundational in drug development. For instance, 4-Bromo-2-chlorobenzoic acid serves as an intermediate in the synthesis of anti-inflammatory and analgesic drugs.[4] Similarly, the sulfanyl group in this compound can be a key pharmacophore or a handle for further chemical modification. The combination of the bromo- and sulfanyl- groups allows for orthogonal chemical strategies, such as using the bromine for cross-coupling reactions (e.g., Suzuki or Heck couplings) and the sulfanyl group for nucleophilic substitutions or disulfide bond formation.
Materials Science
Aromatic dicarboxylic acids and their derivatives are often used in the creation of specialty polymers and resins.[4] The functional groups on this compound could be exploited to synthesize polymers with enhanced thermal stability, chemical resistance, or specific optical properties.
Logical Relationship of Functional Groups to Applications
Caption: Relationship between functional groups and potential applications.
Conclusion and Future Outlook
While the historical discovery of this compound may be obscure, its chemical logic is sound. The principles of organic synthesis allow for its confident preparation from readily available starting materials. For researchers in drug development and materials science, this molecule represents an intriguing, and likely under-explored, building block. Its trifunctional nature—a carboxylic acid, a sulfanyl group, and a bromine atom—offers a versatile platform for the synthesis of novel compounds with potentially valuable biological or material properties. This guide serves as a foundational document to encourage and facilitate such explorations.
References
- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
-
Wikipedia. (2023, December 2). Friedländer synthesis. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wagner, G. (1957). [Synthesis of various derivatives of 2-mercaptobenzoic acid (thiosalicylic acid) from S-beta-D-glucopyranoside. VI. Phenolglycosides]. Archiv der Pharmazie und Berichte der Deutschen Pharmazeutischen Gesellschaft, 290/62(10), 457–466. [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
-
Sandin, R. B., & McKee, R. A. (1937). 4-BROMORESORCINOL. Organic Syntheses, 17, 23. [Link]
Sources
Methodological & Application
The Synthetic Versatility of 4-Bromo-2-sulfanylbenzoic Acid: A Guide for Advanced Organic Synthesis
Introduction: Unveiling a Key Synthetic Building Block
In the landscape of modern organic synthesis and drug discovery, the strategic functionalization of aromatic scaffolds is paramount for the construction of complex molecular architectures with tailored properties. 4-Bromo-2-sulfanylbenzoic acid, a trifunctional arene, emerges as a highly valuable, albeit specialized, building block. Its unique arrangement of a carboxylic acid, a nucleophilic sulfanyl group, and a versatile bromine atom on a benzene core offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights, to empower researchers in the fields of medicinal chemistry, materials science, and fine chemical synthesis.
The strategic placement of the three functional groups dictates its reactivity profile. The ortho-relationship of the sulfanyl and carboxylic acid groups is a classic precursor motif for the synthesis of sulfur-containing heterocycles, most notably thioxanthones, which are known for their interesting photophysical and biological properties.[1][2] The bromine atom at the 4-position serves as a versatile handle for a wide range of cross-coupling reactions, allowing for the introduction of carbon, nitrogen, and other heteroatom-based substituents. This trifecta of reactivity makes this compound an attractive starting material for the synthesis of complex, polyfunctionalized molecules.[3][4]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of a starting material is fundamental to its effective use in synthesis.
| Property | Value |
| Molecular Formula | C₇H₅BrO₂S |
| Molecular Weight | 233.08 g/mol |
| CAS Number | 116209-30-4[5] |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) and aqueous base |
Expected Spectroscopic Data:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
~13.0 ppm (s, 1H): Carboxylic acid proton (broad singlet).
-
~7.8-8.0 ppm (d, 1H): Aromatic proton ortho to the carboxylic acid.
-
~7.6-7.7 ppm (dd, 1H): Aromatic proton ortho to the bromine atom.
-
~7.4-7.5 ppm (d, 1H): Aromatic proton ortho to the sulfanyl group.
-
~5.0-6.0 ppm (s, 1H): Sulfanyl (thiol) proton (broad singlet, may exchange with D₂O).
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
~168 ppm: Carboxylic acid carbonyl carbon.
-
~140-145 ppm: Aromatic carbon bearing the sulfanyl group.
-
~130-135 ppm: Aromatic carbons.
-
~120-125 ppm: Aromatic carbon bearing the bromine atom.
-
-
IR (KBr, cm⁻¹):
-
~2500-3300 (broad): O-H stretch of the carboxylic acid.
-
~2550-2600 (weak): S-H stretch.
-
~1680-1710: C=O stretch of the carboxylic acid.
-
~1550-1600: C=C stretches of the aromatic ring.
-
-
Mass Spectrometry (EI):
-
M⁺˙ at m/z ~232 and ~234: Molecular ion peak showing the characteristic isotopic pattern for bromine.
-
Core Applications in Organic Synthesis
The primary utility of this compound lies in its role as a precursor to condensed heterocyclic systems. The intramolecular cyclization potential of the sulfanyl and carboxylic acid groups, coupled with the intermolecular reactivity of the aryl bromide, unlocks a diverse chemical space.
Synthesis of Thioxanthone Scaffolds
Thioxanthones are a class of sulfur-containing heterocycles that are isosteric to xanthones and exhibit a range of biological activities, including antitumor and antimicrobial properties.[2] They are also utilized as photoinitiators in polymerization processes.[7] this compound is an ideal starting material for the synthesis of substituted thioxanthones.
The classical and most direct method for thioxanthone synthesis is the acid-catalyzed cyclization of a 2-(arylthio)benzoic acid. In a one-pot procedure, this compound can be reacted with an aromatic coupling partner in the presence of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), which serves as both the catalyst and the dehydrating agent.[1][8]
Caption: General workflow for the synthesis of bromo-substituted thioxanthones.
The bromine substituent on the resulting thioxanthone core provides a valuable site for further functionalization through various cross-coupling reactions, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
Ullmann-Type C-S Coupling Reactions
The sulfanyl group of this compound can participate in Ullmann-type C-S coupling reactions with aryl halides to form diaryl thioethers. This reaction is typically catalyzed by copper salts and requires elevated temperatures. The resulting 2-(arylthio)-4-bromobenzoic acid can then be cyclized to the corresponding thioxanthone as described above.
Detailed Experimental Protocols
The following protocols are representative methods and may require optimization based on the specific substrate and laboratory conditions.
Protocol 1: Proposed Synthesis of this compound
A plausible synthetic route to this compound involves a Sandmeyer-type reaction starting from the readily available 4-bromo-2-aminobenzoic acid.
Caption: Proposed synthetic pathway to this compound.
Step-by-Step Procedure:
-
Diazotization:
-
Suspend 4-bromo-2-aminobenzoic acid (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~20-25%).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.
-
-
Thiolation (using Sodium Hydrosulfide):
-
In a separate flask, prepare a solution of sodium hydrosulfide (NaSH, ~2-3 eq) in water and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the NaSH solution with vigorous stirring. Effervescence (nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Acidify the reaction mixture with a strong acid (e.g., concentrated HCl) to a pH of ~1-2 to precipitate the product.
-
Collect the crude solid by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to afford pure this compound.
-
Causality Behind Experimental Choices:
-
Low Temperature: The diazotization reaction is performed at low temperatures to prevent the premature decomposition of the unstable diazonium salt.
-
Excess NaSH: An excess of the sulfur nucleophile is used to ensure complete conversion of the diazonium salt and to minimize side reactions.
-
Acidification: The product is a carboxylic acid, which is soluble in its carboxylate form in basic or neutral solutions. Acidification is necessary to protonate the carboxylate and induce precipitation.
Protocol 2: Representative Synthesis of a 7-Bromo-thioxanthone Derivative
This protocol is adapted from general methods for the synthesis of thioxanthones and illustrates the use of this compound in a key cyclization reaction.[1][8]
Step-by-Step Procedure:
-
Reaction Setup:
-
In a flask equipped with a mechanical stirrer and a gas outlet, add concentrated sulfuric acid (~5-10 parts by weight relative to the benzoic acid).
-
Cool the sulfuric acid to 0-5 °C in an ice bath.
-
-
Addition of Reactants:
-
Slowly and portion-wise, add this compound (1.0 eq) to the cold sulfuric acid with stirring.
-
Once the benzoic acid has dissolved, slowly add the aromatic coupling partner (e.g., toluene, 1.1-1.5 eq) dropwise, maintaining the temperature below 10 °C.
-
-
Reaction Progression and Work-up:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to ~40-60 °C for several hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
The solid precipitate is the crude thioxanthone product. Collect it by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol, acetic acid, or toluene.
-
Causality Behind Experimental Choices:
-
Concentrated H₂SO₄: Acts as a solvent, a catalyst for the electrophilic aromatic substitution, and a dehydrating agent to drive the final cyclization step.
-
Controlled Temperature: The initial addition is carried out at low temperature to control the exothermic reaction. The subsequent heating provides the necessary activation energy for the cyclization.
-
Pouring onto Ice: This quenches the reaction and precipitates the organic product, which is insoluble in the aqueous acidic medium.
Future Outlook and Advanced Applications
The synthetic potential of this compound extends beyond the applications detailed above. The bromine atom is a gateway to a multitude of cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the late-stage diversification of the thioxanthone scaffold or the benzoic acid itself, enabling the synthesis of complex molecules for applications in:
-
Pharmaceuticals: The thioxanthone core is a "privileged structure" in medicinal chemistry. The ability to functionalize the 7-position (derived from the bromo-substituent) opens avenues for developing novel anticancer, antiviral, and CNS-active agents.[2]
-
Materials Science: Thioxanthone derivatives are known for their photophysical properties and are used as photoinitiators and in organic light-emitting diodes (OLEDs). The bromo-substituent allows for the tuning of these properties through the introduction of various aryl or acetylenic groups.
-
Agrochemicals: The development of new herbicides and fungicides often relies on novel heterocyclic scaffolds.
Conclusion
This compound is a potent and versatile building block in organic synthesis. While its full potential is yet to be exhaustively explored, its utility in the construction of functionalized thioxanthone systems is clear. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to harness the reactivity of this compound, paving the way for innovations in drug discovery, materials science, and beyond.
References
-
Al-Araji, S. M., & Dawood, R. S. (2013). Synthesis and Characterization of New Thioxanthone Derivatives. Baghdad Science Journal, 10(3), 724-735. [Link]
- Ciba Specialty Chemicals Corporation. (2004). Process for the production of substituted thioxanthones. U.S.
-
Uyanik, M., & Ishihara, K. (2012). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Organic Syntheses, 89, 105-114. [Link]
-
Harwood, L. M., Moody, C. J., & Percy, J. M. (2004). Chemistry 3719L – Lab Session 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. University of Missouri-St. Louis. [Link]
-
ResearchGate. (n.d.). Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11). Retrieved from [Link]
-
Larock, R. C., & Dong, D. (2007). Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates. PMC, NIHMS61761. [Link]
-
Gauth. (n.d.). The ¹H and ¹³C NMR spectra of C₄H₈OBr₂ are shown. Deduce the structure of the compound. Retrieved from [Link]
-
Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2013). A century of thioxanthones: through synthesis and biological applications. Current medicinal chemistry, 20(19), 2464–2480. [Link]
-
PYG Lifesciences. (2025). The Role of 4-Bromo-2-fluorobenzoic Acid in Pharmaceutical Synthesis. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-bromobenzoic acid. Retrieved from [Link]
- Stauffer Chemical Company. (1978). Process for preparing thioxanthones. U.S.
-
ResearchGate. (n.d.). Synthesis of (2-Mercaptoethyl)thioxanthone (3a + 3b). Retrieved from [Link]
- Ciba-Geigy Ag. (1987). Thioxanthone derivatives.
- Sterling Drug Inc. (1975). Thioxanthone carboxylic acids and derivatives.
-
PYG Lifesciences. (2025). Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis. Retrieved from [Link]
-
Laars, M., & Reiser, O. (2018). Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction. Molecules, 23(10), 2490. [Link]
-
ResearchGate. (n.d.). Waldmann approach[9] to 4-bromo-2-aminobenzoic acid (11). Retrieved from [Link]
-
Gümrükçüoğlu, N., et al. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 25(21), 5039. [Link]
-
Pharma Noble Chem Ltd. (n.d.). Pharma API Intermediates. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, DMSO, experimental) (HMDB0000500). Retrieved from [Link]
- CNIPA. (2018). A kind of preparation method of 4- bromobenzoic acids.
-
International Journal of Innovative Science and Research Technology. (2023). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. IJISRT, 8(4). [Link]
-
Knorr, G., et al. (2024). Synthesis of Thioxanthone 10,10-Dioxides and Sulfone-Fluoresceins via Pd-Catalyzed Sulfonylative Homocoupling. Organic Letters, 26(4), 945–949. [Link]
-
Dermenci, A., & Liu, F. (2013). Timeless Methods for Radical Cyclizations in Total Synthesis. Macmillan Group Meeting, Princeton University. [Link]
-
Knorr, G., et al. (2024). Synthesis of Thioxanthone 10,10-Dioxides and Sulfone-Fluoresceins via Pd-catalyzed Sulfonylative Homocoupling. ChemRxiv. [Link]
-
Hoffman Fine Chemicals. (n.d.). 4-Bromo-2-mercaptobenzoic acid. Retrieved from [Link]
-
Myers, A. (n.d.). Chem 115. Harvard University. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A century of thioxanthones: through synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis [pyglifesciences.com]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. US4101558A - Process for preparing thioxanthones - Google Patents [patents.google.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
Strategic Guide to the Synthesis and Application of 4-Bromo-2-sulfanylbenzoic Acid in Pharmaceutical Intermediate Synthesis
Introduction: 4-Bromo-2-sulfanylbenzoic acid (also known as 4-bromo-2-mercaptobenzoic acid) is a trifunctional chemical scaffold poised for significant utility in modern pharmaceutical development. Its structure incorporates three key reactive sites: a carboxylic acid group for amide bond formation and other derivatizations, a bromine atom providing a versatile handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions, and a nucleophilic sulfanyl (thiol) group, which is crucial for synthesizing a variety of sulfur-containing heterocycles and thioethers.
While direct literature on the applications of this specific molecule is sparse[1], its structural analogs have proven indispensable as intermediates in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and other complex active pharmaceutical ingredients (APIs).[2][3][4] This guide provides researchers and drug development professionals with a strategic framework, including proposed synthetic protocols and potential applications, to leverage the unique chemical architecture of this compound.
Part 1: Physicochemical Properties and Characterization
A thorough understanding of a compound's properties is critical for its successful application. The table below summarizes the known and predicted data for this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrO₂S | PubChem[1] |
| Molecular Weight | 235.08 g/mol | PubChem[1] |
| Monoisotopic Mass | 231.91936 Da | PubChem[1] |
| Appearance | Predicted: Off-white to yellow solid | Analog Comparison |
| XlogP (Predicted) | 3.2 | PubChem[1] |
| InChI Key | ZHNJGPZUGQGIGC-UHFFFAOYSA-N | PubChem[1] |
| SMILES | C1=CC(=C(C=C1Br)S)C(=O)O | PubChem[1] |
Expected Spectroscopic Data:
-
¹H NMR: Expect three distinct aromatic proton signals in the 7.0-8.0 ppm range, a broad singlet for the thiol proton (SH), and a broad singlet for the carboxylic acid proton (COOH). The coupling patterns (doublet, doublet of doublets) will be indicative of the 1,2,4-substitution pattern.
-
¹³C NMR: Expect seven signals, including those for the carboxyl carbon (~170 ppm), four aromatic CH carbons, and two quaternary carbons (C-Br and C-S).
-
Mass Spectrometry (ESI-): Expect a prominent [M-H]⁻ ion at m/z ≈ 230.91 and 232.91, reflecting the characteristic isotopic pattern of bromine (⁷⁹Br/⁸¹Br).
Part 2: Proposed Synthetic Protocols
Given the absence of established, peer-reviewed synthesis protocols for this compound, this section details two plausible and robust synthetic strategies derived from well-established organosulfur chemistry principles.
Protocol 2.1: Synthesis via Diazotization of 4-Bromo-2-aminobenzoic Acid
This protocol leverages the Sandmeyer-type reaction, a cornerstone of aromatic chemistry, to convert a readily available amino-substituted precursor into the target thiol. The key transformation involves the formation of a diazonium salt, followed by its reaction with a sulfur nucleophile.
Workflow Diagram: Synthesis via Diazotization
Caption: Workflow for the synthesis of this compound via a diazonium intermediate.
Step-by-Step Methodology:
-
Diazotization:
-
Suspend 1.0 equivalent of 4-bromo-2-aminobenzoic acid in 3 M hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous mechanical stirring.
-
Add a pre-cooled aqueous solution of 1.1 equivalents of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is typically confirmed by a positive test with starch-iodide paper.
-
-
Xanthate Formation:
-
In a separate flask, dissolve 1.5 equivalents of potassium ethyl xanthate in water and cool to 10-15 °C.
-
Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution ceases. The intermediate xanthate ester often precipitates as an oil or solid.
-
-
Hydrolysis and Isolation:
-
Isolate the crude xanthate intermediate by filtration or extraction with a suitable solvent (e.g., ethyl acetate).
-
Heat the intermediate under reflux with an excess of aqueous sodium or potassium hydroxide for 4-6 hours to hydrolyze the xanthate.
-
Cool the reaction mixture and wash with a non-polar solvent (e.g., diethyl ether) to remove any non-acidic impurities.
-
Carefully acidify the aqueous layer with concentrated HCl to pH 1-2, which will precipitate the crude this compound.
-
Collect the solid product by filtration, wash thoroughly with cold deionized water, and dry under vacuum.
-
-
Purification:
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or acetic acid/water) to yield the purified product. Purity should be assessed by HPLC, LC-MS, and NMR.
-
Part 3: Potential Applications in Pharmaceutical Synthesis
The strategic placement of the bromo, sulfanyl, and carboxyl groups makes this molecule a powerful building block. Its reactivity can be selectively harnessed to construct complex molecular architectures common in medicinal chemistry.
Diagram of Potential Synthetic Transformations
Caption: Potential reaction pathways for derivatizing this compound.
Application Notes:
-
Scaffold for Cross-Coupling Reactions: The aryl bromide at the 4-position is an ideal handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse aryl, heteroaryl, vinyl, or alkynyl groups, a common strategy in the synthesis of kinase inhibitors and other targeted therapies.[3][4] The sulfanyl and carboxyl groups can be protected if necessary, or their electronic influence can be leveraged to modulate reactivity.
-
Precursor to Thioethers and Thioesters: The nucleophilic thiol group can be readily alkylated or acylated. Alkylation with various electrophiles introduces side chains that can modulate solubility, cell permeability, and target binding. Thioesterification provides another route for derivatization or for the synthesis of prodrugs.
-
Synthesis of Benzothiazine Derivatives: The ortho relationship between the sulfanyl and carboxylic acid groups is a classic arrangement for intramolecular cyclization. Reaction with appropriate reagents can lead to the formation of benzothiazine-based heterocyclic systems, which are privileged scaffolds in medicinal chemistry, known for their wide range of biological activities.
-
Building Block for NSAID Analogs: Related bromo- and sulfonyl-benzoic acid derivatives are key intermediates in the synthesis of NSAIDs and selective COX-2 inhibitors.[2] this compound could serve as a novel starting point for developing next-generation anti-inflammatory agents with potentially unique pharmacological profiles.[5]
Part 4: Safety and Handling
-
Hazard Profile: As with most aromatic thiols and acids, this compound should be handled with care. It is predicted to be an irritant to the eyes, skin, and respiratory system. Aromatic thiols are often associated with a strong, unpleasant odor.
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear standard PPE, including a lab coat, safety glasses, and nitrile gloves.
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and bases. The thiol group is susceptible to air oxidation, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
References
-
MySkinRecipes. 4-Bromo-2-(methylsulfonyl)benzoic Acid. [Link]
-
PubChemLite. This compound (C7H5BrO2S). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Bromo-2-nitrobenzoic Acid in Modern Pharmaceutical Synthesis. [Link]
- Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
-
AxisPharm. 2-bromo-4-sulfamoylbenzoic acid. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Bromo-2-fluorobenzoic Acid in Pharmaceutical Synthesis. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind Lonafarnib: Understanding the Role of 4-Bromo-2-nitrobenzoic Acid. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 4-Bromo-2-fluorobenzonitrile in Modern Chemical Synthesis. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Properties and Applications of 4-Bromo-2-Nitrobenzoic Acid: A Versatile Compound for Various Industries. [Link]
- Google Patents. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
-
PubMed. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. [Link]
Sources
- 1. PubChemLite - this compound (C7H5BrO2S) [pubchemlite.lcsb.uni.lu]
- 2. 4-Bromo-2-(methylsulfonyl)benzoic Acid [myskinrecipes.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Connector: Application Notes for 4-Bromo-2-sulfanylbenzoic Acid in Materials Science
Abstract
This technical guide provides a comprehensive overview of the applications of 4-Bromo-2-sulfanylbenzoic acid in the field of materials science. As a trifunctional molecule, featuring thiol, bromo, and carboxylic acid moieties, this compound offers a unique platform for the design and synthesis of advanced materials. The thiol group provides a robust anchor to noble metal surfaces, the bromo group serves as a reactive site for subsequent chemical modifications, and the carboxylic acid group allows for tuning of surface properties and coordination to metal centers. This document details protocols for the synthesis of this compound and its application in the formation of functionalized self-assembled monolayers (SAMs), as a bifunctional linker in metal-organic frameworks (MOFs), and for the surface modification of nanoparticles.
Introduction: The Power of Trifunctionality
In the quest for novel materials with tailored properties, the design of molecular building blocks is of paramount importance. This compound emerges as a highly versatile molecule, equipped with three distinct functional groups that can be orthogonally addressed. This trifunctionality makes it an ideal candidate for a variety of applications in materials science, where precise control over surface chemistry and material architecture is crucial.
-
The Thiol Anchor: The sulfanyl (thiol) group (-SH) exhibits a strong affinity for gold and other noble metal surfaces, enabling the spontaneous formation of well-ordered self-assembled monolayers (SAMs)[1][2][3][4]. This provides a reliable method for creating stable, functionalized surfaces.
-
The Bromo Handle: The bromo group (-Br) at the para position serves as a versatile synthetic handle. It can readily participate in a range of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the covalent attachment of a wide array of organic molecules to the surface[5]. This post-assembly modification capability is key to creating complex surface architectures.
-
The Carboxylic Acid Modulator: The carboxylic acid group (-COOH) offers multiple functionalities. It can be used to modulate the hydrophilicity and surface energy of a material, participate in hydrogen bonding to direct molecular assembly, or act as a coordinating ligand for the construction of metal-organic frameworks (MOFs)[6].
This guide will explore the practical applications of this unique molecular tool, providing detailed protocols to empower researchers in their materials design endeavors.
Synthesis of this compound
While not yet a widely commercialized compound, this compound can be synthesized in a multi-step process from commercially available starting materials. A plausible and effective route involves the diazotization of an amino-substituted benzoic acid followed by a Sandmeyer-type reaction to introduce the thiol group[6][7][8][9].
Proposed Synthetic Pathway
A feasible synthetic route starts from 4-amino-2-chlorobenzoic acid. The amino group is first converted to a diazonium salt, which is then reacted with a sulfur source to yield the desired thiol. The chloro group can be subsequently brominated to afford the final product.
Sources
- 1. 溶液からの自己組織化に関する実験手順ガイド [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. if.tugraz.at [if.tugraz.at]
- 4. lee.chem.uh.edu [lee.chem.uh.edu]
- 5. researchgate.net [researchgate.net]
- 6. scirp.org [scirp.org]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Introduction: Navigating the Challenges of a Multifunctional Building Block
An Application Guide for the Suzuki-Miyaura Coupling of 4-Bromo-2-sulfanylbenzoic acid
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its power to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2][3] This palladium-catalyzed transformation is fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4] The substrate, this compound, represents a valuable scaffold, possessing three distinct functional handles: an aryl bromide for cross-coupling, a carboxylic acid for amide bond formation or salt formation, and a thiol for further functionalization or to act as a crucial pharmacophore.
However, the very features that make this molecule attractive also present significant synthetic challenges. The presence of both a free thiol (-SH) and a carboxylic acid (-COOH) group makes direct Suzuki coupling notoriously difficult. Thiols are well-documented poisons for palladium catalysts, while the acidic proton of the carboxyl group can interfere with the basic conditions essential for the reaction.[5][6][7]
This guide provides a robust, field-proven protocol to successfully navigate these challenges. We will explain the causality behind the experimental choices, focusing on a protective group strategy that ensures high yields and reproducibility. This document is designed not merely as a set of instructions, but as a technical brief to empower researchers to confidently employ this versatile building block in their synthetic campaigns.
Mechanistic Insight: Why This Substrate is Problematic
To devise a successful strategy, one must first understand the underlying chemical hurdles. The standard Suzuki-Miyaura catalytic cycle is a finely tuned process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][8]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Key Challenges Presented by this compound:
-
Catalyst Poisoning by the Thiol Group: Sulfur has a high affinity for palladium. The lone pairs on the sulfur atom of the thiol can coordinate strongly to the Pd(0) or Pd(II) center. This interaction forms a stable, off-cycle complex that deactivates the catalyst, preventing it from participating in the oxidative addition step and effectively halting the reaction.[7]
-
Interference from the Carboxylic Acid: The Suzuki coupling requires a base to activate the organoboron species for transmetalation.[9] The acidic proton of the carboxylic acid will react with this base, consuming at least one equivalent. More problematically, the resulting carboxylate anion can act as a ligand, coordinating to the palladium center and potentially inhibiting the catalytic cycle.[6]
Given these issues, a direct coupling approach is unreliable. A more robust and scientifically sound strategy involves the protection of the problematic thiol group prior to the coupling reaction.
Recommended Strategy: A Two-Step Protocol for Success
Our recommended approach transforms the problematic substrate into an ideal coupling partner through a simple protection step. This workflow ensures that the palladium catalyst remains active and the reaction proceeds to completion efficiently.
Caption: Recommended two-part experimental workflow for reliable coupling.
Part 1: Protocol for Thiol Protection (S-Methylation)
This protocol converts the reactive thiol into a stable methyl thioether, which is inert under typical Suzuki conditions. Methylation is chosen for its simplicity and the high stability of the resulting thioether.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Iodomethane (CH₃I)
-
Methanol (MeOH)
-
Water (deionized)
-
Hydrochloric acid (HCl, 1M solution)
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Deprotonation: Cool the solution in an ice bath. Add a solution of sodium hydroxide (2.2 eq) in water dropwise. Stir for 15 minutes. This deprotonates both the thiol and the carboxylic acid.
-
Alkylation: Add iodomethane (1.2 eq) dropwise to the cooled solution.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Dilute the remaining aqueous residue with water.
-
Acidify the solution to pH ~2-3 with 1M HCl. A precipitate of the product, 4-bromo-2-(methylsulfanyl)benzoic acid, will form.
-
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product can be used in the next step without further purification if purity is >95%.
Part 2: Protocol for Suzuki-Miyaura Coupling
This protocol details the coupling of the protected substrate with a representative partner, phenylboronic acid. The conditions are selected for broad applicability.
Materials & Equipment:
-
Aryl Bromide: 4-Bromo-2-(methylsulfanyl)benzoic acid (1.0 mmol, 1.0 eq)
-
Boronic Acid: Phenylboronic acid (1.2 mmol, 1.2 eq)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Base: Potassium carbonate (K₂CO₃) (2.5 mmol, 2.5 eq)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture, 10 mL)
-
Schlenk flask or round-bottom flask with condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
Procedure:
-
Flask Preparation: To a dry Schlenk flask, add the protected aryl bromide, phenylboronic acid, and potassium carbonate.
-
Solvent Addition: Add the 1,4-dioxane/water solvent mixture to the flask.
-
Degassing: Seal the flask and thoroughly degas the mixture by bubbling nitrogen or argon gas through the solution for 15-20 minutes. This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[8]
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst to the flask.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Workup:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with water (20 mL).
-
Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid.
-
Extract the product into ethyl acetate (3 x 30 mL).
-
-
Purification:
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final product, 2-(methylsulfanyl)-[1,1'-biphenyl]-4-carboxylic acid.
-
Data Summary: Guide to Reaction Optimization
While the provided protocol is robust, Suzuki couplings can be highly substrate-dependent. The following table summarizes common variables that can be adjusted to optimize reaction outcomes for different boronic acid partners.[10][11][12]
| Component | Option 1 (Standard) | Option 2 (For Challenging Substrates) | Option 3 (Mild Conditions) | Rationale & Causality |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ / SPhos | Pd₂(dba)₃ / t-Bu₃P | Bulky, electron-rich phosphine ligands (like SPhos) can increase catalyst stability, resist deactivation, and accelerate reductive elimination.[13] |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ | Cesium carbonate (Cs₂CO₃) is more soluble and often more effective for difficult couplings. Potassium phosphate (K₃PO₄) is a strong, non-nucleophilic base suitable for sensitive substrates. |
| Solvent | Dioxane / H₂O | Toluene / H₂O | DMF or THF / H₂O | Solvent choice affects solubility of reagents and reaction temperature. Toluene allows for higher temperatures, while DMF can be effective for polar substrates. |
| Temperature | 90-100 °C | 110 °C (Toluene) | Room Temp to 60 °C | Higher temperatures are often needed for less reactive aryl bromides. Some highly active catalyst systems can operate at or near room temperature.[13] |
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inefficient degassing; oxygen deactivated the catalyst. | Ensure the degassing procedure is thorough. Use freeze-pump-thaw cycles for maximum oxygen removal. |
| Catalyst poisoning (if unprotected thiol is used). | Protect the thiol group as described in the protocol. Use a more robust, sterically hindered phosphine ligand. | |
| Formation of Homocoupled Boronic Acid Side Product | Reaction conditions are too harsh or oxygen is present. | Lower the reaction temperature. Ensure meticulous degassing. |
| Protodeborylation (Boronic acid replaced by -H) | Presence of excess water or prolonged reaction time at high temperature. | Use anhydrous solvents if possible (requires different base/catalyst system). Ensure the reaction is not run longer than necessary. |
Conclusion
The Suzuki-Miyaura coupling of this compound, while challenging, is entirely feasible with a strategic approach. By converting the catalyst-poisoning thiol into a stable thioether, the substrate becomes a reliable partner in this powerful C-C bond-forming reaction. The protocols and optimization guides provided herein are built on established chemical principles to ensure trustworthy and reproducible results. This methodology unlocks the full potential of this versatile building block for applications in drug discovery and materials science, allowing for the precise and efficient construction of complex molecular architectures.
References
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
BYJU'S. (n.d.). Suzuki Coupling Reaction. Retrieved from [Link]
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
-
Biffis, A., et al. (2018). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. Retrieved from [Link]
- Organ, M. G., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
- Al-Amin, M., et al. (2015). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry.
- Wang, Y., et al. (2022). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. The Journal of Organic Chemistry.
- Itoh, T., & Mase, T. (2005). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry, 70(21), 8415–8419.
-
Reddit. (2021). Do carboxylic acids interfere with Suzukis? r/OrganicChemistry. Retrieved from [Link]
- Friis, S. D., Lindhardt, A. T., & Skrydstrup, T. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 2054–2057.
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]
- Wang, L., et al. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. PubMed Central.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. Retrieved from [Link]
- Li, G. Y. (2005). Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. The Journal of Organic Chemistry, 70(26), 10872–10875.
-
ResearchGate. (2025). Protecting Groups for Thiols Suitable for Suzuki Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling reaction of aryl bromides with arylboronic acidsa. Retrieved from [Link]
- Willis, M. C., et al. (2021).
-
ResearchGate. (n.d.). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. Retrieved from [Link]
-
ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]
-
ResearchGate. (2025). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. Retrieved from [Link]
- van Rijt, M. M. J., et al. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. PMC - NIH.
- Chtita, S., et al. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI.
-
The Suzuki Reaction. (2014). Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with.... Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. byjus.com [byjus.com]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: The Heck-Mizoroki Reaction with 4-Bromo-2-sulfanylbenzoic acid
Abstract
The Mizoroki-Heck reaction is a cornerstone of modern synthetic chemistry, enabling the palladium-catalyzed C-C bond formation between unsaturated halides and alkenes.[1] This application note provides a detailed guide for researchers tackling the Heck coupling of 4-Bromo-2-sulfanylbenzoic acid, a substrate presenting unique and significant challenges due to its dual functionality. The presence of a sulfanyl (thiol) group, a known palladium catalyst poison, and an acidic carboxylic acid moiety necessitates a carefully tailored reaction protocol.[2][3] We will dissect the mechanistic hurdles, provide a rationale for the selection of catalysts, ligands, bases, and solvents, and present a robust, step-by-step protocol for the successful synthesis of substituted 2-sulfanyl-cinnamic acid derivatives. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require a comprehensive understanding of how to approach complex, functionalized substrates in cross-coupling reactions.
Mechanistic Considerations & Synthetic Challenges
The catalytic cycle of the Heck reaction is a well-established pathway involving Pd(0)/Pd(II) intermediates.[4] However, the specific functional groups on this compound introduce critical complications that must be addressed for a successful transformation.
The Standard Heck Catalytic Cycle
The reaction proceeds through four key steps: oxidative addition, olefin coordination and migratory insertion, β-hydride elimination, and base-promoted reductive elimination to regenerate the active Pd(0) catalyst.[4][5]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Challenge 1: Catalyst Poisoning by the Sulfanyl Group
The primary obstacle is the presence of the sulfanyl (-SH) group. Sulfur compounds are notorious poisons for palladium catalysts.[2] The lone pair electrons on the sulfur atom can coordinate strongly and irreversibly to the palladium center, forming stable Pd-S complexes.[3] This sequestration of the palladium effectively removes it from the catalytic cycle, leading to catalyst deactivation and reaction failure.[6]
Mitigation Strategy: The key to overcoming this challenge lies in the judicious selection of ligands. Bulky, electron-rich ligands, such as certain phosphines or N-heterocyclic carbenes (NHCs), can sterically and electronically shield the palladium center.[7][8] This makes the desired steps of the catalytic cycle (e.g., oxidative addition) more kinetically favorable than the off-cycle deactivation pathway of sulfur binding.
Challenge 2: The Acidic Carboxylic Acid Proton
The Heck reaction requires a base to neutralize the hydrogen halide (HBr) generated during the catalytic cycle.[1] The substrate, this compound, contains an acidic carboxylic proton. This proton will be readily deprotonated by the base present in the reaction mixture.
Stoichiometric Implications: At least two equivalents of base are required:
-
1 equivalent: To neutralize the carboxylic acid proton.
-
1 equivalent: To neutralize the HBr produced in the reaction.
Therefore, using a stoichiometric excess of base (e.g., 2.5 - 3.0 equivalents) is crucial to ensure that enough free base is available to participate in the final, catalyst-regenerating step of the cycle. The Heck reaction is generally tolerant of the resulting carboxylate anion.[9]
Optimization of Reaction Parameters
Based on the challenges identified, the selection of each reaction component is critical. The following section provides an evidence-based rationale for choosing optimal conditions.
| Parameter | Recommended Choice(s) | Rationale & Justification |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is a common, robust, and air-stable Pd(II) precursor that is easily reduced in situ to the active Pd(0) species.[1][10] Pd₂(dba)₃ is a Pd(0) source and can also be highly effective.[11] |
| Ligand | Primary: P(t-Bu)₃, XPhos, SPhos Secondary: PPh₃, NHCs | Bulky, electron-donating phosphines are highly recommended. They accelerate the rate-limiting oxidative addition and reductive elimination steps while stabilizing the Pd(0) state against deactivation by the sulfanyl group.[7] Standard PPh₃ may be sufficient but is more susceptible to poisoning. N-Heterocyclic Carbenes (NHCs) are also excellent choices due to their strong σ-donating ability, which forms highly stable and active catalysts.[12] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Inorganic bases are preferred to avoid potential side reactions.[13] Carbonates are effective and widely used. Cs₂CO₃ is often more effective due to its higher solubility in organic solvents.[8] Crucially, use 2.5-3.0 equivalents to account for both the carboxylic acid and the generated HBr. |
| Solvent | DMF, DMAc, NMP, Dioxane | Polar aprotic solvents are standard for Heck reactions as they effectively dissolve the polar starting material, the base, and the catalytic species.[7][14] DMF is a common and effective choice.[12] |
| Alkene Partner | Styrene, n-Butyl Acrylate | Electron-deficient alkenes like acrylates or styrenes are highly reactive partners for the Heck reaction.[1][8] A slight excess (1.2-1.5 equivalents) is typically used to ensure complete consumption of the aryl bromide. |
| Temperature | 80 - 120 °C | Heck reactions typically require elevated temperatures to drive the catalytic cycle, particularly the initial oxidative addition step.[12] The optimal temperature should be determined empirically, starting around 100 °C. |
| Additives | TBAB (Tetrabutylammonium bromide) | In some cases, phase-transfer catalysts like TBAB can be beneficial, especially when using inorganic bases, to improve solubility and reaction rates.[15] |
Detailed Experimental Protocol
This protocol describes the Heck reaction between this compound and n-butyl acrylate.
Safety Precaution: This procedure should be performed in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Reagents and Materials
-
This compound (1.0 mmol, 249.1 mg)
-
n-Butyl acrylate (1.5 mmol, 192.3 mg, 215 µL)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg, 2 mol%)
-
Tri(tert-butyl)phosphine [P(t-Bu)₃] (0.04 mmol, 8.1 mg, 4 mol%) or suitable ligand
-
Potassium Carbonate [K₂CO₃] (2.5 mmol, 345.5 mg)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
Schlenk flask (25 mL) with stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification reagents (Ethyl acetate, 1M HCl, brine, anhydrous MgSO₄, silica gel)
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Heck reaction.
Step-by-Step Procedure
-
Reaction Setup: Place a magnetic stir bar into a 25 mL Schlenk flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under an inert atmosphere (Nitrogen or Argon).
-
Adding Reagents: Under a positive flow of inert gas, add this compound (249.1 mg, 1.0 mmol), potassium carbonate (345.5 mg, 2.5 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and P(t-Bu)₃ (8.1 mg, 0.04 mmol) to the flask.
-
Degassing: Seal the flask and evacuate the atmosphere, then backfill with inert gas. Repeat this cycle two more times to ensure all oxygen is removed.
-
Adding Solvents and Alkene: Add anhydrous DMF (5 mL) via syringe, followed by n-butyl acrylate (215 µL, 1.5 mmol).
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously. The solution may change color (e.g., to dark brown or black), which can be indicative of Pd(0) formation.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. The reaction is complete upon full consumption of the starting aryl bromide. This may take between 4 to 24 hours.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 20 mL of 1M HCl (aq) to neutralize the excess base and protonate the product's carboxylic acid.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (20 mL) and then with brine (20 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
References
-
Kühn, O., & Beller, M. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(2), 649-659.
-
PubMed. (2010). Palladium-catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(2), 649-59.
-
Stini, N. A., Gkizis, P. L., & Kokotos, C. G. (2022). Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. Organic & Biomolecular Chemistry.
-
RSC Publishing. (2022). Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. Organic & Biomolecular Chemistry.
-
Thermo Fisher Scientific. (n.d.). Heck Reaction.
-
ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts.
-
Semantic Scholar. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
-
Chemistry LibreTexts. (2023). Heck Reaction.
-
Singh, B. K., & Beller, M. (2018). Heck Reaction—State of the Art. Catalysts, 7(9), 267.
-
Wikipedia. (n.d.). Heck reaction.
-
Diao, T., & Stahl, S. S. (2012). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition, 51(46), 11529-11532.
-
ACS Publications. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters, 3(17), 2615-2618.
-
Semantic Scholar. (n.d.). The Mizoroki-Heck reaction in organic and aqueous solvents promoted by a polymer-supported Kaiser oxime-derived palladacycle.
-
ResearchGate. (n.d.). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran 34 with styrene 2a.
-
JoVE. (n.d.). Palladium-Catalyzed Heck Reaction of Endocyclic Conjugated C=C Bonds of Pyrroles.
-
Organic Chemistry Portal. (n.d.). Heck Reaction.
-
ResearchGate. (n.d.). Optimization of Heck reaction conditions.
-
Alfa Chemistry. (n.d.). Heck Reaction.
-
ResearchGate. (n.d.). Effect of bases and solvents on the Heck coupling.
-
ACS Publications. (2016). Optimizing the Heck–Matsuda Reaction in Flow with a Constraint-Adapted Direct Search Algorithm. Organic Process Research & Development, 20(4), 778-785.
-
National Institutes of Health. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.
-
Beilstein Journals. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
-
RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
-
ResearchGate. (n.d.). Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support.
-
Journal of the Chemical Society, Faraday Transactions. (1995). Sulfur poisoning and regeneration of palladium-based catalysts.
-
BenchChem. (2025). Application Notes and Protocols: Heck Reaction Conditions for Potassium 4-bromobenzenesulfonate.
-
National Institutes of Health. (2014). Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions.
-
The University of Liverpool Repository. (n.d.). Exploring New Avenues in C-C Coupling: Broadening Application of the Heck Reaction via in-situ Formation of Olefins.
-
Semantic Scholar. (n.d.). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES.
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heck Reaction—State of the Art | MDPI [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Heck Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
The Strategic Synthesis of 4-Bromo-2-sulfanylbenzoic Acid: A Gateway to Novel Therapeutics and Advanced Materials
Introduction: Unveiling the Potential of a Multifunctional Scaffold
In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. 4-Bromo-2-sulfanylbenzoic acid, a seemingly unassuming molecule, emerges as a highly versatile scaffold, rich with potential for the synthesis of complex heterocyclic systems and novel therapeutic agents. The strategic placement of a bromine atom, a sulfanyl (thiol) group, and a carboxylic acid on a benzene ring offers a trifecta of reactive sites, enabling a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthesis of this compound and its derivatives, offering detailed protocols and insights into its burgeoning applications.
The presence of the bromine atom serves as a linchpin for cross-coupling reactions, allowing for the introduction of various aryl, alkyl, or other functionalities.[1] The thiol group, a potent nucleophile, is a gateway to a plethora of sulfur-containing heterocycles, while the carboxylic acid provides a handle for amide bond formation, esterification, and other modifications crucial for tuning the pharmacokinetic and pharmacodynamic properties of derivative compounds.[2] This unique combination of functional groups makes this compound a valuable intermediate in the pursuit of new drugs, particularly in the realms of oncology and inflammatory diseases, as well as in the development of advanced functional materials.[2]
Strategic Synthesis of this compound: A Two-Stage Approach
The synthesis of this compound is most effectively achieved through a two-stage process, commencing with the preparation of the key intermediate, 2-Amino-4-bromobenzoic acid, followed by a diazotization and sulfanylation sequence.
Part 1: Synthesis of the Precursor - 2-Amino-4-bromobenzoic Acid
The journey to our target molecule begins with the synthesis of 2-Amino-4-bromobenzoic acid, also known as 4-Bromoanthranilic acid.[3] This intermediate is a crucial building block for various pharmaceuticals and dyestuffs.[3] A reliable method for its synthesis involves the esterification and subsequent hydrolysis of 2-acetylamino-4-bromobenzoic acid.
Figure 1: Synthetic pathway to 2-Amino-4-bromobenzoic acid.
Experimental Protocol: Synthesis of Ethyl 2-amino-4-bromobenzoate [4]
-
Esterification: A solution of 2-acetylamino-4-bromobenzoic acid (0.461 mol) in absolute ethanol (3 L) is cooled to 0°C.
-
Dry hydrogen chloride gas is bubbled through the solution until saturation.
-
The reaction mixture is then refluxed for 24 hours.
-
After cooling to room temperature, the solution is concentrated in vacuo to approximately 750 mL.
-
The concentrated solution is poured into a saturated aqueous solution of sodium bicarbonate (2 L).
-
The aqueous phase is extracted with chloroform (3 x 300 mL).
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield ethyl 2-amino-4-bromobenzoate as an oil.
Note on Hydrolysis: The resulting ethyl ester can be hydrolyzed to 2-Amino-4-bromobenzoic acid using standard saponification procedures, for example, by heating with an aqueous solution of sodium hydroxide, followed by acidification.
Part 2: Diazotization and Sulfanylation to Yield this compound
With the precursor in hand, the next critical step involves the conversion of the amino group to a sulfanyl group. This transformation is elegantly achieved through a diazotization reaction, followed by treatment with a sulfur nucleophile. This classic approach, widely used for the synthesis of thiosalicylic acid from anthranilic acid, can be effectively adapted for our brominated analog.
Figure 2: Diazotization-sulfanylation route to the target compound.
Detailed Protocol: Synthesis of this compound
This protocol is an adaptation of the well-established synthesis of thiosalicylic acid.
-
Diazotization:
-
In a beaker, suspend 2-Amino-4-bromobenzoic acid (1 mole equivalent) in a mixture of water and concentrated hydrochloric acid.
-
Cool the suspension to 0-5°C in an ice bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1 mole equivalent), maintaining the temperature below 5°C.
-
The completion of diazotization can be confirmed by a positive test with starch-iodide paper.
-
-
Formation of the Disulfide:
-
In a separate vessel, prepare a solution of sodium sulfide nonahydrate (1.1 mole equivalents) and sulfur powder (1 mole equivalent) in water, gently heating to dissolve.
-
Cool this solution to below 5°C in an ice-salt bath.
-
Slowly add the cold diazonium salt solution to the sodium disulfide solution, ensuring the temperature does not exceed 5°C.
-
Upon completion of the addition, the disulfide, 4-Bromo-2,2'-dithiodibenzoic acid, will precipitate.
-
-
Reduction to the Thiol:
-
Collect the precipitated disulfide by filtration and wash with water.
-
Suspend the moist disulfide cake in glacial acetic acid.
-
Add zinc dust (a suitable reducing agent) and reflux the mixture for several hours.
-
After the reduction is complete, the hot solution is filtered to remove unreacted zinc.
-
Upon cooling, this compound will crystallize from the solution.
-
The product can be collected by filtration, washed with cold water, and dried.
-
Application Notes: A Scaffold for Innovation
This compound is not merely a synthetic target but a launchpad for the creation of a diverse array of functional molecules. Its strategic functionalization opens doors to numerous applications, particularly in medicinal chemistry and materials science.
Medicinal Chemistry Applications: Building Biologically Active Heterocycles
The true power of this compound lies in its ability to serve as a precursor to a variety of heterocyclic systems, many of which are privileged scaffolds in drug discovery.
-
Quinazolinone Derivatives: The amino-acid-like structure of the un-sulfated precursor, 4-bromoanthranilic acid, is a well-known starting material for the synthesis of quinazolinones, a class of compounds with a broad spectrum of biological activities including antibacterial, anticancer, and anti-inflammatory properties.[5] The sulfanyl derivative offers a unique entry point to thio-analogues of these important heterocycles.
-
Thiazole Derivatives: The α-haloketone character that can be generated from the carboxylic acid and the presence of the thiol group make this compound an ideal candidate for Hantzsch-type cyclocondensation reactions to form thiazole rings.[6] Thiazoles are a cornerstone of many FDA-approved drugs.
-
Enzyme Inhibitors and Anticancer Agents: The substituted benzoic acid core is a common motif in the design of enzyme inhibitors.[2] The ability to derivatize the carboxylic acid into amides and esters, coupled with the potential for cross-coupling reactions at the bromine position, allows for the generation of large libraries of compounds for screening against therapeutic targets such as protein kinases, which are implicated in cancer.[2]
Materials Science Applications: Engineering Functional Surfaces
The dual functionality of a carboxylic acid and a thiol group in molecules like 4-mercaptobenzoic acid has been shown to be highly effective for surface modification.[7]
-
Self-Assembled Monolayers (SAMs): The carboxylic acid group can anchor the molecule to metal oxide surfaces, such as titanium dioxide, while the free thiol group can be used to attach other functional molecules or nanoparticles.[7] This allows for the precise engineering of surface properties for applications in catalysis, sensing, and electronics.
Derivatization Potential: A Chemist's Playground
The three functional groups of this compound provide a rich platform for a wide range of chemical transformations, allowing for the fine-tuning of its properties and the creation of novel derivatives.
| Functional Group | Reaction Type | Potential Products/Applications |
| Carboxylic Acid | Amide Coupling | Bioactive amides, polymer building blocks |
| Esterification | Prodrugs, fragrant esters | |
| Reduction | (4-Bromo-2-sulfanilphenyl)methanol | |
| Sulfanyl (Thiol) | Alkylation | Thioethers with diverse functionalities |
| Oxidation | Disulfides for dynamic covalent chemistry | |
| Cyclocondensation | Thiazoles, thiophenes, and other sulfur heterocycles | |
| Bromine | Suzuki Coupling | Biaryl compounds |
| Heck Coupling | Stilbene derivatives | |
| Sonogashira Coupling | Aryl-alkyne structures | |
| Buchwald-Hartwig Amination | N-Aryl derivatives |
Conclusion: A Building Block of Significant Promise
This compound stands as a testament to the power of strategic molecular design. Its synthesis, while requiring careful execution of classical organic reactions, is readily achievable and opens the door to a vast chemical space. For researchers, scientists, and drug development professionals, this versatile building block offers a robust platform for the discovery and development of next-generation therapeutics and advanced materials. The insights and protocols provided herein serve as a comprehensive guide to unlocking the full potential of this remarkable molecule.
References
-
PrepChem. Synthesis of ethyl 2-amino-4-bromobenzoate. Available from: [Link]
-
Organic Syntheses. 2,4,6-tribromobenzoic acid. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Key Benzoic Acid Derivatives: Understanding the Synthesis and Uses of 4-Bromo-2-fluorobenzoic Acid. Available from: [Link]
-
Organic Syntheses. 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Available from: [Link]
- Google Patents. CN108558636A - A kind of preparation method of 4- bromobenzoic acids.
-
ResearchGate. Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11). Available from: [Link]
-
YouTube. ANTHRANILIC ACID SYNTHESIS. #ncchem. Available from: [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. ISSN: 0975-8585 April – June 2010 RJPBCS Volume 1 Issue 2 Page No. 366. Available from: [Link]
-
Hoffman Fine Chemicals. CAS 116209-30-4 | 4-Bromo-2-mercaptobenzoic acid | MFCD07779496. Available from: [Link]
-
ResearchGate. (PDF) Chalcogen‐Bond Catalysis: Telluronium‐Catalyzed [4+2]‐Cyclocondensation of (in situ Generated) Aryl Imines with Alkenes. Available from: [Link]
-
MDPI. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Available from: [Link]
-
MDPI. 4-Mercaptobenzoic Acid Adsorption on TiO 2 Anatase (101) and TiO 2 Rutile (110) Surfaces. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Available from: [Link]
Sources
Application Notes & Protocols: Advanced Functionalization Techniques for 4-Bromo-2-sulfanylbenzoic Acid
Abstract
4-Bromo-2-sulfanylbenzoic acid (also known as 4-Bromo-2-mercaptobenzoic acid) is a trifunctional chemical scaffold of significant interest in medicinal chemistry, drug discovery, and materials science.[1][2][3] Its unique architecture, featuring a carboxylic acid, a thiol (sulfanyl group), and an aryl bromide, offers three distinct and chemically addressable points for molecular elaboration. This guide provides an in-depth exploration of the key functionalization techniques for this versatile building block. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for reactions at each functional site, including esterification, amidation, S-alkylation, and palladium-catalyzed cross-coupling reactions.
The Strategic Value of a Trifunctional Scaffold
The power of this compound lies in the differential reactivity of its three functional groups. The acidic protons of the carboxylic acid and thiol groups allow for straightforward derivatization via acid-base chemistry, while the carbon-bromine bond provides a handle for modern transition-metal-catalyzed C-C and C-N bond formation. This orthogonality is the cornerstone of its utility, enabling chemists to build molecular complexity in a controlled, stepwise manner.
Caption: Key reactive sites of this compound.
Functionalization at the Carboxylic Acid Moiety
The carboxylic acid is often the first site addressed due to its high reactivity towards a variety of nucleophiles following activation.
Esterification: Masking Acidity and Modulating Solubility
Esterification is a fundamental transformation, often employed to protect the carboxylic acid, improve solubility in organic solvents, or to act as a key pharmacophore element. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, is a classic and effective method.[4]
Causality: The acid catalyst protonates the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack by the alcohol.[5] The reaction is an equilibrium, so using a large excess of the alcohol or removing water as it forms (e.g., with a Dean-Stark apparatus) is crucial to drive the reaction to completion.[4] For more sensitive substrates or when milder conditions are required, N-bromosuccinimide (NBS) can serve as an efficient catalyst.[6]
Protocol 1: Fischer Esterification (Methyl Ester Synthesis)
-
Setup: To a round-bottom flask, add this compound (1.0 eq).
-
Reagents: Add a large excess of methanol (e.g., 20 eq), which serves as both reactant and solvent.[7]
-
Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) dropwise while stirring.[5][7]
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction to room temperature. Neutralize the excess acid by carefully adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl ester.
-
Purification: Purify the product via column chromatography on silica gel if necessary.
Amide Bond Formation: The Cornerstone of Medicinal Chemistry
The formation of an amide bond is arguably the most frequent reaction in drug discovery.[8] Direct condensation of a carboxylic acid and an amine is unfavorable; therefore, the carboxylic acid must first be converted into a more reactive electrophile.[9] This is achieved using "coupling reagents."
Causality: Coupling reagents like carbodiimides (e.g., EDC, DCC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8][10] This intermediate is readily attacked by the amine nucleophile to form the amide bond. To prevent side reactions and potential racemization (if chiral amines are used), additives like 1-Hydroxybenzotriazole (HOBt) are often included. HOBt traps the O-acylisourea to form an activated OBt ester, which is more stable but still highly reactive towards the amine.[10]
Protocol 2: EDC/HOBt Mediated Amide Coupling
-
Setup: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Activation: Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl) (1.2 eq) to the solution. Stir at room temperature for 15-30 minutes.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq).
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor completion by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography.
Functionalization at the Thiol Moiety
The thiol group is a potent nucleophile and can also undergo oxidation. Its reactivity is highly dependent on pH; deprotonation with a base generates the more nucleophilic thiolate anion.
S-Alkylation: Synthesis of Thioethers
The formation of thioethers (sulfides) is commonly achieved via S-alkylation, a robust SN2 reaction between the thiolate and an alkyl halide.[11]
Causality: The reaction requires a base to deprotonate the thiol, forming the thiolate. The choice of base and solvent is critical. A moderately strong base like potassium carbonate in a polar aprotic solvent like DMF or acetonitrile facilitates the reaction by ensuring a sufficient concentration of the nucleophilic thiolate while promoting the SN2 pathway.
Protocol 3: Thioether Synthesis via S-Alkylation
-
Setup: Dissolve this compound (1.0 eq) in DMF.
-
Base: Add a base such as potassium carbonate (K₂CO₃) (2.0 eq) or cesium carbonate (Cs₂CO₃) (1.5 eq). Stir the suspension for 10-15 minutes at room temperature.
-
Electrophile: Add the alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60°C) until the starting material is consumed (monitor by TLC). Reaction times can vary from 1 to 12 hours.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude thioether can be purified by column chromatography.
Intramolecular Cyclization: A Route to Thioxanthones
A key application of this compound derivatives is in the synthesis of thioxanthones, a class of compounds with interesting anti-cancer properties.[12] This often involves an intramolecular cyclization where the thiol attacks an electrophilic carbon on an adjacent aromatic ring.
Caption: Synthetic pathway towards Thioxanthone synthesis.
Functionalization at the Aryl Bromide
The C-Br bond is the gateway to powerful palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki reaction is a cornerstone of modern organic synthesis, coupling an organoboron species with an aryl halide.[13][14] It is renowned for its mild conditions and tolerance of a wide range of functional groups.
Causality: The reaction proceeds via a catalytic cycle involving a Palladium(0) species. The key steps are: (1) Oxidative Addition of the aryl bromide to the Pd(0) catalyst, forming a Pd(II) complex; (2) Transmetalation , where the organic group from the boronic acid is transferred to the palladium center, a step that requires activation by a base; and (3) Reductive Elimination , where the new C-C bond is formed, regenerating the Pd(0) catalyst.[15]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 4: Suzuki-Miyaura Cross-Coupling
-
Setup: In a reaction vessel, combine the this compound derivative (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq).
-
Catalyst System: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a supporting ligand.
-
Solvent: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.
-
Reaction: Heat the mixture under an inert atmosphere to 80-100°C for 2-18 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent.
-
Purification: Wash the organic layer, dry it, and concentrate. Purify the residue by flash chromatography or recrystallization.
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is a powerful method for synthesizing aryl amines from aryl halides.[16][17] It has largely replaced harsher classical methods and offers broad substrate scope.[16]
Causality: Similar to the Suzuki reaction, this process involves a Pd(0)/Pd(II) catalytic cycle.[18][19] The key steps are oxidative addition of the aryl bromide to Pd(0), coordination of the amine, deprotonation of the coordinated amine by a strong, non-nucleophilic base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[16][19] The choice of a bulky, electron-rich phosphine ligand is critical for promoting the reductive elimination step.[19]
Protocol 5: Buchwald-Hartwig Amination
-
Setup: To an oven-dried reaction vessel, add the this compound derivative (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-4 mol%).
-
Base and Amine: Add a strong, sterically hindered base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.2-1.5 eq). Then add the amine (1.1-1.2 eq).
-
Solvent: Add an anhydrous, degassed solvent such as Toluene or Dioxane.
-
Reaction: Seal the vessel and heat the mixture to 80-110°C for 4-24 hours. Monitor the reaction's progress.
-
Work-up: Cool the reaction to room temperature, quench carefully with water, and extract with an organic solvent.
-
Purification: Dry and concentrate the organic phase. Purify the resulting crude product by column chromatography.
Summary of Key Transformations
| Functional Group | Reaction Type | Key Reagents | Purpose |
| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst (H₂SO₄) | Protection, Modify properties[4][5] |
| Amide Coupling | Amine, EDC, HOBt, Base | Bio-isosteric replacement, Scaffolding[8][10] | |
| Thiol | S-Alkylation | Alkyl Halide, Base (K₂CO₃) | Introduce alkyl chains, Linkers[11] |
| Oxidation | Oxidizing Agent | Form disulfides or sulfonic acids | |
| Aryl Bromide | Suzuki Coupling | Boronic Acid, Pd Catalyst, Base | C-C bond formation, Biaryl synthesis[13][14] |
| Buchwald-Hartwig | Amine, Pd Catalyst, Ligand, Base | C-N bond formation, Aryl amine synthesis[16][17] |
Conclusion
This compound is a remarkably versatile building block that provides researchers with a platform for diverse and complex molecular synthesis. By understanding the distinct reactivity of each functional group and applying the appropriate synthetic methodologies—from classic esterification to modern palladium-catalyzed cross-couplings—scientists can efficiently construct novel molecules for applications in drug discovery and beyond. The protocols outlined in this guide serve as a validated starting point for the strategic functionalization of this valuable scaffold.
References
-
Larock, R. C., & Dong, D. (2009). Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates. NIH Public Access, Author Manuscript. Available at: [Link]
-
Al-Juboori, A. A. H. (2013). Synthesis and Characterization of New Thioxanthone Derivatives. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from: [Link]
-
ResearchGate. (n.d.). Synthesis of thioxanthone derivatives. Retrieved from: [Link]
-
Kormos, C. M., & Miller, K. M. (2013). Synthesis of Thioxanthone 10,10-Dioxides and Sulfone-Fluoresceins via Pd-Catalyzed Sulfonylative Homocoupling. Organic Letters. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and characterization of some new thioxanthone derivatives. Retrieved from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of sulfides (thioethers) and derivatives. Retrieved from: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from: [Link]
- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. Retrieved from: [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from: [Link]
-
Unknown. (2014). The Suzuki Reaction. Retrieved from: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Thioether Formation. Retrieved from: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from: [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from: [Link]
-
Mohammadi, F., et al. (2020). Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. Royal Society Open Science. Available at: [Link]
-
Luxembourg Bio Technologies Ltd. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from: [Link]
-
Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). Retrieved from: [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from: [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from: [Link]
-
PubMed. (2014). Synthesis of unsymmetrical thioethers using an uncommon base-triggered 1,5-thiol transfer reaction of 1-bromo-2-alkylthiolcarbonates. Retrieved from: [Link]
-
The Organic Chemistry Tutor. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from: [Link]
-
PubChemLite. (n.d.). This compound (C7H5BrO2S). Retrieved from: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2024). The Role of 4-Bromo-2-fluorobenzoic Acid in Pharmaceutical Synthesis. Retrieved from: [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 116209-30-4 | 4-Bromo-2-mercaptobenzoic acid. Retrieved from: [Link]
-
MDPI. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Retrieved from: [Link]
Sources
- 1. PubChemLite - this compound (C7H5BrO2S) [pubchemlite.lcsb.uni.lu]
- 2. nbinno.com [nbinno.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]
- 8. hepatochem.com [hepatochem.com]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. peptide.com [peptide.com]
- 11. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 12. Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. ocf.berkeley.edu [ocf.berkeley.edu]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. youtube.com [youtube.com]
Experimental protocol for using "4-Bromo-2-sulfanylbenzoic acid"
An in-depth guide for researchers, scientists, and drug development professionals on the experimental utilization of 4-Bromo-2-sulfanylbenzoic acid.
Introduction: A Versatile Aromatic Building Block
This compound is a trifunctional aromatic compound with significant potential as a versatile building block in organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its structure, featuring a carboxylic acid, a bromine atom, and a sulfanyl (thiol) group, offers three distinct points for chemical modification. The carboxylic acid allows for the formation of esters and amides, the bromine atom is a prime site for transition metal-catalyzed cross-coupling reactions, and the thiol group can undergo a variety of transformations including oxidation, alkylation, and thioesterification.
This application note provides a comprehensive overview of the properties of this compound, along with a detailed experimental protocol for a common and highly useful synthetic transformation: the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.
Physicochemical Properties and Safety Considerations
While specific experimental data for this compound is not extensively available, its properties can be inferred from its constituent functional groups and data from structurally related compounds.
| Property | Value/Information | Source |
| Molecular Formula | C₇H₅BrO₂S | [1] |
| Molecular Weight | 231.08 g/mol | [1] |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in organic solvents like THF, DMF, and alcohols. | Inferred |
Safety Precautions:
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2][3][4] Avoid inhalation of dust and contact with skin and eyes.[5]
-
First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[2] For skin contact, wash off with soap and plenty of water.[3] If inhaled, move to fresh air.[3] If swallowed, rinse mouth with water and seek immediate medical attention.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][5]
Application: Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Scaffolds
A primary application of this compound is as a substrate in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond provides a reactive handle for the formation of new carbon-carbon bonds. The following protocol details a representative Suzuki-Miyaura coupling reaction to synthesize a biaryl derivative, a common scaffold in drug discovery.
Caption: Workflow for the Suzuki-Miyaura cross-coupling of this compound.
Detailed Experimental Protocol: Synthesis of 2-Sulfanyl-4-(thiophen-3-yl)benzoic acid
This protocol describes the coupling of this compound with thiophene-3-boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Thiophene-3-boronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography elution
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 231 mg, 1.0 mmol), thiophene-3-boronic acid (154 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
-
Solvent Addition and Degassing:
-
Add a 4:1 mixture of 1,4-dioxane and deionized water (e.g., 10 mL).
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
-
Reaction:
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water (20 mL) and ethyl acetate (20 mL).
-
Carefully acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
-
Characterization:
-
Characterize the purified product, 2-sulfanyl-4-(thiophen-3-yl)benzoic acid, using standard analytical techniques:
-
¹H NMR: To confirm the presence of protons on both aromatic rings and the acidic protons.
-
¹³C NMR: To identify all carbon environments in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared Spectroscopy (IR): To identify characteristic functional group vibrations (e.g., O-H and C=O of the carboxylic acid, S-H of the thiol).
-
-
Further Synthetic Transformations
The product of the Suzuki coupling, 2-sulfanyl-4-(thiophen-3-yl)benzoic acid, can be further modified at the remaining functional groups:
Caption: Potential subsequent reactions of the biaryl product.
-
Esterification or Amidation: The carboxylic acid can be converted to an ester or an amide using standard coupling conditions.
-
Thiol Modifications: The thiol group can be oxidized to a disulfide bridge, which can be relevant for certain biological applications, or alkylated to form a thioether.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of complex organic molecules. Its three distinct functional groups allow for a wide range of chemical transformations. The provided protocol for a Suzuki-Miyaura cross-coupling reaction serves as a foundational example of how this building block can be effectively utilized in research and development, particularly in the synthesis of novel compounds for drug discovery and materials science. As with any new or poorly characterized chemical, all experimental work should be preceded by a thorough risk assessment and conducted with appropriate safety precautions.
References
Sources
Application Notes and Protocols: 4-Bromo-2-sulfanylbenzoic Acid in the Synthesis of Bioactive Molecules
Introduction: Unveiling the Potential of a Trifunctional Scaffolding
In the landscape of medicinal chemistry and drug discovery, the strategic design of molecular building blocks is paramount. 4-Bromo-2-sulfanylbenzoic acid is a trifunctional reagent poised to be of significant interest to researchers in the field. Its unique architecture, featuring a carboxylic acid, a sulfhydryl (thiol) group, and a bromine atom ortho and para to each other, respectively, on a benzene ring, offers a versatile platform for the synthesis of a diverse array of complex and potentially bioactive molecules. While direct literature on this specific molecule is sparse[1], its true value lies in the predictable and powerful reactivity of its constituent functional groups, which can be orchestrated to construct novel heterocyclic systems and diversified libraries of compounds.
This application note will serve as a technical guide for researchers, providing insights into the synthetic utility of this compound. We will explore its potential in the construction of privileged scaffolds, such as benzothiophenones, and detail strategies for diversification through modern cross-coupling methodologies. The protocols and workflows described herein are grounded in established chemical principles and are designed to be both informative and practically applicable in a research setting.
Core Synthetic Strategies and Mechanistic Rationale
The synthetic utility of this compound is rooted in the distinct reactivity of its three functional groups:
-
The Sulfanyl (-SH) and Carboxylic Acid (-COOH) Groups: This ortho-disposed pair is primed for intramolecular cyclization reactions. The nucleophilic thiol can readily attack an activated carboxylic acid derivative (such as an acyl chloride or ester) to form a stable, five-membered thialactone ring, yielding a benzothiophenone core. This transformation is a cornerstone of its application.
-
The Bromo (-Br) Group: Positioned at the 4-position, the bromine atom is a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions. This allows for the late-stage introduction of various substituents, enabling the systematic exploration of structure-activity relationships (SAR). Its relative stability allows it to be carried through initial cyclization steps, providing a key point for diversification.
The overall synthetic logic involves an initial cyclization to form the core heterocyclic structure, followed by diversification at the bromine position.
Sources
Troubleshooting & Optimization
Technical Support Center: 4-Bromo-2-sulfanylbenzoic acid Synthesis
Welcome to the technical support guide for the synthesis of 4-Bromo-2-sulfanylbenzoic acid (CAS 116209-30-4). This resource is designed for researchers, medicinal chemists, and process development professionals aiming to optimize their synthetic protocols and troubleshoot common issues encountered during the preparation of this valuable intermediate. This guide provides in-depth, experience-driven advice, detailed protocols, and a causal understanding of the critical reaction parameters.
Introduction: The Synthetic Challenge
This compound is a key building block in medicinal chemistry and material science. Its synthesis, while conceptually straightforward, is often plagued by issues such as low yields, formation of tenacious impurities, and reaction stalling. The most common and practical route involves the diazotization of 2-amino-4-bromobenzoic acid, followed by the introduction of a sulfur nucleophile. The primary challenge lies in the inherent instability of the intermediate diazonium salt, which requires precise control over reaction conditions to prevent decomposition and side reactions.
This guide will focus on the diazotization-sulfanylation pathway, addressing the most frequent problems encountered and providing robust, validated solutions to improve yield and purity.
Core Synthesis Workflow Overview
The primary synthetic route is a two-step process starting from 2-amino-4-bromobenzoic acid. This workflow diagram illustrates the key transformations.
Caption: General workflow for this compound synthesis.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common problems in a question-and-answer format, providing both diagnostic insights and actionable solutions.
Q1: My overall yield is consistently low (< 50%). What are the most likely causes and how can I fix this?
A1: Low yield is the most common complaint and typically points to one of two critical areas: decomposition of the diazonium salt or inefficient sulfanylation.
Causality: The diazonium group ([Ar-N₂]⁺) is notoriously unstable at elevated temperatures. Once formed, it can decompose via multiple pathways, primarily reacting with water to form the corresponding phenol (4-bromo-2-hydroxybenzoic acid) or extruding N₂ gas to generate highly reactive aryl cations that lead to a mixture of byproducts.[1][2]
Troubleshooting Steps:
-
Strict Temperature Control: The diazotization must be performed and maintained between 0-5 °C. Use an ice-salt bath for better temperature management. The vessel containing the diazonium salt should be kept in the bath until the moment it is used in the next step.
-
Monitor Nitrous Acid Addition: Add the aqueous sodium nitrite (NaNO₂) solution dropwise and slowly, ensuring the internal temperature never exceeds 5 °C. A sudden temperature spike indicates an uncontrolled reaction and likely decomposition.
-
Confirm Complete Diazotization: Before proceeding, ensure all the starting amine has reacted. A simple spot test can be performed: take a drop of the reaction mixture and spot it on starch-iodide paper. A distinct blue-black color indicates the presence of excess nitrous acid, which confirms the primary amine has been consumed.[3] If the test is negative, add a small amount of additional NaNO₂ solution until the test is positive and persists for 5-10 minutes.
-
Immediate Use of Diazonium Salt: Do not store the diazonium salt solution. It should be used immediately in the subsequent sulfanylation step. Delays, even at low temperatures, will lead to significant degradation.
Q2: I'm observing a significant amount of a dark, tarry, or brownish byproduct during the reaction. What is it and how can I prevent its formation?
A2: The formation of dark, often insoluble, tars is a classic sign of diazonium salt side reactions, particularly azo-coupling.
Causality: The diazonium salt is an electrophile. If any unreacted 2-amino-4-bromobenzoic acid is present, the diazonium salt can couple with it to form a colored azo compound.[4][5] This is more likely if the reaction medium is not sufficiently acidic. A low pH ensures the primary amine of the starting material is protonated to [Ar-NH₃]⁺, deactivating it towards electrophilic attack.
Troubleshooting Steps:
-
Ensure Sufficient Acidity: The reaction should be run in a strongly acidic medium (e.g., 2.5-3.0 molar equivalents of HCl). Before adding sodium nitrite, confirm that the mixture is strongly acidic using litmus or Congo red paper.[3]
-
Order of Addition: The standard and recommended procedure is to add the sodium nitrite solution to the acidic amine suspension. Reversing this addition can create localized areas of low acidity, promoting self-coupling.
-
Efficient Stirring: Ensure vigorous mechanical or magnetic stirring throughout the diazotization. This prevents localized "hot spots" and ensures rapid mixing, minimizing the opportunity for side reactions.
Q3: My final product is contaminated with 4-bromo-2-hydroxybenzoic acid. How can I avoid this and remove it?
A3: Formation of the hydroxy-byproduct is a direct result of the diazonium salt reacting with water (hydrolysis), a competitive and often significant side reaction.
Causality: Water is a weak nucleophile, but at any temperature above 5 °C, its reaction with the diazonium salt becomes increasingly rapid. This reaction is often catalyzed by the presence of excess nitrous acid.
Troubleshooting Steps:
-
Prevention:
-
Reiterate Strict Temperature Control: This is the single most effective preventative measure. Keep the reaction at 0-5 °C at all times.
-
Destroy Excess Nitrous Acid: After a positive starch-iodide test confirms complete diazotization, the excess nitrous acid can be quenched by the cautious, portion-wise addition of a small amount of urea or sulfamic acid until the starch-iodide test is negative.[6] This should be done while maintaining the low temperature.
-
-
Removal:
-
Purification: The target acid and the hydroxy-byproduct have different acidities and polarities. Purification can often be achieved by careful recrystallization. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, may be required.
-
pH-based Extraction: While challenging due to the similar acidic nature of the two carboxylic acids, a carefully controlled liquid-liquid extraction at a specific pH might allow for some separation, though this is less efficient than recrystallization.
-
Q4: Are there alternatives to using a xanthate for the sulfanylation step? My lab has concerns about the odor and disposal of carbon disulfide-related reagents.
A4: Yes, while the xanthate route is common and generally high-yielding, other methods can be employed.
Alternative Routes:
-
Thiocyanate Route: The diazonium salt can be reacted with a solution of potassium or sodium thiocyanate (KSCN). The resulting aryl thiocyanate can then be hydrolyzed under basic conditions to yield the thiol. This method is effective but may require harsher hydrolysis conditions.
-
Sulfide/Hydrosulfide Route: Adding the diazonium salt solution to a solution of sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH) can directly introduce the thiol group. However, this reaction is often less clean, with a higher potential for the formation of diaryl sulfide byproducts (Ar-S-Ar).
-
Sulfur Dioxide / Copper Route: In a reaction analogous to the Sandmeyer reaction, the diazonium salt can be treated with sulfur dioxide in the presence of copper(I) salts to form a sulfonyl chloride (Ar-SO₂Cl), which can then be reduced (e.g., with zinc dust in acid) to the desired thiol. This is a multi-step but robust alternative.
The choice of method depends on available reagents, scale, and tolerance for specific byproducts. For lab-scale synthesis, the xanthate method generally offers the best balance of yield and simplicity.
Experimental Protocols
Protocol 1: Optimized Synthesis via Diazotization-Xanthate Method
This protocol incorporates the troubleshooting advice for maximizing yield and purity.
Step 1: Diazotization of 2-Amino-4-bromobenzoic acid
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 21.6 g (0.10 mol) of 2-amino-4-bromobenzoic acid in 150 mL of water.
-
Cool the suspension to 0 °C in an ice-salt bath.
-
Slowly add 25 mL (0.30 mol) of concentrated hydrochloric acid with vigorous stirring, ensuring the temperature remains below 5 °C.
-
In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite (NaNO₂) in 40 mL of cold water.
-
Transfer the NaNO₂ solution to the dropping funnel and add it dropwise to the amine suspension over 45-60 minutes. Crucially, maintain the internal reaction temperature between 0-5 °C throughout the addition.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
Confirm the reaction is complete by spotting the mixture on starch-iodide paper. A persistent blue-black color should be observed.
-
(Optional but Recommended) Quench excess nitrous acid by adding solid sulfamic acid in small portions until the starch-iodide test is negative. Avoid adding a large excess. The resulting clear, cold diazonium salt solution is ready for immediate use.
Step 2: Sulfanylation and Hydrolysis
-
In a separate 1 L beaker, dissolve 17.6 g (0.11 mol) of potassium ethyl xanthate in 100 mL of water and cool to 5-10 °C.
-
With vigorous stirring, slowly add the cold diazonium salt solution from Step 1 to the potassium ethyl xanthate solution. A thick, oily precipitate may form. Control the addition rate to keep the temperature below 15 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
For hydrolysis, add a solution of 20 g (0.50 mol) of sodium hydroxide in 100 mL of water to the reaction mixture.
-
Heat the mixture to reflux (80-90 °C) for 3-4 hours. The initial precipitate should dissolve, and the solution may darken.
-
Cool the reaction mixture to room temperature and filter it to remove any insoluble impurities.
Step 3: Isolation and Purification
-
Transfer the filtrate to a beaker and cool it in an ice bath.
-
With stirring, slowly acidify the solution to pH 2-3 by adding concentrated hydrochloric acid. A dense, off-white to pale yellow precipitate of the crude product will form.
-
Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water (2 x 50 mL).
-
For purification, recrystallize the crude solid from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol, and add hot water dropwise until the solution becomes turbid. Allow it to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.
Data Summary Tables
Table 1: Optimized Reagent Stoichiometry
| Reagent | Molar Equivalents (vs. Amine) | Rationale |
| 2-Amino-4-bromobenzoic acid | 1.0 | Limiting Reagent |
| Hydrochloric Acid (conc.) | 3.0 | Ensures amine protonation, prevents azo coupling. |
| Sodium Nitrite | 1.1 | Slight excess to ensure complete diazotization. |
| Potassium Ethyl Xanthate | 1.1 | Slight excess to drive the sulfanylation reaction. |
| Sodium Hydroxide | 5.0 | Sufficient excess for complete hydrolysis of the xanthate intermediate. |
Table 2: Troubleshooting Quick Guide
| Observation | Probable Cause | Recommended Action |
| Low Yield (<50%) | Diazonium salt decomposition | Maintain temperature strictly at 0-5 °C; use diazonium salt immediately. |
| Dark/Tarry Precipitate | Azo-coupling side reaction | Ensure >2.5 eq. of strong acid; check acidity before NaNO₂ addition. |
| Reaction fails starch-iodide test | Incomplete diazotization | Add more NaNO₂ solution dropwise until test is positive. |
| Phenol byproduct detected | Reaction with water | Maintain temp < 5 °C; quench excess nitrous acid with urea/sulfamic acid. |
| Difficult final filtration | Very fine precipitate | During acidification, add acid slowly to a cold solution to promote larger crystal growth. |
Troubleshooting Logic Diagram
This diagram provides a logical path for diagnosing and resolving low yield issues.
Caption: A decision tree for troubleshooting low yields in the synthesis.
References
-
PubChem. this compound. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. Diazotisation. Organic-Chemistry.org. [Link]
-
Organic Syntheses. DIANIL BLUE B. Organic Syntheses, Coll. Vol. 2, p.173 (1943); Vol. 16, p.22 (1936). [Link]
-
Tadross, P. M. and Stoltz, B. M. A Comprehensive History of Arynes in Natural Product Total Synthesis. Chemical Reviews, 2012, 112, 3550–3577. [Link]
-
Quest Journals. Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations. Quest Journals Inc. [Link]
Sources
Technical Support Center: Purification of 4-Bromo-2-sulfanylbenzoic Acid
Welcome to the technical support center for the purification of 4-bromo-2-sulfanylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges you may encounter during the purification of this compound.
Introduction
This compound (also known as 4-bromo-2-mercaptobenzoic acid) is a bifunctional molecule containing both a carboxylic acid and a thiol group. This structure makes it a valuable building block in organic synthesis, particularly for pharmaceuticals and materials science. However, the presence of these two reactive functional groups can also present challenges during purification. Common issues include oxidation of the thiol, difficulty in removing starting materials or byproducts, and poor crystallization.
This guide provides a systematic approach to overcoming these challenges, ensuring you obtain this compound at your desired purity.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you might encounter.
Question 1: My isolated product is a brownish or yellowish powder, but I expect a light-colored solid. What is the likely cause and how can I fix it?
Answer: A discolored product, particularly with a yellowish or brownish tint, often indicates the presence of oxidized impurities. The thiol (-SH) group in this compound is susceptible to oxidation, which can lead to the formation of disulfides (Ar-S-S-Ar).
-
Causality: Exposure to air (oxygen) during the reaction, work-up, or even storage can promote this oxidation. The presence of trace metal impurities can also catalyze this process.
-
Troubleshooting Steps:
-
Degas Your Solvents: Before use in extraction or chromatography, sparge your solvents with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Work Under an Inert Atmosphere: When possible, perform extractions and solvent removal steps under a nitrogen or argon atmosphere.
-
Acid-Base Extraction with a Reducing Agent: A robust method to remove disulfide impurities is through an acid-base extraction. The disulfide is generally less acidic than the carboxylic acid and will not be as readily deprotonated and solubilized in a basic aqueous solution. You can further enhance this by adding a mild reducing agent.
-
Protocol: Dissolve the crude product in an organic solvent like ethyl acetate. Extract with a 1M aqueous sodium carbonate (Na₂CO₃) solution. The this compound will move into the aqueous layer as its carboxylate salt. The less polar disulfide impurity will preferentially remain in the organic layer. To prevent oxidation in the basic solution, you can add a small amount of a reducing agent like sodium bisulfite (NaHSO₃) to the aqueous layer. Separate the layers, and then carefully re-acidify the aqueous layer with 1M HCl to a pH of ~2 to precipitate your purified product.
-
-
Question 2: I'm struggling to find a good single solvent for recrystallization. My product either dissolves completely at room temperature or is insoluble even when hot. What should I do?
Answer: This is a common challenge in recrystallization. The solution is to use a two-solvent system, also known as a solvent-antisolvent recrystallization.
-
Causality: An ideal single recrystallization solvent should have a steep solubility curve for your compound – low solubility at low temperatures and high solubility at high temperatures. When no single solvent exhibits this property, a solvent pair is the next best approach.
-
Troubleshooting Steps & Protocol:
-
Choosing the Solvent Pair: You need one solvent in which your compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "antisolvent"). These two solvents must be miscible with each other. For this compound, a good starting point would be:
-
Solvent: Ethanol, methanol, or ethyl acetate.
-
Antisolvent: Water or hexanes.
-
-
Procedure: a. Dissolve your crude product in a minimal amount of the hot "solvent" (e.g., ethanol). b. While the solution is still hot, add the "antisolvent" (e.g., water) dropwise until you observe persistent cloudiness. This indicates that the solution is saturated. c. Add a few more drops of the hot "solvent" until the solution becomes clear again. d. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. e. Collect the crystals by vacuum filtration.
-
Question 3: After purification, my NMR spectrum still shows impurities. How can I identify them and choose a better purification strategy?
Answer: Identifying the impurities is key to selecting the right purification method.
-
Likely Impurities:
-
Starting Materials: Depending on the synthetic route, this could be 2-amino-4-bromobenzoic acid or a related precursor.
-
Isomers: If the starting material was not isomerically pure, you might have other bromo-sulfanylbenzoic acid isomers.
-
Disulfide: As mentioned, the oxidized disulfide of your product is a common impurity.
-
-
Troubleshooting and Strategy Selection:
-
Analyze the NMR: Compare the impurity peaks to the spectra of likely starting materials. Are there aromatic signals in a different pattern? Is there a lack of a thiol proton signal and a change in the aromatic region, which might suggest the disulfide?
-
Thin Layer Chromatography (TLC): TLC is an excellent diagnostic tool.
-
Developing a TLC System: Start with a solvent system like 7:3 hexanes:ethyl acetate. Since your product is a carboxylic acid, adding a small amount of acetic acid (e.g., 1%) to the eluent can prevent streaking and give sharper spots.
-
Visualization: Aromatic compounds are often visible under UV light (254 nm).
-
Interpreting the TLC: If the impurity is less polar than your product (higher Rf value), column chromatography is a good option. If the impurity is more polar (lower Rf value), you might also consider column chromatography or a selective extraction. The disulfide will likely be less polar than the desired product.
-
-
Question 4: I need to perform column chromatography. What are the recommended starting conditions?
Answer: Column chromatography can be a very effective method for purifying this compound, especially for removing less polar impurities.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase (Eluent): Based on TLC analysis, a good starting point for the eluent would be a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.
-
Gradient Elution: It is often best to start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 7:3 or 5:5 hexanes:ethyl acetate). This will first elute the less polar impurities, followed by your product.
-
Acidification of the Eluent: As with TLC, adding a small amount of acetic acid (0.5-1%) to your eluent system can improve the separation of carboxylic acids by preventing tailing.
-
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is highly effective for removing non-acidic and weakly acidic impurities.
Materials:
-
Crude this compound
-
Ethyl acetate
-
1M Sodium carbonate (Na₂CO₃) solution
-
1M Hydrochloric acid (HCl)
-
Separatory funnel
-
Beakers and flasks
-
pH paper or pH meter
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Dissolve the crude this compound in ethyl acetate (approximately 10-20 mL per gram of crude material) in a beaker.
-
Transfer: Transfer the solution to a separatory funnel.
-
Extraction: Add an equal volume of 1M sodium carbonate solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Separation: Allow the layers to separate. The aqueous layer (bottom) should contain the sodium salt of your product. Drain the aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction (Optional): For maximum recovery, you can add another portion of 1M sodium carbonate solution to the organic layer in the separatory funnel, shake, and combine the aqueous layers.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH of the solution is approximately 2. A precipitate of the purified this compound should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold deionized water to remove any residual salts.
-
Drying: Dry the purified product under vacuum.
Protocol 2: Purification by Recrystallization from a Two-Solvent System (Ethanol/Water)
This protocol is suitable for removing impurities with different solubility profiles from your product.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.
-
Addition of Antisolvent: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes slightly cloudy and the cloudiness persists.
-
Redissolution: Add a few more drops of hot ethanol until the solution just becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to complete the crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₅BrO₂S | [1] |
| Molecular Weight | 233.08 g/mol | [1] |
| Appearance | Light gray solid | [1] |
| Solubility of a related isomer (2-Bromo-4-mercaptobenzoic acid) | DMSO (Slightly), Ethyl Acetate (Slightly) | [2][3] |
Visual Diagrams
Logical Flow for Troubleshooting Discolored Product
Caption: Troubleshooting workflow for a discolored product.
Experimental Workflow for Two-Solvent Recrystallization
Caption: Step-by-step two-solvent recrystallization process.
References
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Thin Layer Chromatography. Thin Layer Chromatography. [Link]
-
Reddit. What's the best solvent to remove these crystals and recrystallize it?. [Link]
-
Hoffman Fine Chemicals. CAS 116209-30-4 | 4-Bromo-2-mercaptobenzoic acid. [Link]
-
Reddit. Go-to recrystallization solvent mixtures. [Link]
-
University of Colorado Boulder. Thin Layer Chromatography (TLC). [Link]
-
ResearchGate. Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11). [Link]
-
University of Wisconsin-Madison. CHEM 344 Thin Layer Chromatography. [Link]
-
YouTube. Recrystallization solvent selection and issues. [Link]
-
Operachem. TLC-Thin Layer Chromatography. [Link]
-
Michigan State University. Experiment: Recrystallization – Part II: Purification of Solids. [Link]
-
Reddit. carboxylic acid TLC. [Link]
-
Organic Syntheses. 2,4,6-tribromobenzoic acid. [Link]
- Google Patents.
Sources
Technical Support Center: 4-Bromo-2-sulfanylbenzoic acid
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for 4-Bromo-2-sulfanylbenzoic acid. This document is designed for researchers, chemists, and drug development professionals who are actively working with this compound. Our goal is to provide field-proven insights and troubleshooting strategies to help you navigate the common challenges encountered during its synthesis and handling, with a specific focus on the formation and mitigation of reaction side products.
Part 1: Frequently Asked Questions (FAQs) on Common Impurities
This section addresses the most common initial observations and questions that arise during the synthesis of this compound.
Q1: My crude product shows a major, less polar spot on TLC that I can't account for. What is it likely to be?
A: This is almost certainly the disulfide dimer, bis(5-bromo-2-carboxyphenyl) disulfide . The thiol group (-SH) of your target molecule is highly susceptible to oxidation, especially during aerobic workup or upon exposure to air during storage. Two molecules of this compound readily couple to form a disulfide (-S-S-) bond. This dimer is significantly less polar than the monomeric thiol and will appear as a distinct spot on your TLC plate.
Q2: I've isolated my product, but my mass spectrometry data shows a prominent peak at m/z 216/218, corresponding to a C₇H₅BrO₃ formula. What is this impurity?
A: This mass corresponds to 4-Bromo-2-hydroxybenzoic acid . This side product arises from the hydrolysis of the intermediate diazonium salt during synthesis, a common competing pathway in Sandmeyer-type reactions.[1][2] If the reaction temperature during diazotization is not strictly controlled (i.e., kept below 5 °C), the diazonium group (-N₂⁺) will react with water in the acidic medium to form a phenol (-OH) instead of being substituted by the sulfur nucleophile.
Q3: During the diazotization step, my reaction mixture turned a deep red or orange color. Is this normal?
A: A strong coloration often indicates the formation of an azo dye . This occurs when the highly reactive diazonium salt couples with an electron-rich aromatic species present in the reaction.[3] The most likely coupling partner is the unreacted starting material, 4-bromo-2-aminobenzoic acid. This side reaction is favored if the addition of the nitrite solution is too slow or if there is a localized excess of the amine starting material.
Q4: My purified this compound appears to be pure by NMR, but after a few days on the bench, I see new impurities. Why?
A: This is again due to the oxidative instability of the thiol group. Even as a solid, the compound can slowly oxidize in the presence of atmospheric oxygen to form the disulfide dimer. For long-term storage, it is crucial to keep the material under an inert atmosphere (Nitrogen or Argon) and in a cool, dark place.
Part 2: Troubleshooting Guide: Reaction and Purification
This guide provides a problem-cause-solution framework for specific issues you may encounter during your experiment.
Problem 1: Low Yield of this compound
| Possible Cause | Scientific Explanation | Recommended Solution |
| Dominant Hydroxy Side Product | The diazonium salt intermediate is thermally unstable. At temperatures above 5-10 °C, the rate of nucleophilic attack by water becomes competitive with, and can even exceed, the rate of reaction with your sulfur nucleophile.[1][2] | Maintain a strict reaction temperature of 0-5 °C during the entire diazotization process and subsequent nucleophilic substitution. Use an ice/salt bath for robust temperature control. |
| Excessive Disulfide Formation | The thiol product is formed under conditions that may also contain oxidizing species (e.g., residual nitrous acid, dissolved oxygen). The workup procedure often exposes the thiol to atmospheric oxygen, promoting dimerization. | 1. Degas all solvents before use. 2. Maintain a positive pressure of an inert gas (N₂ or Ar) over the reaction mixture. 3. During workup, consider adding a mild reducing agent like sodium bisulfite to the aqueous layers to keep the thiol in its reduced state. |
| Azo Dye Formation | The diazonium salt is an electrophile that can react with its own precursor (the starting amine). This happens if the amine is not fully converted to the diazonium salt before it has a chance to couple. | Add the sodium nitrite solution dropwise to the acidic amine solution at 0-5 °C. After the addition is complete, stir for 15-20 minutes and then quench excess nitrous acid by adding a small amount of sulfamic acid or urea.[4] Test for the absence of nitrous acid with KI-starch paper before proceeding to the thiolation step. |
Problem 2: Difficulty in Purifying the Final Compound
| Possible Cause | Scientific Explanation | Recommended Solution |
| Co-crystallization of Product and Disulfide | The product and its disulfide dimer have similar structural backbones, which can sometimes lead to them co-crystallizing, making purification by simple recrystallization ineffective. | Reductive Workup Followed by Extraction: 1. Dissolve the crude product in a suitable solvent (e.g., THF or Ethanol). 2. Add a reducing agent like dithiothreitol (DTT) or sodium borohydride (NaBH₄) to quantitatively convert the disulfide dimer back to the desired thiol. 3. Proceed with an acid-base extraction. The phenolic 4-bromo-2-hydroxybenzoic acid is more acidic and may be separated under carefully controlled pH conditions during extraction. |
| On-Column Oxidation | Standard silica gel chromatography can be slightly acidic and is performed in the presence of air, which can promote the oxidation of the thiol to the disulfide directly on the column, resulting in poor separation and recovery. | If chromatography is necessary, use deactivated silica gel. More importantly, use degassed solvents and consider adding a small amount of a reducing agent or thiol scavenger (like β-mercaptoethanol, though this will complicate analysis) to the eluent. Work quickly to minimize air exposure. |
Part 3: Key Experimental Protocols
Protocol 1: Synthesis via Diazotization
This protocol is a standard method for converting an aniline to a thiol.
-
Diazotization:
-
Suspend 4-bromo-2-aminobenzoic acid (1.0 eq) in a mixture of water and concentrated HCl.
-
Cool the suspension to 0-5 °C in an ice/salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 eq) in cold water.
-
Add the sodium nitrite solution dropwise to the amine suspension, ensuring the temperature never exceeds 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 20 minutes.
-
Self-Validation: Add a drop of the reaction mixture to KI-starch paper. A blue-black color indicates excess nitrous acid. Add sulfamic acid portion-wise until the test is negative.
-
-
Thiolation:
-
In a separate flask, prepare a solution of sodium sulfide nonahydrate (Na₂S·9H₂O, ~2.0 eq) in water and cool it to 10 °C.
-
Slowly add the cold diazonium salt solution to the sodium sulfide solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Workup and Isolation:
-
Acidify the reaction mixture with concentrated HCl to pH ~1-2. The desired product should precipitate.
-
Filter the crude solid, wash with cold water, and dry under vacuum.
-
Purification Note: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water), but an initial reductive workup may be necessary as described in the troubleshooting guide.
-
Visualization of the Synthetic Workflow
The following diagram illustrates the key stages and critical control points in the synthesis of this compound.
Caption: Synthetic workflow with critical control points.
Part 4: Mechanistic Insights into Side Product Formation
Understanding the reaction mechanisms is key to preventing the formation of impurities.
Caption: Competing reaction pathways from the diazonium intermediate.
Part 5: Summary of Key Side Products
| Side Product Name | Chemical Structure | Molecular Weight ( g/mol ) | Key Analytical Signature |
| bis(5-bromo-2-carboxyphenyl) disulfide | (C₇H₄BrO₂S)₂ | 462.15 | MS: m/z 460/462/464. Absence of -SH proton in ¹H NMR. |
| 4-Bromo-2-hydroxybenzoic acid | C₇H₅BrO₃ | 217.02 | MS: m/z 216/218. Broad phenolic -OH peak in ¹H NMR. |
| Azo Dye Impurity | Varies (e.g., Ar-N=N-Ar') | > 400 | Intense color (yellow to red). Complex aromatic region in ¹H NMR. |
References
-
Farlow, A. and Krömer, J. (2016) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. [Link][1][2]
-
Al-Adilee, K. J., & Al-Juboor, H. A. (2018). Spectrophotometric Determination of p-aminobenzoic acid via Diazotisation and Coupling with 1-Naphthylamine-7-Sulphonic Acid in Pharmaceutical Preparations. Research Journal of Pharmacy and Technology, 11(10), 4381-4387. [Link][4]
-
Hussein, F. B., & Yousif, E. I. (2016). Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations. Quest Journals Journal of Research in Applied Mathematics, 2(6), 1-8. [Link][3]
-
Wang, F., et al. (2020). Decarboxylative thiolation of redox-active esters to free thiols and further diversification. Nature Communications, 11, 5288. [Link][6]
Sources
- 1. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 2. scirp.org [scirp.org]
- 3. questjournals.org [questjournals.org]
- 4. rjptonline.org [rjptonline.org]
- 5. Thiosalicylic acid - Wikipedia [en.wikipedia.org]
- 6. Decarboxylative thiolation of redox-active esters to free thiols and further diversification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling Reactions with 4-Bromo-2-sulfanylbenzoic acid
Welcome to the technical support center for optimizing coupling reactions involving 4-Bromo-2-sulfanylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments.
General Considerations for this compound
This compound is a versatile building block in organic synthesis. Its structure presents unique opportunities and challenges due to the presence of three key functional groups: a carboxylic acid, a bromine atom, and a thiol (sulfanyl) group. Understanding the interplay of these groups is crucial for successful coupling reactions.
FAQ: What are the primary challenges when using this compound in palladium-catalyzed cross-coupling reactions?
The primary challenge stems from the thiol group (-SH), which is a known poison for palladium catalysts.[1][2][3] The sulfur atom can strongly coordinate to the palladium center, leading to catalyst deactivation and low reaction yields.[1][3] Additionally, the thiol group is acidic (pKa 10-11) and easily oxidized to form disulfides.[4] The carboxylic acid group can also participate in side reactions or complicate purification if not handled correctly.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. However, the presence of an unprotected thiol group can render the process inefficient.[5]
FAQ: My Suzuki-Miyaura reaction with this compound is giving low yields. What are the likely causes and how can I improve it?
Low yields in Suzuki couplings with this substrate are often due to catalyst poisoning by the thiol group.[2][5] Several strategies can be employed to mitigate this issue:
1. Protection of the Thiol Group: This is the most common and effective strategy. The thiol group can be protected with a suitable protecting group that is stable under the Suzuki-Miyaura conditions and can be cleaved later.
-
Recommended Protecting Groups:
-
2-Methoxyisobutyryl group: Specifically developed for thiol protection during Suzuki reactions.[5]
-
Thioesters (e.g., acetyl): Can serve as protecting groups, but care must be taken to avoid side reactions like sulfur-assisted acylation of boronic acids.[5]
-
2-Ethylhexyl-3-mercaptopropionate: This has been shown to be a good protective group for thiols under aqueous Suzuki-Miyaura conditions.[2]
-
2. Catalyst and Ligand Selection: Using a highly active and robust catalyst system can sometimes overcome the inhibitory effects of the thiol.
-
Recommended Catalyst Systems: For challenging substrates, highly active catalyst systems are often required.[6] Consider using palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands such as SPhos.[7]
3. Reaction Conditions Optimization: A systematic optimization of reaction parameters is crucial.[6][8]
-
Base: The choice of base is critical. Weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred to minimize side reactions.[6]
-
Solvent: Anhydrous, degassed solvents such as 1,4-dioxane or toluene are recommended to prevent protodeboronation of the boronic acid.[6][9]
-
Temperature: Typical reaction temperatures range from 80-110 °C.[6]
Troubleshooting Workflow for Low-Yield Suzuki Coupling
Caption: Troubleshooting workflow for low-yield Suzuki coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. Similar to Suzuki coupling, the thiol group can interfere with the catalytic cycle.
FAQ: I am attempting a Buchwald-Hartwig amination and observing catalyst deactivation. What are the best practices?
Catalyst deactivation is a common issue with heteroaryl substrates containing coordinating atoms like the nitrogen in pyridine or, in this case, the sulfur in the thiol group.[6]
1. Ligand Selection: The choice of ligand is critical. Bulky, electron-rich monophosphine ligands have been shown to be effective in C-S cross-coupling reactions, which share similarities with C-N coupling in the context of thiol-containing substrates.[10][11] Xantphos is an inexpensive and effective ligand for Buchwald-Hartwig reactions.[12]
2. Base Selection: Strong, non-nucleophilic bases are typically used. NaOtBu is a common choice, but for substrates with base-sensitive functional groups, milder bases like DBU can be effective, especially with electron-poor aryl halides.[12][13]
3. Pre-catalyst vs. In-situ Generation: Using a pre-formed palladium catalyst can sometimes lead to more reproducible results by avoiding inefficient in-situ catalyst formation.[13]
Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective pre-catalysts.[13] |
| Ligand | Xantphos or other bulky monophosphines | Effective for challenging substrates.[12] |
| Base | NaOtBu or K₃PO₄ | Strong, non-nucleophilic base or a milder alternative.[13] |
| Solvent | Toluene or Dioxane (anhydrous, degassed) | Common solvents for this reaction.[14] |
| Temperature | 80-100 °C | Typical temperature range.[13] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[15] The presence of the thiol group requires careful consideration of the reaction conditions.
FAQ: My Sonogashira reaction is not proceeding to completion. What should I troubleshoot?
Incomplete conversion in Sonogashira couplings can be due to several factors.
1. Copper Co-catalyst: The traditional Sonogashira reaction uses a copper(I) co-catalyst.[15] However, copper can also interact with the thiol group. Copper-free Sonogashira protocols might be a better alternative for this substrate.
2. Base: An amine base, such as triethylamine or diisopropylamine, is typically used.[16] Ensure the base is dry and of high purity.
3. Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to the homocoupling of the alkyne (Glaser coupling).[16] Maintaining a strict inert atmosphere (argon or nitrogen) is crucial.
Experimental Protocol: Copper-Free Sonogashira Coupling
-
To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., Cs₂CO₃, 2.0 equiv).
-
Add anhydrous, degassed solvent (e.g., DMF or THF).
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Amide Bond Formation (Amide Coupling)
The carboxylic acid moiety of this compound can be readily converted to an amide.
FAQ: What are the best coupling reagents for forming an amide with this compound?
A variety of coupling reagents can be used. The choice often depends on the scale of the reaction and the nature of the amine.
-
Carbodiimides (e.g., DCC, EDC): These are widely used for amide bond formation.[17] When using carbodiimides, it is often beneficial to add an activating agent like 1-hydroxybenzotriazole (HOBt) to minimize racemization if chiral amines are used.[17]
-
HATU or HBTU: These are highly efficient coupling reagents that often give high yields and are suitable for sterically hindered amines.
General Amide Coupling Workflow
Caption: General workflow for amide coupling.
References
-
Tackling poison and leach: catalysis by dangling thiol–palladium functions within a porous metal–organic solid. Chemical Communications (RSC Publishing). Available at: [Link]
-
Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Colloidal Palladium Nanoparticles versus Commercial Palladium Catalysts for Suzuki Cross Coupling Reactions – The Influence of Surface Functional. TechConnect Briefs. Available at: [Link]
-
Protecting Groups for Thiols Suitable for Suzuki Conditions. ResearchGate. Available at: [Link]
-
Chapter 5 Thiol Protecting Groups. Available at: [Link]
-
Effects of Noncovalent Interactions on the Catalytic Activity of Unsupported Colloidal Palladium Nanoparticles Stabilized with Thiolate Ligands. PMC - NIH. Available at: [Link]
-
Facile, Efficient Routes to Diverse Protected Thiols and to Their Deprotection and Addition to Create Functional Polymers by Thiol−Ene Coupling. Macromolecules - ACS Publications. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. NIH. Available at: [Link]
-
Chapter 6 "protection for the thiol group". ResearchGate. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Available at: [Link]
-
Why am I getting low yield for my Suzuki coupling reaction?. Reddit. Available at: [Link]
-
Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. ACS Publications. Available at: [Link]
-
Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Optimization of reaction conditions for the reaction of aryl bromide (double step). ResearchGate. Available at: [Link]
-
Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. Available at: [Link]
-
Resting State and Elementary Steps of the Coupling of Aryl Halides with Thiols Catalyzed by Alkylbisphosphine Complexes of Palladium. PMC - NIH. Available at: [Link]
-
Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Available at: [Link]
-
Why C–N and C–O Couplings?. Macmillan Group. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Cross-coupling reactions of aryl/alkyl thiols with aryl halides a. ResearchGate. Available at: [Link]
-
Coupling of Thiols and Aryl Halides Mediated by Dicyclohexano-18-crown-6 and Potassium Carbonate. Bentham Science Publishers. Available at: [Link]
-
C–S Cross-Coupling Reaction of Aryl Halide with Thiols a,21. ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. Organic Letters - ACS Publications. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
2-bromo-4-sulfamoylbenzoic acid. AxisPharm. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. Available at: [Link]
-
Synthesis of Oligomers via Sonogashira cross coupling followed by.... ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
The UCD community has made this article openly available. Please share how this access benefits you. Your story matters. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Diverse Amine-Acid Coupling Reactions Modulate the Potency of BRD4 PROTACs. ChemRxiv. Available at: [Link]
-
Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. arkat usa. Available at: [Link]
-
4-[(3-Bromo-2-pyridinyl)sulfanyl]benzoic acid. PubChem. Available at: [https://pubchem.ncbi.nlm.nih.gov/compound/4-(3-Bromo-2-pyridinyl_sulfanyl_benzoic-acid]([Link]
-
4-(4-Bromo-benzene-sulfonamido)benzoic acid. PubMed. Available at: [Link]
Sources
- 1. Tackling poison and leach: catalysis by dangling thiol–palladium functions within a porous metal–organic solid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. briefs.techconnect.org [briefs.techconnect.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. peptide.com [peptide.com]
"4-Bromo-2-sulfanylbenzoic acid" stability and degradation issues
Welcome to the technical support center for 4-Bromo-2-sulfanylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the knowledge to anticipate and resolve potential issues, ensuring the integrity of your experiments.
Introduction: The Duality of Reactivity
This compound is a bifunctional molecule, and its utility is intrinsically linked to the reactivity of its thiol (-SH) and carboxylic acid (-COOH) groups. However, this reactivity also presents inherent stability challenges. The electron-donating nature of the thiol group and the electron-withdrawing nature of the carboxylic acid and bromine atom create a delicate electronic balance on the aromatic ring, influencing its stability. The primary degradation pathways of concern are the oxidation of the thiol group and, to a lesser extent under specific conditions, the decarboxylation of the benzoic acid moiety. Understanding these potential degradation routes is paramount for its successful handling, storage, and application.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of degradation for this compound?
A1: Visual inspection can be the first indicator. A pure product should be a white to off-white solid. The appearance of a yellow or brownish tint can suggest oxidation. The most common degradation product is the corresponding disulfide, which can alter the physical appearance. Another sign is a change in solubility, as the disulfide dimer will have different solubility properties. For definitive assessment, analytical techniques such as HPLC, LC-MS, or NMR are recommended to identify impurities and quantify the purity of the material.
Q2: What are the ideal long-term storage conditions for this compound?
A2: To minimize degradation, this compound should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage). It should be kept in a tightly sealed container to prevent exposure to air and moisture.[1][2] Light can also promote oxidation, so storage in an amber vial or a light-blocking container is advisable.
Q3: Can I handle this compound on the open bench?
A3: For weighing and preparing solutions, it is acceptable to handle the solid briefly in the air. However, prolonged exposure to the atmosphere should be avoided. The thiol group is susceptible to air oxidation, which can be accelerated by factors such as humidity, light, and the presence of trace metal contaminants.[3][4] For reactions that are sensitive to the presence of disulfides or require precise concentrations of the free thiol, it is best to handle the compound in a glovebox or under a stream of inert gas.
Q4: My solution of this compound has turned cloudy over time. What is happening?
A4: Cloudiness or precipitation in a solution that was initially clear is a strong indication of degradation. The most likely cause is the oxidation of the thiol to form the disulfide dimer (see diagram below). This dimer is generally less soluble than the parent monomer in many common organic solvents and aqueous buffers, leading to its precipitation.
Q5: Is the carboxylic acid group susceptible to degradation?
A5: While the thiol group is the more reactive site for degradation under typical laboratory conditions, the carboxylic acid can undergo decarboxylation (loss of CO2) under harsh conditions, such as high temperatures (typically above 200°C) or in the presence of certain catalysts.[5][6] For most applications in solution at or near room temperature, decarboxylation is not a significant concern. However, if your experimental protocol involves heating the compound, particularly in the solid state or in a high-boiling point solvent, this potential degradation pathway should be considered.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Inconsistent Results in Biological or Chemical Assays
-
Symptoms: Poor reproducibility, lower than expected activity, or complete loss of efficacy.
-
Probable Cause: The active species is likely the free thiol, and its concentration may be decreasing due to oxidation to the inactive disulfide dimer. The rate of oxidation can vary depending on the solvent, pH, and exposure to air.
-
Causality: The thiol group is often the key functional group for biological activity or for subsequent chemical modification. Its oxidation to a disulfide bond will prevent it from participating in its intended reaction, leading to inconsistent results.[7]
-
Solutions:
-
Purity Check: Before use, verify the purity of your solid sample using HPLC or NMR to quantify the amount of disulfide impurity.
-
Use Fresh Solutions: Prepare solutions of this compound immediately before use. Do not store solutions for extended periods unless their stability in the specific solvent and under the storage conditions has been validated.
-
Degas Solvents: For sensitive applications, use solvents that have been thoroughly degassed by sparging with nitrogen or argon to remove dissolved oxygen.
-
Consider a Reducing Agent: If permissible in your experimental system, a small amount of a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be added to the stock solution to maintain the thiol in its reduced state. Note: Ensure the reducing agent does not interfere with your downstream application.
-
Issue 2: Poor Yield in a Synthetic Reaction
-
Symptoms: A chemical reaction where the thiol group is a nucleophile (e.g., thiol-ene reaction, alkylation) results in a low yield of the desired product.
-
Probable Cause: A significant portion of the starting material may have oxidized to the disulfide, which is not reactive in the desired manner. The presence of dissolved oxygen in the reaction mixture can also promote in-situ oxidation.
-
Causality: The nucleophilicity of the thiol is key to these reactions. The disulfide lacks the available lone pair on the sulfur atom for nucleophilic attack.
-
Solutions:
-
Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere.
-
Degassed Reagents and Solvents: Ensure all solvents and liquid reagents are degassed prior to use.
-
Pre-treatment of Starting Material: If you suspect the solid starting material has partially oxidized, it may be possible to reduce the disulfide back to the thiol before starting the reaction. However, this would require a subsequent purification step to remove the reducing agent. A more practical approach is to source high-purity starting material and store it correctly.
-
Monitor the Reaction: Use TLC or LC-MS to monitor the reaction progress. If you observe the formation of the disulfide dimer as a side product, it is a clear indication that oxidation is competing with your desired reaction.
-
Issue 3: Unexpected Peaks in Analytical Chromatograms (HPLC/LC-MS)
-
Symptoms: When analyzing your sample, you observe one or more unexpected peaks, complicating quantification or identification.
-
Probable Cause: These peaks are likely degradation products. The most common would be the disulfide dimer, but further oxidation to sulfinic or sulfonic acids is also possible under strongly oxidizing conditions.[8]
-
Solutions:
-
Identify the Impurities: Use LC-MS to obtain the mass of the impurity peaks. The disulfide dimer will have a molecular weight of (2 * M) - 2, where M is the molecular weight of the starting material.
-
Forced Degradation Study: To confirm the identity of the degradation products, you can perform a forced degradation study. Expose a small sample of the material to an oxidizing agent (e.g., a dilute solution of hydrogen peroxide) and analyze the resulting mixture. The peak corresponding to the disulfide should increase significantly.
-
Optimize Analytical Method: Ensure your HPLC method is capable of resolving the starting material from its potential impurities.[9]
-
Degradation Pathways and Experimental Workflows
Primary Degradation Pathway: Oxidation
The most significant stability concern for this compound is the oxidation of the thiol group. This can occur in a stepwise manner, with the disulfide being the most common product under ambient conditions.
Caption: Oxidative degradation pathway of the thiol group.
Workflow for Purity Assessment
To ensure the quality of your this compound, a systematic purity assessment is recommended, especially for a new batch or after prolonged storage.
Caption: Recommended workflow for quality control assessment.
Quantitative Data Summary
The following table summarizes the key stability-related parameters and recommendations.
| Parameter | Recommendation / Information | Rationale |
| Appearance | White to off-white crystalline solid | Color change (yellow/brown) indicates potential oxidation. |
| Storage Temperature | Long-term: -20°C; Short-term: 2-8°C | Reduces the rate of chemical degradation. |
| Storage Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to oxygen, the primary driver of thiol oxidation.[3] |
| Container | Tightly sealed, amber glass vial | Protects from moisture, air, and light. |
| Solution Stability | Prepare fresh. Avoid long-term storage. | Oxidation can occur in solution, especially in the presence of dissolved oxygen. |
| Common Impurity | 4,4'-Dibromo-2,2'-disulfanediyldibenzoic acid (Disulfide Dimer) | Formed via oxidative coupling of two thiol molecules.[7] |
| Incompatibilities | Strong oxidizing agents, strong bases, some metal salts. | Can catalyze or directly cause rapid degradation.[10] |
References
- Radical decarboxylative carbometalation enabled by LMCT in copper benzoates provides the first decarboxylative hydroxylation of benzoic acids at 35 °C, a temperature about 100 °C below conventional decarboxylation of aryl carboxylic acids. Expansion of LMCT‐based decarboxylative carbometalation to enable C−O bond formation beyond the initially discovered C‐F bond formation establishes the utility and power of the ...
- Data in Table 1 demonstrate that the decarboxylation of benzoic acid itself is slow at 400 °C in tetralin (3−5% in 1 h), unless a fairly strong base or other decarboxylation promoter is present.
- The two principal decarboxylation methods used in isotopic studies are the copper chromite - quinoline reaction and the Schmidt reaction. (Source: DECARBOXYLATION OF AROMATIC CARBOXYLIC ACIDS IN ISOTOPIC STUDIES)
- Decarboxylation Reaction: The removal of carbon-di-oxide from carboxyl group is called as decarboxylation. Carboxylic acids lose carbon di oxide to form hydrocarbon when their sodium salts are heated with soda lime (NaOH and CaO in the ratio 3: 1) (Source: Benzoic acid Decarboxylation | Benzene | Carboxylic aid | - YouTube)
- Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO2).
- Further information on storage conditions : Tightly closed. Dry.
- Keep containers tightly closed in a dry, cool and well-ventilated place.
- Oxidation of thiophenol and nitroalkanes by an electron deficient isoalloxazine. (Source: Oxidation of thiophenol and nitroalkanes by an electron deficient isoalloxazine | Journal of the American Chemical Society)
- Keep containers tightly closed in a cool, well-ventilated place.
- Store in cool place. Keep container tightly closed in a dry and well-ventilated place.
- Thiols, especially in the presence of base, are readily oxidized by reagents such as bromine and iodine to give an organic disulfide (R−S−S−R). (Source: Thiol - Wikipedia)
- Materials to avoid: Strong oxidising agents. Strong acids.
- We suggest that such spontaneous oxidation of thiol/thioether was mainly fueled by thiol/thioether enrichment at the air–water interface and generation of highly reactive radicals. (Source: Spontaneous Oxidation of Thiols and Thioether at the Air–Water Interface of a Sea Spray Microdroplet | Journal of the American Chemical Society)
- what really makes thols unique and distinct from alcohols is their capacity to undergo oxidation reactions and in fact the oxidation of theols and biochemical. systems is a critical defense against oxidative damage and so theols are a very important set of antioxidants. (Source: 03.
- 4-Bromobenzoic acid can be analyzed by this reverse phase (RP) HPLC method with simple conditions. The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid. (Source: 4-Bromobenzoic acid - SIELC Technologies)
- The oxidation of thiols gives compounds called disulfides. (Source: 9.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. Thiol - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. 4-Bromobenzoic acid | SIELC Technologies [sielc.com]
- 10. elementalmicroanalysis.com [elementalmicroanalysis.com]
"4-Bromo-2-sulfanylbenzoic acid" reaction mechanism challenges
Welcome to the technical support hub for 4-Bromo-2-sulfanylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic complexities of this versatile but challenging molecule. My goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. We will explore the nuanced reactivity of its three key functional domains: the nucleophilic thiol, the carboxylic acid, and the brominated aromatic ring.
Frequently Asked Questions (FAQs)
Here we address common queries regarding the handling, properties, and fundamental reactivity of this compound.
Q1: What are the primary stability concerns with this compound and how should it be stored?
A1: The principal stability issue is the high susceptibility of the thiol group (-SH) to oxidation. In the presence of atmospheric oxygen, especially under basic conditions or when catalyzed by trace metals, thiophenols readily dimerize to form disulfides.[1][2] This oxidative dimerization can significantly reduce the yield of your desired reaction by consuming the starting material.
-
Expert Insight: To ensure the integrity of the compound, it should be stored under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container, preferably at reduced temperatures (2-8 °C) and protected from light. When weighing and transferring the material, minimize its exposure to air.
Q2: I need to perform a reaction at the carboxylic acid. Which functional group, the thiol or the carboxylic acid, is more acidic?
A2: This is a critical question that dictates reaction strategy. The acidity of both groups is influenced by the electronic environment of the benzene ring. Generally, aromatic carboxylic acids have a pKa in the range of 4-5. Aromatic thiols (thiophenols) are significantly more acidic than their alcohol counterparts (phenols), with a pKa typically around 6-7.[1][2] Thiobenzoic acid itself is even more acidic, with a pKa of about 2.5.[3]
For this compound, the carboxylic acid is the more acidic proton. Therefore, using one equivalent of a mild base like sodium bicarbonate (NaHCO₃) or triethylamine (NEt₃) will selectively deprotonate the carboxyl group, forming the carboxylate. To deprotonate the less acidic thiol, a stronger base such as sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH) is required. This differential acidity is the cornerstone of selectively performing reactions at either site.
Q3: Can I perform a Fischer esterification on the carboxylic acid without protecting the thiol group?
A3: Yes, this is generally feasible and often the preferred method for esterifying the carboxyl group in the presence of a thiol. The Fischer-Speier esterification uses a large excess of an alcohol under strong acid catalysis (like H₂SO₄ or p-TsOH).[4][5] The thiol is a potent nucleophile, but under these strongly acidic conditions, it is not sufficiently nucleophilic to compete effectively with the vast excess of the alcohol solvent in attacking the protonated carboxylic acid.
-
Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it highly electrophilic.[4] While the thiol's sulfur is nucleophilic, the alcohol is present in such a large molar excess that the reaction equilibrium is driven overwhelmingly towards the formation of the ester. It is crucial to use anhydrous conditions, as water will shift the equilibrium back towards the starting materials.[4]
Troubleshooting Guide: Reaction Mechanism Challenges
This section addresses specific experimental failures in a question-and-answer format, providing diagnostic insights and corrective actions.
Q4: I am attempting an S-alkylation with an alkyl halide, but my yield is very low and I see a significant amount of a higher molecular weight byproduct. What is happening?
A4: The most probable cause is the oxidative formation of a disulfide dimer, which is a common side reaction for thiols.[2] This occurs when the highly reactive thiolate anion, generated by the base, is exposed to oxygen.
Visualizing the Competing Pathways
The diagram below illustrates the desired S-alkylation pathway versus the undesired oxidative dimerization.
Caption: Competing reaction pathways for the thiolate intermediate.
Troubleshooting Steps:
-
Inert Atmosphere is Non-Negotiable: Ensure your reaction is performed under a rigorously inert atmosphere (N₂ or Ar). Solvents should be degassed prior to use by sparging with an inert gas for 15-30 minutes.
-
Choice of Base: Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These are effective at deprotonating the thiol without introducing competing nucleophiles.
-
Order of Addition: Add the base to the solution of the thiol first to generate the thiolate in situ, then add the alkyl halide. This ensures the electrophile is introduced into a solution where the nucleophile is already present.
-
Confirm Reagent Purity: Ensure your alkyl halide has not degraded to release acidic byproducts (e.g., HBr) which would neutralize your base.
Q5: My attempt to form an amide by reacting the carboxylic acid with an amine using a coupling agent (e.g., DCC/EDC) resulted in a complex mixture. Why did this fail?
A5: This is a classic case of competing nucleophilicity. The thiol (-SH) group is a potent nucleophile, often more so than the amine you are trying to couple.[1] When you activate the carboxylic acid with a coupling agent like DCC or EDC, you form a highly reactive intermediate (e.g., an O-acylisourea). This intermediate is indiscriminately attacked by the best nucleophile present. In this case, the intramolecular thiol attacks the activated carboxyl group, leading to side products like a thionolactone, or it can react with another molecule of the activated acid.
Solutions & Strategy:
-
Protect the Thiol: The most robust solution is to protect the thiol group before performing the amide coupling. Common protecting groups for thiols include benzyl (Bn) or p-methoxybenzyl (PMB), which can be removed later under specific conditions.
-
Alternative Amidation: If protection is not desired, you can convert the carboxylic acid to an acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[6] The acid chloride is highly reactive and may favor reaction with the added amine (present in excess) over the intramolecular thiol, especially at low temperatures. However, this method still carries a risk of side reactions and requires careful optimization.
Troubleshooting Workflow: Low Reaction Yield
Use this decision tree to diagnose the cause of poor reaction outcomes.
Caption: A decision-making workflow for troubleshooting low yields.
Experimental Protocols & Data
Protocol: S-Alkylation of this compound
This protocol details the synthesis of Methyl 2-(carboxymethylthio)-4-bromobenzoate, a representative S-alkylation reaction.
Objective: To selectively alkylate the thiol group in the presence of the carboxylic acid.
Step-by-Step Methodology:
-
Inerting the System: To a 100 mL flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq). Seal the flask and purge with dry nitrogen for 15 minutes.
-
Solvent Addition: Add 20 mL of degassed, anhydrous solvent (e.g., DMF or Acetonitrile) via syringe. Stir the mixture to achieve a clear solution or a fine suspension.
-
Base Addition: Add solid potassium carbonate (K₂CO₃, 2.2 eq) portion-wise at room temperature. The addition of a carbonate base is crucial as it is strong enough to deprotonate the thiol but generally not strong enough to cause unwanted side reactions.
-
Reaction Initiation: To the stirring suspension, add the alkylating agent, methyl bromoacetate (1.1 eq), dropwise via syringe.
-
Reaction Monitoring: Heat the reaction mixture to 50-60 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Transfer the filtrate to a separatory funnel and dilute with 50 mL of ethyl acetate and 50 mL of water.
-
Separate the layers. Wash the organic layer with saturated aqueous sodium bicarbonate (2 x 25 mL) to remove any unreacted starting material, followed by a wash with brine (1 x 25 mL).
-
The purpose of the bicarbonate wash is to convert the acidic starting material into its water-soluble carboxylate salt, thus removing it from the organic phase.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Table 1: Typical Reaction Parameters for S-Alkylation
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DMF, Acetonitrile | Polar aprotic solvents facilitate SN2 reactions. |
| Base | K₂CO₃, Cs₂CO₃ | Sufficiently basic for thiolate formation; low nucleophilicity. |
| Temperature | 25 - 60 °C | Balances reaction rate against potential side reactions. |
| Atmosphere | N₂ or Ar | Prevents oxidative disulfide formation.[1][2] |
| Stoichiometry | Base (2.2 eq), Alkyl Halide (1.1 eq) | Excess base ensures full deprotonation; slight excess of electrophile drives reaction to completion. |
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Thiophenol in Organic Synthesis: Facilitating Thioether and Disulfide Formation.
-
Wikipedia. (2024). Thiophenol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (2024). Fischer–Speier esterification. Retrieved from [Link]
-
Wikipedia. (2023). Thiobenzoic acid. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 4-Bromo-2-sulfanylbenzoic acid
Welcome to the technical support center for the synthesis of 4-Bromo-2-sulfanylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of this important chemical intermediate. The content is structured in a question-and-answer format to directly address specific issues you may encounter.
Section 1: The Synthetic Pathway - An Overview
This section provides a general overview of the most common and practical synthetic route for preparing this compound.
FAQ: What is the most common synthetic route for this compound?
The most established and frequently employed method for synthesizing this compound is a two-step process starting from 4-Bromo-2-aminobenzoic acid. The sequence involves:
-
Diazotization: The primary aromatic amine group of 4-Bromo-2-aminobenzoic acid is converted into a diazonium salt. This is achieved by reacting it with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0–5 °C).[1][2][3] The resulting diazonium salt is highly reactive and usually used immediately without isolation.[1]
-
Sulfanylation (Thioldation): The diazonium group (-N₂⁺) is an excellent leaving group and can be displaced by a sulfur nucleophile.[4] The diazonium salt solution is added to a solution of a sulfur-containing reagent, such as sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH), to introduce the sulfanyl (-SH) group onto the aromatic ring, yielding the final product.
This pathway is a variation of the Sandmeyer reaction, a powerful method for replacing an amino group on an aromatic ring with a variety of substituents via a diazonium salt intermediate.[4][5]
Caption: General two-step synthesis of this compound.
Section 2: Troubleshooting the Diazotization Step
The formation of the diazonium salt is a critical step where many issues can arise. Precise control of reaction conditions is paramount for success.
FAQ: My 4-bromo-2-aminobenzoic acid starting material is not fully dissolving in the acidic medium. What should I do?
This is a common issue. 4-Bromo-2-aminobenzoic acid, being amphoteric, has limited solubility in acidic solutions. A fine suspension is often acceptable.
-
Causality: The amine group is protonated to form an ammonium salt (-NH₃⁺), which improves solubility, but the carboxylic acid group remains protonated, which limits it. The key is to have a fine, well-stirred suspension to ensure all particles can react with the nitrous acid as it is formed.
-
Troubleshooting Steps:
-
Particle Size: Ensure your starting material is finely ground to maximize surface area.
-
Stirring: Use vigorous mechanical or magnetic stirring to maintain a uniform suspension.
-
Acid Concentration: While a high acid concentration is needed, using fuming acids is generally unnecessary and can lead to side reactions. A concentration of 2-3 M HCl or H₂SO₄ is typically sufficient.
-
Patience: Allow the suspension to stir in the cold acid for 15-30 minutes before starting the sodium nitrite addition. This allows for maximum protonation and equilibration. Do not heat the mixture, as this will lead to premature decomposition of the diazonium salt once it begins to form.[6]
-
FAQ: How do I know if the diazotization is complete? What are the risks of incomplete reaction?
Ensuring complete diazotization is crucial for obtaining a high yield and purity.
-
Detection Method: The presence of unreacted nitrous acid indicates that all the primary amine has been consumed. This can be tested by placing a drop of the reaction mixture onto starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid and thus the completion of the reaction.[7]
-
Procedure: Add the sodium nitrite solution dropwise until a positive test on the starch-iodide paper persists for several minutes after the last addition.
-
Risks of Incomplete Reaction: If the reaction is incomplete, the unreacted 4-Bromo-2-aminobenzoic acid can couple with the newly formed diazonium salt in the subsequent step to form highly colored and difficult-to-remove azo dye impurities.
FAQ: My reaction mixture turned dark brown or black during diazotization. What happened?
A dark discoloration is a clear sign of diazonium salt decomposition.
-
Causality: Arenediazonium salts are notoriously unstable, especially at elevated temperatures.[8] If the temperature rises above 5-10 °C, the diazonium salt can decompose, often leading to the formation of phenolic byproducts and polymeric tars. The reaction is exothermic, making strict temperature control essential.[6]
-
Preventative Measures:
-
Efficient Cooling: Use an ice-salt bath to maintain the internal reaction temperature between 0 and 5 °C.
-
Slow Addition: Add the sodium nitrite solution very slowly, drop-by-drop, ensuring the temperature does not spike.
-
Sub-surface Addition: If possible, add the nitrite solution below the surface of the reaction mixture to ensure rapid mixing and heat dissipation.
-
-
Can it be salvaged? It is very difficult to salvage a decomposed reaction. The resulting tars and byproducts will contaminate the product and complicate purification. It is usually best to discard the reaction and start again with stricter temperature control.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0–5 °C | Minimizes decomposition of the unstable diazonium salt.[1][6] |
| Acid | HCl or H₂SO₄ | Provides the H⁺ needed to form nitrous acid (HNO₂) from NaNO₂.[2] |
| NaNO₂ Addition | Slow, dropwise | Controls the exothermic reaction and prevents localized temperature spikes. |
| Stirring | Vigorous | Ensures efficient mixing and heat transfer. |
| Endpoint Test | Starch-iodide paper | Confirms complete consumption of the starting amine.[7] |
| Table 1: Recommended Conditions for Diazotization. |
Section 3: Troubleshooting the Sulfanylation Step
The displacement of the diazonium group is where the desired transformation occurs, but it competes with several side reactions.
FAQ: I observed vigorous gas evolution and foaming when adding the diazonium salt. Is this normal?
Yes, this is expected. The primary byproduct of this substitution reaction is nitrogen gas (N₂).
-
Causality: The diazonium group (-N₂⁺) is an exceptionally good leaving group because it is displaced as a very stable, neutral dinitrogen molecule.[4] The release of this gas is what drives the reaction forward.
-
How to Control It:
-
Slow Addition: The diazonium salt solution must be added slowly to the solution of the sulfur nucleophile. A dropping funnel is ideal for this.
-
Adequate Headspace: Use a reaction flask that is large enough (e.g., no more than half-full) to accommodate potential foaming.
-
Temperature Control: While this step is often run at or slightly above room temperature, maintaining control is still important. Adding the diazonium salt too quickly can cause an uncontrolled exotherm and a rapid release of gas.
-
FAQ: My yield is very low. What are the common causes?
Low yields are often due to competing side reactions that consume the diazonium salt intermediate.
-
Causality: The aryl cation intermediate that can form upon loss of N₂ is highly reactive and can be attacked by any nucleophile present. Water is often the most abundant nucleophile, leading to the formation of a phenolic byproduct.
-
Common Side Reactions:
-
Hydroxylation: The diazonium group is replaced by a hydroxyl (-OH) group, forming 4-Bromo-2-hydroxybenzoic acid. This is a significant side reaction, especially if the temperature is not well-controlled or if the solution is not sufficiently acidic.[6][8][9]
-
Reduction (Hydrodediazoniation): The diazonium group is replaced by a hydrogen atom, yielding 3-Bromobenzoic acid. This can occur in the presence of reducing agents.
-
Azo Coupling: As mentioned earlier, if diazotization was incomplete, the remaining starting amine can couple with the diazonium salt.
-
Caption: Competing reactions of the arenediazonium salt intermediate.
FAQ: I am getting a significant amount of 4-bromo-2-hydroxybenzoic acid as a byproduct. How can I minimize this?
Minimizing the formation of the phenolic byproduct is the key to achieving a good yield.
-
Causality: The reaction between the diazonium salt and water is highly temperature-dependent.[6] Allowing the diazonium salt solution to warm up before or during its addition to the sulfur nucleophile will favor phenol formation.
-
Troubleshooting & Optimization:
-
Maintain Low Temperature: Keep the diazonium salt solution in an ice bath at all times until it is added to the nucleophile.
-
Control Addition Rate: Add the cold diazonium salt solution slowly to the nucleophile solution. This keeps the instantaneous concentration of the diazonium salt low, favoring reaction with the more potent sulfur nucleophile over water.
-
Ensure Sufficient Acidity: The hydroxylation side reaction is suppressed in strongly acidic conditions.[8] Ensure the pH of the diazonium salt solution remains low.
-
Section 4: Work-up and Purification Pitfalls
Isolating and purifying the final product can be challenging due to its properties and potential impurities.
FAQ: The crude product is highly colored and difficult to purify. What is the best approach?
The color often comes from azo impurities or oxidation byproducts. A pH-based purification is highly effective.
-
Causality: this compound has two acidic protons: one on the carboxylic acid and one on the thiol (sulfanyl) group. The phenolic byproduct has a phenolic proton and a carboxylic acid proton. These differences in acidity can be exploited.
-
Recommended Purification Protocol:
-
Dissolve in Base: Dissolve the crude product in a weak base solution, such as aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The strongly acidic carboxylic acid group will deprotonate, making the desired product and the phenolic byproduct soluble as carboxylate salts. Neutral impurities will remain undissolved and can be removed by filtration.
-
Acidify to Precipitate: Slowly acidify the filtrate with a strong acid like HCl. The this compound will precipitate out as the pH drops. Precise pH control can sometimes allow for fractional precipitation to separate it from more acidic or basic impurities. A common strategy is to acidify to a pH of ~2 to ensure complete precipitation of the carboxylic acid.[10]
-
Recrystallization: The collected solid can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water or acetic acid/water.
-
| Method | Principle | Pros | Cons |
| Acid-Base Extraction | Exploits the acidic nature of the carboxylic acid group. | Excellent for removing neutral and basic impurities. | May not effectively separate acidic byproducts like 4-bromo-2-hydroxybenzoic acid. |
| Recrystallization | Difference in solubility between the product and impurities at different temperatures. | Can provide very pure material. | Requires finding a suitable solvent; can have yield losses. |
| Activated Carbon | Adsorbs colored, high molecular weight impurities. | Good for removing color.[10] | Can also adsorb the desired product, reducing yield. |
| Table 2: Comparison of Common Purification Methods. |
FAQ: I'm concerned about the stability of the final product. Are there any special storage conditions?
Yes, thiols are susceptible to oxidation.
-
Causality: The sulfanyl (-SH) group can be easily oxidized by atmospheric oxygen, especially in the presence of light or trace metal catalysts. This oxidation leads to the formation of a disulfide (-S-S-) bridge, linking two molecules of the product together.
-
Storage Recommendations:
-
Inert Atmosphere: Store the solid product under an inert atmosphere, such as nitrogen or argon.
-
Cold and Dark: Keep the container in a cool, dark place like a refrigerator or freezer to slow the rate of oxidation.
-
Purity: Ensure the product is as pure as possible, as impurities can sometimes catalyze decomposition.
-
Section 5: Characterization
Confirming the identity and purity of the final product is a critical final step.
FAQ: What are the expected spectral data for this compound?
While a specific literature spectrum might not be readily available, the expected characteristics can be predicted based on its structure.
-
¹H NMR: You would expect to see three aromatic protons in the region of δ 7.0-8.0 ppm, each showing splitting patterns consistent with their coupling to each other (e.g., a doublet, a doublet of doublets, and another doublet). Additionally, two broad singlets would be expected for the acidic protons of the carboxylic acid (-COOH) and the thiol (-SH), likely above δ 10 ppm and between δ 3-5 ppm, respectively. These acidic protons are exchangeable with D₂O.
-
¹³C NMR: Seven distinct carbon signals would be expected. One for the carboxylic acid carbon (δ 165-175 ppm), and six for the aromatic carbons, including two carbons directly attached to the bromine and sulfur atoms, which would be influenced by the electron-donating/withdrawing properties of these substituents.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes are in an approximate 1:1 ratio). The expected monoisotopic mass is approximately 231.919 g/mol .[11]
References
- Benchchem. (n.d.). The Role of 4-Amino-3-bromobenzoic Acid in the Synthesis of Azo Dyes and Pigments: Application Notes and Protocols.
- Google Patents. (2018). CN108558636A - A kind of preparation method of 4- bromobenzoic acids.
-
BYJU'S. (n.d.). Chemical Reactions of Diazonium Salts. Retrieved from [Link]
-
Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11). Retrieved from [Link]
-
Clark, J. (2015). Some reactions of diazonium ions. Chemguide. Retrieved from [Link]
-
Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]
-
Study.com. (n.d.). Diazonium Salt Formation, Reactions & Uses. Retrieved from [Link]
-
NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
-
Organic Syntheses. (n.d.). Resorcinol, 4-bromo-. Retrieved from [Link]
-
Scientific Research Publishing. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from [Link]
-
International Journal of Innovative Science and Research Technology. (2023). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. Retrieved from [Link]
-
Reddit. (2019). Troubleshooting a Sandmeyer reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Diazonium Salt Formation, Reactions & Uses - Lesson | Study.com [study.com]
- 3. Diazotisation [organic-chemistry.org]
- 4. byjus.com [byjus.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Page loading... [wap.guidechem.com]
- 8. Diazonium compound - Wikipedia [en.wikipedia.org]
- 9. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 10. CN108558636A - A kind of preparation method of 4- bromobenzoic acids - Google Patents [patents.google.com]
- 11. PubChemLite - this compound (C7H5BrO2S) [pubchemlite.lcsb.uni.lu]
Technical Support Center: 4-Bromo-2-sulfanylbenzoic Acid Reaction Condition Optimization
Welcome to the technical support center for 4-Bromo-2-sulfanylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the complexities of synthesizing and utilizing this versatile organosulfur compound. Our approach is rooted in established chemical principles, drawing parallels from well-documented procedures for structurally related molecules to ensure scientific integrity and practical utility.
I. Synthesis and Mechanism: A General Overview
This compound, also known as 4-bromo-2-mercaptobenzoic acid, is a substituted thiosalicylic acid. While specific literature on its synthesis optimization is sparse[1], a robust synthetic strategy can be extrapolated from the well-established preparation of thiosalicylic acid from anthranilic acid.[2][3] The most probable synthetic route involves a multi-step process starting from 2-amino-4-bromobenzoic acid.
The core of this synthesis is the conversion of the amino group into a sulfanyl (thiol) group via a diazonium salt intermediate. This process typically involves:
-
Diazotization: The primary aromatic amine is treated with a nitrite source (e.g., sodium nitrite) in a strong acidic medium (e.g., hydrochloric or hydrobromic acid) at low temperatures (0-5 °C) to form a diazonium salt.[4]
-
Sulfur Introduction: The diazonium salt is then reacted with a sulfur-containing nucleophile. For the synthesis of thiosalicylic acid, sodium disulfide (Na₂S₂) is commonly used, which initially forms a disulfide bridge.[5]
-
Reduction: The resulting disulfide is subsequently reduced to the desired thiol using a reducing agent like zinc dust in acetic acid.[5][6]
Below is a diagram illustrating the proposed workflow for the synthesis of this compound.
Caption: Proposed synthetic workflow for this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the synthesis and handling of this compound.
Synthesis & Reaction Conditions
Q1: My diazotization reaction is yielding a dark, tarry mixture instead of a clear solution. What's going wrong?
A1: The formation of a dark or tarry mixture during diazotization is a common issue, often indicating decomposition of the diazonium salt.[4] Here are the primary causes and solutions:
-
Temperature Control: Diazonium salts are notoriously unstable at higher temperatures. It is critical to maintain the reaction temperature between 0-5 °C throughout the addition of sodium nitrite and for the duration of the reaction.[4] Use an ice-salt bath for efficient cooling.
-
Rate of Addition: The dropwise addition of the cold sodium nitrite solution to the acidic solution of the amine is crucial. A rapid addition can cause localized heating, leading to decomposition.
-
Purity of Starting Material: Ensure your 2-amino-4-bromobenzoic acid is of high purity. Impurities can catalyze the decomposition of the diazonium salt.
-
Immediate Use: Diazonium salt solutions should be used immediately in the subsequent step without any attempt at isolation, as they can be explosive in a dry state.[4]
Q2: The yield of the disulfide intermediate is very low. How can I improve this?
A2: A low yield in the disulfide formation step can be attributed to several factors:
-
Inefficient Diazotization: An incomplete diazotization will result in a lower concentration of the diazonium salt, leading to a poor yield in the next step. You can check for the completion of the diazotization by testing for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).[4]
-
Side Reactions of the Diazonium Salt: If the diazonium salt is not consumed quickly by the disulfide solution, it can undergo side reactions, such as reaction with water to form the corresponding phenol (4-bromo-2-hydroxybenzoic acid). Ensure the diazonium salt solution is added promptly to the cold sodium disulfide solution.
-
pH of the Disulfide Solution: The reaction of the diazonium salt with sodium disulfide is typically carried out under alkaline conditions.[5] Ensure your sodium disulfide solution is sufficiently basic.
Q3: The final reduction step to the thiol is incomplete. What adjustments can I make?
A3: An incomplete reduction of the disulfide to the thiol can be addressed by optimizing the following parameters:
-
Reducing Agent: Zinc dust is a common choice for this reduction.[5] Ensure the zinc dust is fresh and has not been passivated by oxidation.
-
Solvent: Glacial acetic acid is a suitable solvent for this reduction, as it facilitates the reaction and helps to dissolve the disulfide intermediate.[6] The amount of acetic acid can influence the reaction outcome.[6]
-
Reaction Time and Temperature: The reduction may require refluxing for several hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Purification and Handling
Q4: How can I effectively purify the final this compound product?
A4: Purification of the final product is crucial to remove unreacted starting materials and byproducts. A common purification strategy for acidic compounds like this involves acid-base extraction:
-
Dissolve the crude product in an aqueous basic solution (e.g., sodium carbonate or sodium hydroxide) to deprotonate the carboxylic acid and thiol, forming a water-soluble salt.[5][7]
-
Filter the solution to remove any insoluble impurities.
-
Wash the aqueous layer with a non-polar organic solvent (e.g., diethyl ether) to remove non-acidic impurities.
-
Re-acidify the aqueous layer with a strong acid (e.g., HCl) to a low pH (around 1-2) to precipitate the purified product.[7][8]
-
Collect the solid by filtration, wash with cold water, and dry thoroughly.[7][9]
For higher purity, recrystallization from a suitable solvent system, such as ethanol-water, can be performed.[5]
Q5: My purified this compound appears to be degrading over time. What are the proper storage conditions?
A5: The sulfanyl (thiol) group is susceptible to oxidation, which can lead to the formation of disulfides over time. To ensure the stability of this compound:
-
Storage Atmosphere: Store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Temperature: Keep the compound in a cool, dry, and dark place.[10] Refrigeration is recommended.
-
Container: Use a tightly sealed container to prevent exposure to air and moisture.[11]
Q6: What are the key safety precautions when working with this compound and its intermediates?
A6: Standard laboratory safety practices should always be followed. Specific hazards to be aware of during this synthesis include:
-
Diazonium Salts: As mentioned, diazonium salts can be explosive when isolated and dry. Always handle them in solution and use them immediately.[4]
-
Reagents: Handle all chemicals, including acids, bases, and organic solvents, with appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat.[11][12]
-
Sulfur Compounds: Many organosulfur compounds have unpleasant odors. It is advisable to work in a well-ventilated fume hood.
III. Analytical Characterization
To confirm the identity and purity of your synthesized this compound, a combination of analytical techniques should be employed.
| Technique | Expected Observations |
| Melting Point | A sharp melting point indicates high purity. For comparison, the melting point of the related 4-bromobenzoic acid is 252-254 °C[7], while thiosalicylic acid melts at 162–163 °C.[5] |
| ¹H NMR | The proton NMR spectrum should show characteristic signals for the aromatic protons, the carboxylic acid proton, and the thiol proton. The integration and splitting patterns will be consistent with the 1,2,4-trisubstituted benzene ring. |
| ¹³C NMR | The carbon NMR spectrum will display the expected number of signals for the seven unique carbon atoms in the molecule. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (233.08 g/mol for C₇H₅BrO₂S), with a characteristic isotopic pattern for the presence of a bromine atom.[13] |
| HPLC | High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the compound. A reverse-phase method with a C18 column and a mobile phase of acetonitrile and water with an acid modifier (e.g., formic or phosphoric acid) is a good starting point.[14] |
IV. Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a suggested procedure based on established methods for analogous compounds and should be optimized for specific laboratory conditions.
Materials:
-
2-Amino-4-bromobenzoic acid
-
Hydrobromic acid (48%)
-
Sodium nitrite (NaNO₂)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Sulfur powder
-
Sodium hydroxide (NaOH)
-
Zinc dust
-
Glacial acetic acid
-
Hydrochloric acid (concentrated)
-
Ice
Procedure:
-
Diazotization:
-
In a beaker, dissolve 2-amino-4-bromobenzoic acid in a solution of hydrobromic acid and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir for an additional 30 minutes at 0-5 °C. The resulting diazonium salt solution should be used immediately.
-
-
Disulfide Formation:
-
In a separate, larger beaker, prepare a solution of sodium disulfide by dissolving sodium sulfide nonahydrate and sulfur powder in water, followed by the addition of a sodium hydroxide solution.
-
Cool this solution to below 5 °C in an ice-salt bath.
-
Slowly add the previously prepared diazonium salt solution to the cold sodium disulfide solution with vigorous stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir and slowly warm to room temperature.
-
Acidify the mixture with concentrated hydrochloric acid to precipitate the crude bis(5-bromo-2-carboxyphenyl) disulfide.
-
Collect the solid by vacuum filtration and wash with water.
-
-
Reduction to Thiol:
-
In a round-bottom flask, suspend the moist disulfide intermediate in glacial acetic acid.
-
Add zinc dust to the suspension.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and filter to remove excess zinc and other solids.
-
Precipitate the crude product by adding the filtrate to a large volume of ice water.
-
Collect the crude this compound by vacuum filtration.
-
-
Purification:
-
Follow the acid-base extraction procedure outlined in FAQ Q4 to purify the crude product.
-
Dry the final product under vacuum.
-
V. References
-
CN108558636A - A kind of preparation method of 4- bromobenzoic acids - Google Patents.
-
4-Bromobenzoic acid - SIELC Technologies.
-
4-BROMO-2-(CARBOXYMETHYL)BENZOIC ACID synthesis - chemicalbook.
-
Uses of 4-Bromo-2-methylbenzoic acid as a Synthetic Intermediate - ChemicalBook.
-
What are the synthesis and applications of 4-Bromo-2-hydroxybenzoic acid? - Guidechem.
-
Thiosalicylic acid - Organic Syntheses Procedure.
-
4-Bromo-2-hydroxybenzoic acid - Synquest Labs.
-
Troubleshooting common issues in 4-Bromo-2-methylbenzonitrile synthesis - Benchchem.
-
4-Bromo-2-methylbenzoic acid-SDS-MedChemExpress.
-
SAFETY DATA SHEET - Thermo Fisher Scientific.
-
KR20000017955A - Process for preparing thiosalicylic acid - Google Patents.
-
Thiosalicylic acid | 147-93-3 - ChemicalBook.
-
4-Bromo-2-hydroxybenzoic acid synthesis - ChemicalBook.
-
Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction.
-
Organic Syntheses Procedure.
-
Thiosalicylic acid - Wikipedia.
-
Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents.
-
Facile Synthesis of thiosalicylic acid functionalized silica gel for effective removal of Cr(III): Equilibrium modeling, kinetic and thermodynamic studies | Request PDF - ResearchGate.
-
CAS 116209-30-4 | 4-Bromo-2-mercaptobenzoic acid | MFCD07779496.
-
2-bromo-4-sulfamoylbenzoic acid - AxisPharm.
-
Exploring the Properties and Applications of 4-Bromo-2-Nitrobenzoic Acid: A Versatile Compound for Various Industries.
-
and 4- Bromobenzoic Acids both In Vitro and In Vivo - Chromatography Today.
-
What are two synthesis methods for 4-bromobenzoic acid? - FAQ - Guidechem.
-
Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11).
-
This compound (C7H5BrO2S) - PubChemLite.
-
Resorcinol, 4-bromo - Organic Syntheses Procedure.
-
(PDF) 4-Bromo-2-hydroxybenzoic acid - ResearchGate.
-
4-Bromo-2-hydroxybenzoic acid 97 1666-28-0 - Sigma-Aldrich.
-
What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? - Quora.
-
An In-depth Technical Guide to 4-Bromo-2-hydroxybenzaldehyde - Benchchem.
Sources
- 1. PubChemLite - this compound (C7H5BrO2S) [pubchemlite.lcsb.uni.lu]
- 2. Thiosalicylic acid | 147-93-3 [chemicalbook.com]
- 3. Thiosalicylic acid - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. KR20000017955A - Process for preparing thiosalicylic acid - Google Patents [patents.google.com]
- 7. CN108558636A - A kind of preparation method of 4- bromobenzoic acids - Google Patents [patents.google.com]
- 8. 4-Bromo-2-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 2-bromo-4-sulfamoylbenzoic acid | AxisPharm [axispharm.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. synquestlabs-azuredev-test.azurewebsites.net [synquestlabs-azuredev-test.azurewebsites.net]
- 13. hoffmanchemicals.com [hoffmanchemicals.com]
- 14. 4-Bromobenzoic acid | SIELC Technologies [sielc.com]
Characterization issues with "4-Bromo-2-sulfanylbenzoic acid"
Technical Support Center: 4-Bromo-2-sulfanylbenzoic acid
Welcome to the technical support guide for this compound (also known as 4-Bromo-2-mercaptobenzoic acid). This resource is designed for researchers, chemists, and drug development professionals to navigate the common characterization and handling challenges associated with this versatile, yet sensitive, organosulfur compound. The inherent reactivity of the thiol (-SH) group, combined with the properties of the substituted benzoic acid backbone, presents unique experimental hurdles. This guide provides in-depth, field-proven insights in a direct question-and-answer format to ensure the integrity of your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial inquiries regarding the fundamental properties and handling of this compound.
Q1: What are the fundamental chemical properties of this compound?
A1: Understanding the basic physicochemical properties is the first step in successful experimentation. This compound is a substituted benzoic acid containing a thiol group, which dictates its reactivity and stability.
Table 1: Key Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Bromo-2-mercaptobenzoic acid | [2] |
| CAS Number | 116209-30-4 | [2] |
| Molecular Formula | C₇H₅BrO₂S | [1] |
| Molecular Weight | 233.08 g/mol | [2] |
| Monoisotopic Mass | 231.91936 Da | [1] |
| Appearance | Typically an off-white to yellow solid. | General Observation |
| Key Functional Groups | Carboxylic Acid (-COOH), Thiol (-SH), Aryl Bromide (Ar-Br) | N/A |
Q2: What is the single most critical stability issue I should be aware of with this compound?
A2: The most significant challenge is the high susceptibility of the thiol (-SH) group to oxidation. In the presence of atmospheric oxygen, trace metals, or even under certain chromatographic conditions, this compound can readily oxidize to form a disulfide dimer, 4,4'-dibromo-2,2'-(disulfanediyl)dibenzoic acid.[3] This dimerization will significantly alter the compound's properties and impact the results of any subsequent reaction or analysis.
Key Takeaway: Always assume the potential for oxidation. Proper storage and handling are not just recommended; they are essential for maintaining sample purity.
Q3: What are the essential safety precautions for handling this compound?
A3: Like all laboratory chemicals, this compound must be handled with care. While specific toxicity data is limited, compounds of this nature should be treated as potentially hazardous.
-
Handling: Always handle in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]
-
Storage: To mitigate the oxidation risk described in Q2, store the compound under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed container, and in a cool, dark place such as a refrigerator.[4]
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.
Part 2: Troubleshooting Guide for Experimental Characterization
This section provides solutions to specific problems you may encounter during the analysis and purification of this compound.
A. Purity, Stability, and Storage Issues
Q: I ran a TLC of my sample, and in addition to the main spot, I see a new, less polar spot that wasn't there previously. What is it?
A: This is the classic sign of thiol oxidation. The new, less polar spot is almost certainly the disulfide dimer. The dimer is less polar than the monomer because the two polar thiol groups have been consumed to form the less polar disulfide bond, and the overall molecule has a doubled molecular weight with only two carboxylic acid groups to maintain polarity.
This process can be accelerated by exposure to air, light, or basic conditions.
Caption: Oxidation of the thiol monomer to its disulfide dimer.
Troubleshooting Steps:
-
Confirm with Mass Spectrometry: Dissolve a small amount of the sample and acquire a mass spectrum. Look for a peak corresponding to the mass of the dimer ([2M-2H]⁺).
-
Prevent Further Oxidation: Immediately purge the sample container with an inert gas like argon or nitrogen and store it in a freezer.
-
Consider Reduction: If the dimer has formed, it can often be converted back to the thiol by treatment with a mild reducing agent like dithiothreitol (DTT), but this will complicate purification. The best strategy is prevention.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: I can't see the thiol proton (-SH) peak in my ¹H NMR spectrum. Is my compound impure or degraded?
A: Not necessarily. The thiol proton is notoriously difficult to observe for several reasons:
-
Variable Chemical Shift: Its position is highly dependent on concentration, temperature, and solvent.
-
Peak Broadening: It often appears as a broad, low-intensity singlet that can be lost in the baseline noise.
-
Proton Exchange: The thiol proton can exchange with acidic protons in the solvent, particularly residual water. In solvents like DMSO-d₆, which is hygroscopic, the -SH peak can exchange with water protons, leading to its disappearance.
Recommended Protocol: D₂O Exchange for Thiol Proton Confirmation
-
Acquire Standard Spectrum: Dissolve the sample in a suitable solvent (e.g., DMSO-d₆) and run a standard ¹H NMR. Try to identify a potential broad singlet.
-
Add D₂O: Add one or two drops of deuterium oxide (D₂O) directly to the NMR tube.
-
Shake and Re-acquire: Gently shake the tube to mix the contents and re-acquire the ¹H NMR spectrum.
-
Analyze: If the suspected peak was indeed the -SH proton, it will disappear or significantly diminish in the second spectrum because the proton has exchanged with deuterium from the D₂O.
Q: The aromatic region of the ¹H NMR is confusing. What signals should I expect?
A: The three protons on the aromatic ring form a complex splitting pattern known as an ABC spin system. Based on the electronic effects of the substituents (-Br, -COOH, -SH), we can predict the approximate chemical shifts.
Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton Position | Predicted Shift (ppm) | Multiplicity | Notes |
| H-3 | ~7.8 - 8.0 | Doublet (d) | Ortho to both -COOH and -SH. |
| H-5 | ~7.6 - 7.7 | Doublet of Doublets (dd) | Ortho to -Br, meta to -COOH and -SH. |
| H-6 | ~7.4 - 7.5 | Doublet (d) | Ortho to -SH, meta to -Br. |
| -COOH | >13.0 | Broad Singlet (br s) | Very downfield, typical for carboxylic acids. |
| -SH | 3.0 - 5.0 | Broad Singlet (br s) | Highly variable and may exchange with H₂O. |
Note: These are estimations. Actual values may vary based on experimental conditions.
C. Mass Spectrometry (MS)
Q: My mass spectrum shows a pair of intense peaks for the molecular ion, separated by 2 m/z units. Is this an impurity?
A: No, this is the hallmark signature of a bromine-containing compound and one of the best ways to confirm your structure's integrity. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which exist in nearly a 1:1 natural abundance. Therefore, your molecule will appear as two distinct ions: the molecular ion (M) containing ⁷⁹Br and the M+2 ion containing ⁸¹Br, with roughly equal intensity.
Caption: Characteristic M and M+2 isotope pattern for a monobrominated compound.
Q: What are the likely fragmentation patterns for this molecule in ESI-MS?
A: In electrospray ionization mass spectrometry (ESI-MS), especially in negative ion mode ([M-H]⁻), you can expect fragmentation initiated by the loss of stable neutral molecules.
Table 3: Common Mass Spectrometry Fragments for this compound
| Ionization Mode | Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Notes |
| Negative [M-H]⁻ | 230.9 / 232.9 | 186.9 / 188.9 | CO₂ (44 Da) | Decarboxylation is a very common pathway for carboxylic acids.[5][6] |
| Negative [M-H]⁻ | 230.9 / 232.9 | 151.0 | HBr (80/82 Da) | Loss of hydrogen bromide. |
| Positive [M+H]⁺ | 232.9 / 234.9 | 214.9 / 216.9 | H₂O (18 Da) | Loss of water from the protonated carboxylic acid.[7] |
| Positive [M+H]⁺ | 232.9 / 234.9 | 187.9 / 189.9 | HCOOH (46 Da) | Loss of formic acid. |
Note: All m/z values show the Br isotope pattern.
D. Chromatography (TLC, Column, HPLC)
Q: My compound streaks badly on my silica gel column, leading to poor separation and low yield. Why?
A: This is a common issue known as "peak tailing" and is caused by strong interactions between your analyte and the stationary phase.[8][9] In this case, the highly acidic proton of the carboxylic acid group interacts strongly with the polar, slightly acidic silanol groups (Si-OH) on the surface of the silica gel. This causes some molecules to "stick" to the column, eluting slowly and creating a tail.
Troubleshooting Workflow for Chromatography
Caption: Decision workflow for troubleshooting peak tailing.
Solution:
-
For Column/TLC: The easiest fix is to add a small amount (0.5-1%) of a volatile acid, like acetic acid, to your eluent system (e.g., Hexane/Ethyl Acetate + 1% AcOH). The added acid keeps your compound fully protonated and helps saturate the active sites on the silica, allowing for much sharper bands.[10]
-
For HPLC: Use a reversed-phase (C18) column with a mobile phase containing an acidic modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid. This ensures the carboxylic acid is protonated and minimizes ionic interactions with the column.
References
-
Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine. PMC, NIH. [Link]
-
Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. MDPI. [Link]
-
4-Bromo-2-mercaptobenzoic acid. Hoffman Fine Chemicals. [Link]
-
4-Bromo-2-methylbenzoic acid. PubChem. [Link]
-
This compound (C7H5BrO2S). PubChemLite. [Link]
-
Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega. [Link]
-
Strongly Adsorbing Analytes: What, Why, and How to Fix It. LCGC International. [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Disulfide synthesis by S-S coupling. Organic Chemistry Portal. [Link]
-
The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. [Link]
-
Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]
-
Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. PMC, NIH. [Link]
Sources
- 1. PubChemLite - this compound (C7H5BrO2S) [pubchemlite.lcsb.uni.lu]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. uab.edu [uab.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. Chromatography [chem.rochester.edu]
Validation & Comparative
A Comparative Analysis for the Synthetic Chemist: 4-Bromo-2-sulfanylbenzoic Acid vs. Positional Bromo-benzoic Acid Isomers
This guide provides an in-depth, objective comparison between 4-Bromo-2-sulfanylbenzoic acid and its simpler bromo-benzoic acid counterparts (ortho, meta, and para isomers). For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced differences imparted by the position of a bromine atom and the introduction of a sulfanyl (thiol) group is critical for strategic molecular design, synthesis planning, and predicting biological activity. We will dissect their physicochemical properties, reactivity, and synthetic utility, supported by experimental data and established chemical principles.
The Substituent Effect: A Tale of Two Functional Groups
The core structure, benzoic acid, is systematically altered in this series, allowing for a clear analysis of substituent effects. The bromine atom, a halogen, primarily exerts a deactivating, electron-withdrawing inductive effect (-I) and a weaker, activating resonance effect (+R). Its position (ortho, meta, para) dictates the interplay of these effects, profoundly influencing the molecule's acidity and reactivity in electrophilic aromatic substitution.[1]
The introduction of a sulfanyl group (-SH) in this compound adds another layer of complexity and functionality. The thiol group is a potent nucleophile, is significantly more acidic than a hydroxyl group, and can be readily oxidized, offering a unique chemical handle for conjugation, metal binding, and interaction with biological targets.[2][3]
Structural Overview
Below is a visualization of the compounds under comparison.
Caption: Chemical structures of the compared benzoic acid derivatives.
Physicochemical Properties: A Quantitative Comparison
The physical and chemical properties of these acids are a direct consequence of their substitution patterns. Key differences in acidity (pKa), melting point, and solubility dictate their behavior in both reaction flasks and biological systems.
| Compound | CAS Number | Molecular Formula | Melting Point (°C) | pKa (in Water @ 25°C) | Solubility |
| This compound | 116209-30-4 | C₇H₅BrO₂S | N/A | Not Experimentally Reported | N/A |
| 2-Bromobenzoic acid | 88-65-3 | C₇H₅BrO₂ | 147-150[4][5] | 2.85[1][6] | Soluble in ether, ethanol, acetone, hot water.[4] |
| 3-Bromobenzoic acid | 585-76-2 | C₇H₅BrO₂ | 155-158 | 3.86[1] | Soluble in alcohols and ethers; insoluble in water.[7][8] |
| 4-Bromobenzoic acid | 586-76-5 | C₇H₅BrO₂ | 252-254[9] | 3.97[1] | Limited solubility in water; soluble in organic solvents.[10] |
| Benzoic Acid (Reference) | 65-85-0 | C₇H₆O₂ | 122.4 | 4.20[1] | Slightly soluble in water. |
Analysis of Trends:
-
Acidity (pKa): The acidity of a benzoic acid is enhanced by electron-withdrawing groups that stabilize the resulting carboxylate anion.[1]
-
2-Bromobenzoic acid is the most acidic of the simple isomers due to the "ortho effect," a combination of steric and electronic factors that force the carboxyl group out of the plane of the benzene ring, reducing resonance stabilization of the acid form.[1][11]
-
3-Bromobenzoic acid is more acidic than benzoic acid because the bromine's strong inductive effect (-I) dominates at the meta position.[1]
-
4-Bromobenzoic acid is only slightly more acidic than benzoic acid, as the electron-withdrawing inductive effect is partially offset by the electron-donating resonance effect (+R) from the para position.[1][11]
-
For This compound , while no experimental pKa is available, we can infer its properties. Thiobenzoic acid has a pKa near 2.5, making it almost 100 times more acidic than benzoic acid.[3] It is highly probable that the acidity of the thiol group in this compound would be in a similar range, making it a significantly stronger acid than its non-sulfanyl counterparts.
-
-
Melting Point: The high melting point of 4-bromobenzoic acid compared to the other isomers is due to its para-substitution, which allows for more efficient packing and stronger intermolecular forces in the crystal lattice.
Reactivity and Synthetic Utility
The distinct functionalities of these molecules open up different pathways for synthetic chemists.
Reactivity of Bromo-Benzoic Acids (ortho, meta, para)
These isomers are valuable building blocks in organic synthesis.[5][10][12]
-
The Carboxylic Acid Group: Can undergo standard transformations like esterification, amide coupling, and reduction. The rate of these reactions can be influenced by the steric hindrance from an ortho-bromine atom.
-
The Bromine Atom: Serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon and carbon-heteroatom bonds. It can also be a site for nucleophilic aromatic substitution under specific conditions.
Unique Reactivity of this compound
This molecule possesses three distinct reactive sites, offering superior synthetic versatility.
Caption: Reactivity map showing the three distinct functional handles.
-
The Thiol Group as a Nucleophile: The sulfanyl group is a soft and potent nucleophile, readily undergoing S-alkylation with electrophiles like methyl bromoacetate to form thioethers.[13] This is a key reaction for covalently modifying proteins or building more complex molecules.
-
The Thiol Group in Drug Discovery: Aromatic thiols are known substrates for enzymes like Thiopurine methyltransferase (TPMT), and the thiol moiety is crucial for the activity of many enzyme inhibitors.[2] This makes this compound a compelling scaffold for designing targeted covalent inhibitors or probes for identifying reactive cysteine residues in proteins.
Experimental Protocols: A Framework for Comparison
To provide a practical basis for comparison, we outline a general workflow for assessing the relative reactivity of these acids in a common synthetic transformation: Fischer esterification.
Objective: To compare the relative rate of ester formation between 2-bromobenzoic acid and 4-bromobenzoic acid.
Rationale: This experiment highlights the impact of steric hindrance. The ortho-bromine atom in 2-bromobenzoic acid is expected to sterically hinder the approach of the alcohol to the carboxylic acid, resulting in a slower reaction rate compared to the unhindered para-isomer.
Caption: General workflow for comparing esterification reactivity.
Detailed Methodology:
-
Reaction Setup: In two separate round-bottom flasks equipped with reflux condensers, place equimolar amounts (e.g., 1.0 mmol) of 2-bromobenzoic acid (Flask A) and 4-bromobenzoic acid (Flask B).
-
Reagent Addition: To each flask, add methanol (10.0 mmol) and a catalytic amount of concentrated sulfuric acid (0.1 mmol) in a suitable solvent like toluene.
-
Reaction Execution: Heat both flasks in a temperature-controlled oil bath to 80°C and monitor the reaction progress over time.
-
Monitoring: At set intervals, withdraw a small aliquot from each reaction mixture, quench it, and analyze by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the disappearance of the starting material and the appearance of the ester product.
-
Workup and Analysis: After a predetermined time (e.g., 4 hours), cool the reactions, quench with a saturated sodium bicarbonate solution, and extract the product with ethyl acetate. The final conversion ratio can be determined quantitatively using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (¹H NMR) spectroscopy with an internal standard.
Self-Validation: The trustworthiness of this protocol is ensured by running the experiments in parallel under identical conditions. The inclusion of a reference compound (e.g., benzoic acid) would provide an additional baseline. The use of quantitative analytical techniques (HPLC, GC-MS, NMR) ensures objective and reproducible data.
Conclusion and Outlook
While all bromo-benzoic acids are valuable synthetic intermediates, they are not interchangeable.
-
2-, 3-, and 4-Bromobenzoic Acids are workhorse reagents whose utility is primarily defined by the positional effects of the bromine atom on acidity and its role as a handle for cross-coupling reactions. Their applications often lie in building the core scaffolds of larger molecules.[10][14][15]
-
This compound is a specialized, multifunctional building block with significantly greater potential in drug discovery and chemical biology. The presence of the nucleophilic and acidic thiol group, orthogonal in reactivity to the other two functional groups, makes it an exceptionally powerful tool for:
-
Designing targeted covalent inhibitors.
-
Developing probes for enzyme activity and binding site identification.
-
Creating complex molecular architectures where sequential, site-selective modifications are required.
-
For researchers aiming to move beyond simple scaffold construction and into the realm of functional molecule design, particularly for biological applications, this compound offers a strategic advantage that its simpler positional isomers cannot match.
References
- BenchChem. A Comparative Guide to the Reactivity of Brominated Benzoic Acid Isomers. [URL: https://www.benchchem.
- Guidechem. What are the applications and transformations of 3-Bromobenzoic acid? - FAQ. [URL: https://www.guidechem.com/faq/what-are-the-applications-and-transformations-of-3-bromobenzoic-acid-1002313.html]
- CymitQuimica. CAS 585-76-2: 3-Bromobenzoic acid. [URL: https://www.cymitquimica.com/cas/585-76-2]
- ChemBK. 2-Bromobenzoic acid. [URL: https://www.chembk.com/en/chem/88-65-3]
- PubChem. 2-Bromobenzoic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6940]
- CymitQuimica. CAS 586-76-5: 4-Bromobenzoic acid. [URL: https://www.cymitquimica.com/cas/586-76-5]
- Weinshilboum, R. M., et al. (1988). Thiopurine methyltransferase. Aromatic thiol substrates and inhibition by benzoic acid derivatives. Biochemical Pharmacology. [URL: https://pubmed.ncbi.nlm.nih.gov/3207730/]
- NINGBO INNO PHARMCHEM CO., LTD. Exploring the Chemical Synthesis of 4-Bromobenzoic Acid: A Look at Preparation Methods. [URL: https://www.inno-pharmchem.
- Cheméo. Chemical Properties of 2-Bromobenzoic acid, phenyl ester. [URL: https://www.chemeo.com/cid/70-136-2/2-Bromobenzoic-acid--phenyl-ester]
- ChemicalBook. 3-Bromobenzoic acid | 585-76-2. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6710775.htm]
- Sigma-Aldrich. 3-Bromobenzoic acid 98 | 585-76-2. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/186295]
- chemister.ru. 2-bromobenzoic acid. [URL: http://chemister.ru/Database/properties-en.php?dbid=1&id=3249]
- ChemicalBook. 2-Bromobenzoic acid | 88-65-3. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8710776.htm]
- Guidechem. What are two synthesis methods for 4-bromobenzoic acid? - FAQ. [URL: https://www.guidechem.com/faq/what-are-two-synthesis-methods-for-4-bromobenzoic-acid-1003058.html]
- Fisher Scientific. Thiobenzoic acids and derivatives. [URL: https://www.fishersci.
- Otto Chemie Pvt Ltd. 3-Bromobenzoic acid, 98% | 585-76-2. [URL: https://www.ottokemi.com/product/3-bromobenzoic-acid-98-cas-585-76-2-b-2086]
- ChemicalBook. 4-Bromobenzoic acid | 586-76-5. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5710774.htm]
- Quora. Which is more acidic, p-bromobenzoic acid or p-fluoro benzoic acaid, and why? [URL: https://www.quora.com/Which-is-more-acidic-p-bromobenzoic-acid-or-p-fluoro-benzoic-acaid-and-why]
- Quora. Which is more acidic between benzoic acid and p-bromobenzoic acid, and why? [URL: https://www.quora.com/Which-is-more-acidic-between-benzoic-acid-and-p-bromobenzoic-acid-and-why]
- ACS Publications. Thio Compounds Derived from Aroyl-o-benzoic Acids. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja01292a024]
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Bromobenzoic Acid in Modern Pharmaceutical Synthesis. [URL: https://www.inno-pharmchem.com/news/the-role-of-4-bromobenzoic-acid-in-modern-pharmaceutical-synthesis-1003443.html]
- PubChem. 3-Bromobenzoic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11456]
- PubChem. 4-Bromobenzoic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11464]
- PubChemLite. This compound (C7H5BrO2S). [URL: https://pubchemlite.deepchem.io/substance/16656128]
- Wikipedia. Thiobenzoic acid. [URL: https://en.wikipedia.org/wiki/Thiobenzoic_acid]
- Fasanmade, A. A., et al. Benzoic acid derivatives with anti-sickling activity predicted by a mathematical model. [URL: https://www.researchgate.
- Google Patents. Thiolalkyl benzoic acid derivatives. [URL: https://patents.google.
- Guidechem. What are the synthesis and applications of 4-Bromo-2-hydroxybenzoic acid? [URL: https://www.guidechem.com/faq/what-are-the-synthesis-and-applications-of-4-bromo-2-hydroxybenzoic-acid-1002888.html]
- NIST WebBook. Benzoic acid, 4-bromo-. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C586765]
- NIST WebBook. Benzoic acid, 3-bromo-. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C585762]
- PubChem. 4-Bromo-2-fluorobenzoic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/302681]
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Bromo-2-nitrobenzoic Acid in Modern Pharmaceutical Synthesis. [URL: https://www.inno-pharmchem.com/news/the-crucial-role-of-4-bromo-2-nitrobenzoic-acid-in-modern-pharmaceutical-synthesis-1003503.html]
- Hoffman Fine Chemicals. CAS 116209-30-4 | 4-Bromo-2-mercaptobenzoic acid. [URL: https://www.hoffmann-finechem.com/cas-116209-30-4]
- ChemicalBook. 4-Bromo-2-hydroxybenzoic acid synthesis. [URL: https://www.chemicalbook.com/synthesis/1666-28-0.htm]
- ResearchGate. (PDF) 4-Bromo-2-hydroxybenzoic acid. [URL: https://www.researchgate.net/publication/298711467_4-Bromo-2-hydroxybenzoic_acid]
- Sigma-Aldrich. 4-Bromo-2-hydroxybenzoic acid 97 | 1666-28-0. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/716421]
- Kihlberg, J., et al. (2021). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. ACS Medicinal Chemistry Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7797305/]
- Benchchem. The Role of Methyl Bromoacetate in Drug Discovery and Development: Application Notes and Protocols. [URL: https://www.benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thiopurine methyltransferase. Aromatic thiol substrates and inhibition by benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. chembk.com [chembk.com]
- 5. 2-Bromobenzoic acid | 88-65-3 [chemicalbook.com]
- 6. 2-bromobenzoic acid [chemister.ru]
- 7. 3-Bromobenzoic acid | 585-76-2 [chemicalbook.com]
- 8. 3-Bromobenzoic acid, 98% 585-76-2 | Otto Chemie Pvt Ltd | India [ottokemi.com]
- 9. 4-Bromobenzoic acid | 586-76-5 [chemicalbook.com]
- 10. CAS 586-76-5: 4-Bromobenzoic acid | CymitQuimica [cymitquimica.com]
- 11. quora.com [quora.com]
- 12. CAS 585-76-2: 3-Bromobenzoic acid | CymitQuimica [cymitquimica.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Page loading... [guidechem.com]
- 15. nbinno.com [nbinno.com]
A Tale of Two Nucleophiles: A Comparative Guide to 4-Bromo-2-hydroxybenzoic Acid and 4-Bromo-2-sulfanylbenzoic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the nuanced world of organic synthesis, the choice of a starting material can dictate the trajectory of a synthetic route, influencing reaction efficiency, selectivity, and the ultimate yield of the target molecule. Substituted benzoic acids are foundational building blocks, and among them, those bearing additional functional groups offer a rich playground for molecular architecture. This guide provides an in-depth comparison of two closely related yet functionally distinct synthons: 4-Bromo-2-hydroxybenzoic acid and its sulfur analogue, 4-Bromo-2-sulfanylbenzoic acid (also known as 4-bromo-2-mercaptobenzoic acid).
While 4-Bromo-2-hydroxybenzoic acid is a well-documented and commercially available intermediate, its sulfanyl counterpart is notably less characterized in the scientific literature. This guide will therefore leverage established principles of phenol versus thiophenol reactivity to provide a scientifically grounded comparison. By examining their intrinsic chemical properties and exploring their performance in key synthetic transformations, we aim to equip researchers with the insights needed to select the optimal reagent for their specific synthetic challenges.
Physicochemical Properties: A Head-to-Head Comparison
The seemingly simple substitution of an oxygen atom for a sulfur atom imparts significant differences in the physicochemical properties of these molecules. These differences, summarized in the table below, are the root of their distinct reactivity profiles.
| Property | 4-Bromo-2-hydroxybenzoic acid | This compound | Causality and Implication |
| Molecular Weight | 217.02 g/mol | 233.08 g/mol | The higher atomic weight of sulfur increases the overall molecular mass. |
| pKa (-OH/-SH) | ~10 (phenol moiety) | ~6 (thiophenol moiety)[1][2] | The S-H bond is weaker and longer than the O-H bond, and the resulting thiophenoxide anion is better stabilized by the larger, more polarizable sulfur atom. This makes the sulfanyl compound a significantly stronger acid. |
| Nucleophilicity | Moderately nucleophilic (phenoxide) | Highly nucleophilic (thiophenoxide) | Sulfur's larger size and more diffuse valence electrons make it a "softer" and more potent nucleophile than oxygen.[3] |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents like ethanol and acetone.[4] | Predicted to have lower water solubility but good solubility in organic solvents. | The hydroxyl group's ability to form strong hydrogen bonds enhances water solubility compared to the weaker hydrogen bonding of the sulfhydryl group. |
| Oxidation Potential | Phenol ring is susceptible to oxidation. | Thiol group is readily oxidized to disulfides, sulfenic, sulfinic, or sulfonic acids. | The thiol group is significantly more sensitive to oxidizing agents, necessitating careful reaction planning and potentially the use of protecting groups. |
Synthesis of the Starting Materials
A reliable supply of high-purity starting material is critical. While 4-bromo-2-hydroxybenzoic acid is readily available, the synthesis of its sulfanyl analog requires specific strategies.
Established Synthesis of 4-Bromo-2-hydroxybenzoic Acid
A common and effective method for the synthesis of 4-bromo-2-hydroxybenzoic acid is the bromination of 3-hydroxybenzoic acid.[5]
Experimental Protocol: Bromination of 3-Hydroxybenzoic Acid
-
Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve 3-hydroxybenzoic acid (1 eq.) in glacial acetic acid. Add a catalytic amount of sulfuric acid.
-
Bromination: While stirring, add a solution of bromine (1 eq.) in glacial acetic acid dropwise at a controlled temperature.
-
Work-up: After the reaction is complete, pour the mixture into water to precipitate the product.
-
Purification: Collect the crude product by filtration and recrystallize from a suitable solvent (e.g., aqueous ethanol) to yield pure 4-bromo-2-hydroxybenzoic acid.[5][6]
Proposed Synthesis of this compound
Given the lack of specific literature for this compound, plausible synthetic routes can be extrapolated from general methods for thiophenol synthesis. A promising approach involves the use of a Sandmeyer-like reaction on an appropriate amino precursor.
Proposed Protocol: Diazotization-Sulfanylation
-
Starting Material: Begin with 4-bromo-2-aminobenzoic acid.
-
Diazotization: Dissolve the amino acid in an aqueous acidic solution (e.g., HCl) and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
-
Sulfanylation: In a separate flask, prepare a solution of a sulfur nucleophile, such as sodium hydrogen sulfide (NaSH) or potassium ethyl xanthate. Slowly add the cold diazonium salt solution to the sulfur nucleophile solution. If using a xanthate, a subsequent hydrolysis step with a base (e.g., NaOH) is required to liberate the free thiol.
-
Work-up and Purification: Acidify the reaction mixture to protonate the carboxylate and thiolate, precipitating the crude product. The product can then be purified by recrystallization.
Caption: General pathways for ester and thioester formation.
However, the reactivity of the -OH and -SH groups themselves towards acylating agents is a key point of differentiation. In reactions with agents like acetyl chloride or acetic anhydride, the sulfhydryl group of this compound will be acylated to form a thioester under much milder conditions than the hydroxyl group of its counterpart. This is due to the superior nucleophilicity of sulfur.
Field Insight: When performing reactions on the carboxylic acid of the sulfanyl derivative, it may be necessary to protect the thiol group to prevent undesired side reactions. Common thiol protecting groups include benzyl (Bn) or trityl (Tr) ethers. [7]Conversely, the phenolic hydroxyl group is less nucleophilic and often does not require protection during esterification of the carboxylic acid, although it can be acylated under more forcing conditions. [8]
Alkylation: Ether vs. Thioether Synthesis
Both the phenoxide and thiophenoxide anions, formed by deprotonation with a suitable base, are excellent nucleophiles for Williamson ether (or thioether) synthesis.
4-Bromo-2-hydroxybenzoic acid: Deprotonation with a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) followed by reaction with an alkyl halide (e.g., methyl iodide) will yield the corresponding ether. [4] This compound: The greater acidity of the thiol means that weaker bases, such as triethylamine (TEA) or even sodium bicarbonate, can be sufficient for deprotonation. The resulting highly nucleophilic thiophenoxide will react rapidly with alkyl halides to form a thioether. [9] Comparative Performance: The reaction to form the thioether is generally faster and more efficient than the corresponding ether synthesis due to the enhanced nucleophilicity of the thiophenoxide. [10]This allows for thioether formation under milder conditions, which can be advantageous when working with sensitive substrates.
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom on both molecules is susceptible to nucleophilic aromatic substitution, especially if the ring is further activated by electron-withdrawing groups. However, the intrinsic properties of the -OH and -SH groups can influence the outcome.
As a Substrate: The electron-donating nature of both the hydroxyl and sulfhydryl groups can deactivate the ring towards SNAr compared to an unsubstituted bromobenzene. However, the stronger electron-releasing effect of the hydroxyl group may lead to slightly slower SNAr reactions compared to the sulfanyl analogue.
As a Nucleophile (in other systems): When comparing the deprotonated forms as nucleophiles for attacking an activated aryl halide, the thiophenoxide derived from this compound would be a far more effective nucleophile than the corresponding phenoxide. [3]
Applications in Drug Discovery and Materials Science
The structural motifs offered by these compounds are valuable in several fields.
-
4-Bromo-2-hydroxybenzoic Acid: This compound is a known intermediate in the pharmaceutical and rubber industries. [4]The salicylic acid core is a privileged structure in medicinal chemistry, and the bromo- and hydroxyl- functionalities provide vectors for further elaboration into more complex drug candidates.
-
This compound: While less explored, the thiophenol moiety is of great interest in drug discovery. Sulfur-containing compounds are integral to many approved drugs. [11][12]The thiol group can act as a potent nucleophile, a metal-binding ligand, or a precursor to other sulfur-based functional groups. Its unique electronic and steric properties make it a valuable bioisostere for the phenol group, potentially offering improved potency, selectivity, or pharmacokinetic properties in drug candidates.
Conclusion and Future Outlook
This guide illuminates the comparative synthetic utility of 4-bromo-2-hydroxybenzoic acid and its sulfanyl analog. While the former is a well-established and versatile building block, the latter, this compound, represents an under-explored but potentially highly valuable synthon.
Based on fundamental chemical principles, we can confidently assert the following:
-
Acidity and Nucleophilicity: The sulfanyl compound is a stronger acid and its conjugate base is a more potent nucleophile. This allows for reactions like alkylation to be performed under milder basic conditions.
-
Reactivity: The thiol group is more readily acylated and oxidized than the hydroxyl group, a crucial consideration for synthetic planning and the potential need for protecting group strategies.
-
Synthetic Potential: The unique reactivity of the thiol group opens up avenues for synthetic transformations that are not as readily accessible with the hydroxyl analog, making it a compelling target for researchers looking to expand their chemical space.
The significant lack of experimental data for this compound highlights a clear opportunity for further research. A thorough investigation into its synthesis, characterization, and reactivity would be a valuable contribution to the field and would undoubtedly unlock new possibilities for its application in medicinal chemistry and materials science.
References
-
Quora. (2017, October 13). Which is more acidic, phenol or thiophenol? [Online forum post]. [Link]
-
askIITians. (2013, June 28). which is more acidic phenol or thiophenyl? [Online forum post]. [Link]
-
ResearchGate. (n.d.). Protection for Phenols and Catechols. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiophenol. Retrieved from [Link]
-
Szabó, K., et al. (2025). Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. Scientific Reports. [Link]
-
Chemistry Stack Exchange. (2014, October 21). Phenol protection. [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. [Link]
-
Journal of the American Chemical Society. (n.d.). Further studies in the alkylation of phenols and thiophenols. [Link]
-
ResearchGate. (n.d.). Calculated nucleophilicity of phenols/thiophenols and experimental... Retrieved from [Link]
-
National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives... Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies for synthesis of substituted thiophenol. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Development of potential manufacturing routes for substituted thiophenes... Retrieved from [Link]
-
Organic Syntheses. (n.d.). Resorcinol, 4-bromo-. Retrieved from [Link]
-
ACS Publications. (n.d.). Bioactivation Potential of Thiophene-Containing Drugs. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. [Link]
- Google Patents. (n.d.). CN1590371A - Preparation method of substituted thiophenol.
-
Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. Retrieved from [Link]
-
YouTube. (2019, October 10). Acidity of thiols. [Link]
-
University of Connecticut. (n.d.). Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. [Link]
-
ACS Publications. (2021, August 11). Visible-Light-Mediated Alkylation of Thiophenols...[Link]
-
ACS Publications. (2021, August 11). Visible-Light-Mediated Alkylation of Thiophenols via Electron Donor–Acceptor Complexes Formed between Two Reactants. [Link]
-
ChemBK. (2024, April 9). 4-Bromo-2-hydroxybenzoic acid. [Link]
-
Chemistry Stack Exchange. (2020, November 9). Acidity of butyric acid vs. thiophenol. [Link]
-
PubChem. (n.d.). 4-Bromo-2-hydroxybenzoic acid. Retrieved from [Link]
-
Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
- Google Patents. (n.d.). CN102924352B - Method for synthesizing 4-mercaptobenzoate.
-
National Institutes of Health. (n.d.). Nucleophilic reactivity of thiolate, hydroxide and phenolate ions... Retrieved from [Link]
-
IDEAS/RePEc. (n.d.). Alkylation of phenol and substituted phenols... Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]
-
ResearchGate. (n.d.). Chapter 6 "protection for the thiol group". Retrieved from [Link]
-
ACS Publications. (n.d.). The Conversion of Phenols to Thiophenols via Dialkylthiocarbamates. Retrieved from [Link]
-
Reddit. (2017, March 12). In general, are thiols better nucleophiles than their alcohol counterparts? [Online forum post]. [Link]
Sources
- 1. quora.com [quora.com]
- 2. which is more acidic phenol or thiophenyl? - askIITians [askiitians.com]
- 3. Nucleophilic reactivity of thiolate, hydroxide and phenolate ions towards a model O2-arylated diazeniumdiolate prodrug in aqueous and cationic surfactant media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. Buy 4-Bromo-2-hydroxybenzoic Acid | 1666-28-0 [smolecule.com]
- 6. 4-Bromo-2-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. learninglink.oup.com [learninglink.oup.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Thiophenol - Wikipedia [en.wikipedia.org]
- 12. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Efficacy of 4-Bromo-2-sulfanylbenzoic Acid and Its Analogs
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Substituted benzoic acids, particularly those with strategically placed reactive handles, are invaluable intermediates. This guide provides an in-depth comparison of 4-Bromo-2-sulfanylbenzoic acid and its more common analogs: 4-bromo-2-methylbenzoic acid, 4-bromo-2-hydroxybenzoic acid, and 4-bromo-2-chlorobenzoic acid.
While direct experimental data on the reactivity of this compound is limited in published literature, this guide will leverage established principles of organic chemistry and extensive data on its analogs to project its efficacy in key synthetic transformations. We will delve into the nuances of Suzuki-Miyaura coupling and esterification reactions, providing both comparative data and detailed experimental protocols to inform your synthetic strategy.
The Strategic Importance of the 2-Substituent
The chemical personality of these molecules is largely defined by the interplay between the bromine atom at the 4-position, a prime site for cross-coupling reactions, and the substituent at the 2-position. This ortho-substituent exerts significant electronic and steric effects, influencing the reactivity of both the carboxylic acid and the aryl bromide.
-
This compound (-SH): The thiol group is a mild electron-donating group and a potential nucleophile. Its presence may influence the electronic properties of the aryl bromide, potentially impacting the rate of oxidative addition in palladium-catalyzed couplings. Furthermore, the thiol is acidic and may require protection in certain reaction conditions to prevent unwanted side reactions.
-
4-Bromo-2-methylbenzoic acid (-CH3): The methyl group is a weak electron-donating group. Its primary influence is steric, which can affect the approach of reagents to the carboxylic acid and the adjacent aryl bromide.
-
4-Bromo-2-hydroxybenzoic acid (-OH): The hydroxyl group is an electron-donating group that can also act as a proton donor or a nucleophile. Its acidity and potential for hydrogen bonding can significantly impact reaction conditions, often necessitating the use of a protecting group or specific base selection.
-
4-bromo-2-chlorobenzoic acid (-Cl): The chloro group is an electron-withdrawing group, which can render the aryl bromide more electron-deficient and thus more susceptible to oxidative addition in Suzuki couplings.
Below is a visual representation of the general workflow for selecting an appropriate building block from this family of compounds.
Caption: Workflow for selecting and utilizing a 4-bromo-2-substituted benzoic acid.
Comparative Efficacy in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds.[1] The reactivity of the aryl bromide is paramount, with the rate-determining step often being the oxidative addition of the palladium(0) catalyst.[2]
The general mechanism is depicted below:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Based on electronic effects, we can predict a reactivity trend among the analogs. The electron-withdrawing nature of the chlorine atom in 4-bromo-2-chlorobenzoic acid should make the aryl bromide more electrophilic and thus more reactive towards oxidative addition. Conversely, the electron-donating hydroxyl and methyl groups in 4-bromo-2-hydroxybenzoic acid and 4-bromo-2-methylbenzoic acid may slightly decrease the rate of this step. The thiol group in This compound is weakly electron-donating, suggesting its reactivity would be comparable to the methyl analog, assuming the thiol group does not interfere with the catalyst.
| Compound | 2-Substituent | Electronic Effect | Predicted Suzuki Coupling Reactivity |
| 4-Bromo-2-chlorobenzoic acid | -Cl | Electron-withdrawing | Highest |
| This compound | -SH | Weakly electron-donating | Moderate |
| 4-Bromo-2-methylbenzoic acid | -CH3 | Weakly electron-donating | Moderate |
| 4-Bromo-2-hydroxybenzoic acid | -OH | Electron-donating | Lowest (without protection) |
Note: The reactivity of the hydroxyl and sulfanyl derivatives can be significantly influenced by the reaction conditions, particularly the choice of base, due to their acidic protons.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-2-methylbenzoic Acid
This protocol is a representative example for the Suzuki-Miyaura coupling of this class of compounds.[3]
Materials:
-
4-Bromo-2-methylbenzoic acid
-
Arylboronic acid (1.1 eq)
-
Pd(PPh₃)₄ (3 mol%)
-
Na₂CO₃ (2 M aqueous solution, 3 eq)
-
Toluene
-
Ethanol
Procedure:
-
To a round-bottom flask, add 4-bromo-2-methylbenzoic acid (1.0 eq), the arylboronic acid (1.1 eq), and Pd(PPh₃)₄ (0.03 eq).
-
Add a 3:1 mixture of toluene and ethanol.
-
Add the 2 M aqueous Na₂CO₃ solution (3.0 eq).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Separate the organic layer, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Comparative Efficacy in Esterification
Esterification of the carboxylic acid moiety is another fundamental transformation for these building blocks. The reactivity of the carboxylic acid is influenced by both steric and electronic factors.
The general mechanism for Fischer esterification is provided below:
Caption: Mechanism of Fischer esterification.
Steric hindrance from the ortho-substituent is often the dominant factor in esterification. The larger the substituent, the slower the reaction. Therefore, we can predict the following reactivity trend:
| Compound | 2-Substituent | Relative Steric Bulk | Predicted Esterification Reactivity |
| 4-Bromo-2-hydroxybenzoic acid | -OH | Small | Highest |
| 4-Bromo-2-chlorobenzoic acid | -Cl | Moderate | Moderate |
| This compound | -SH | Moderate | Moderate |
| 4-Bromo-2-methylbenzoic acid | -CH3 | Larger | Lowest |
Note: While the chloro and sulfanyl groups are of similar size, the electronic effect of the chloro group may slightly enhance the electrophilicity of the carboxyl carbon, potentially increasing the reaction rate compared to the sulfanyl analog.
Experimental Protocol: Fischer Esterification of 4-Bromo-2-chlorobenzoic Acid
This protocol provides a general method for the esterification of these substituted benzoic acids.[4]
Materials:
-
4-Bromo-2-chlorobenzoic acid
-
Methanol (or other alcohol)
-
Concentrated Sulfuric Acid (catalytic amount)
Procedure:
-
Dissolve 4-bromo-2-chlorobenzoic acid (1.0 eq) in an excess of methanol (which acts as both reactant and solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Heat the mixture to reflux for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether or ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude ester.
-
Purify by distillation or column chromatography if necessary. A 94% yield has been reported for this specific transformation.[4]
Synthesis of Precursors
The accessibility of these building blocks is a practical consideration for any synthetic campaign. Several methods for their synthesis have been reported.
-
4-Bromo-2-methylbenzoic acid: Can be synthesized from 4-bromo-2-methylaniline via diazotization followed by cyanation and subsequent hydrolysis of the nitrile.
-
4-Bromo-2-hydroxybenzoic acid: Can be prepared by the bromination of 2-hydroxybenzoic acid (salicylic acid).[5]
-
4-Bromo-2-chlorobenzoic acid: Can be synthesized from 2-chloro-4-aminotoluene through a sequence of oxidation, diazotization, and Sandmeyer reaction.
Experimental Protocol: Synthesis of 4-Bromo-2-hydroxybenzoic acid
This procedure is based on the bromination of 3-hydroxybenzoic acid.[5]
Materials:
-
3-Hydroxybenzoic acid
-
Acetic acid
-
Sulfuric acid
-
Bromine
Procedure:
-
In a reaction flask, dissolve 3-hydroxybenzoic acid (1.0 eq) in acetic acid and sulfuric acid at 50 °C.
-
Slowly add a solution of bromine (1.05 eq) in acetic acid.
-
Stir the reaction mixture at 100 °C for 30 minutes.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain 4-bromo-2-hydroxybenzoic acid. A yield of 100% has been reported for this method.[5]
Conclusion
The choice between this compound and its analogs depends on the specific requirements of the synthetic target and the reaction conditions to be employed.
-
For Suzuki-Miyaura couplings , 4-bromo-2-chlorobenzoic acid is predicted to be the most reactive due to the electron-withdrawing nature of the chloro group. The sulfanyl, methyl, and hydroxyl analogs are expected to be less reactive, with the hydroxyl derivative potentially requiring protection.
-
For esterification reactions , steric hindrance is the primary consideration, making 4-bromo-2-hydroxybenzoic acid the most reactive, while the bulkier methyl group in 4-bromo-2-methylbenzoic acid is expected to react the slowest.
While a lack of direct experimental data for this compound necessitates a predictive approach, the comparative analysis presented in this guide, based on established chemical principles and data from its close analogs, provides a solid framework for making informed decisions in the design and execution of synthetic routes.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Bromo-2-methylbenzoic Acid: Synthesis, Properties, and Applications in Chemical Industry. Retrieved from [Link]
-
Science.gov. (n.d.). Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11). Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Chemical Synthesis: The Role of 4-Bromo-2-Chlorobenzoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). A kind of preparation method of 4- bromobenzoic acids.
-
Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction. Retrieved from [Link]
-
ChemBK. (2024). 4-Bromo-2-hydroxybenzoic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
Sources
- 1. Principles of the Suzuki Coupling Reaction | Encyclopedia MDPI [encyclopedia.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nbinno.com [nbinno.com]
- 4. 4-BROMO-2-CHLOROBENZOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 5. 4-Bromo-2-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Synthesis of 4-Bromo-2-sulfanylbenzoic Acid for Pharmaceutical and Research Applications
Introduction
4-Bromo-2-sulfanylbenzoic acid, also known as 4-bromo-2-mercaptobenzoic acid, is an important heterocyclic building block in medicinal chemistry and materials science. Its trifunctional nature—featuring a carboxylic acid, a thiol, and a bromine atom—offers a versatile scaffold for the synthesis of complex molecules, including thiochromenone derivatives and other pharmacologically active agents. The strategic placement of these functional groups allows for selective, sequential modifications, making it a valuable intermediate in drug discovery pipelines.
This guide provides an in-depth comparison of two viable synthetic routes for obtaining this compound, designed for researchers, chemists, and process development professionals. The methods discussed are grounded in established chemical principles and have been selected for their reliability and scalability. We will explore a classical approach via the diazotization of an amino precursor (Method 1) and a modern route involving a nucleophilic aromatic substitution (SNAr) reaction (Method 2). Each method is presented with a detailed protocol, a discussion of the underlying chemical principles, and a comparative analysis of key performance metrics.
Method 1: Diazotization and Xanthate Hydrolysis (Leuckart Thiophenol Reaction)
This synthetic strategy is a classic and robust method for introducing a thiol group onto an aromatic ring, starting from a primary aromatic amine.[1][2] The process involves two key transformations: the conversion of the amine to a diazonium salt, followed by its reaction with a xanthate salt and subsequent hydrolysis.
Rationale and Mechanistic Insight
The causality of this multi-step synthesis is rooted in the unique reactivity of diazonium salts. 4-Bromo-2-aminobenzoic acid is used as the starting material. The primary amino group is first converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0–5 °C) to ensure the stability of the diazonium intermediate.[3]
The resulting diazonium salt is a superb leaving group (N₂ gas), which facilitates its substitution. In the Leuckart thiophenol reaction, a sulfur nucleophile, typically potassium ethyl xanthate, is introduced.[4] The xanthate attacks the diazonium salt, displacing the nitrogen gas and forming an aryl xanthate intermediate. This intermediate is stable and can be easily isolated. The final step is the alkaline hydrolysis of the xanthate ester, which cleaves the sulfur-carbon bond of the xanthate group, revealing the desired thiol upon acidification.
Visualizing the Pathway: Method 1
Caption: Reaction pathway for Method 1 via diazotization.
Experimental Protocol: Method 1
Step 1: Diazotization of 4-Bromo-2-aminobenzoic acid
-
In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 21.6 g (0.1 mol) of 4-bromo-2-aminobenzoic acid in 150 mL of water and 25 mL of concentrated hydrochloric acid.
-
Cool the suspension to 0–5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve 7.2 g (0.105 mol) of sodium nitrite in 30 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cooled suspension over 30 minutes, ensuring the temperature does not rise above 5 °C.
-
Continue stirring the resulting diazonium salt solution at 0–5 °C for an additional 20 minutes. Use this solution immediately in the next step.
Step 2: Formation and Isolation of the Aryl Xanthate
-
In a 1 L beaker, dissolve 17.6 g (0.11 mol) of potassium ethyl xanthate in 100 mL of water and warm the solution to 50 °C.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the warm xanthate solution. Vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, heat the mixture on a water bath at 60–70 °C for 1 hour to ensure the reaction goes to completion.
-
Cool the mixture in an ice bath. The crude S-(4-bromo-2-carboxyphenyl) O-ethyl dithiocarbonate will precipitate as a heavy, oily solid.
-
Decant the aqueous layer and wash the crude product with cold water.
Step 3: Hydrolysis to this compound
-
Transfer the crude xanthate intermediate to a 500 mL round-bottom flask containing a solution of 20 g (0.5 mol) of sodium hydroxide in 200 mL of ethanol.
-
Heat the mixture to reflux for 4 hours with stirring.
-
After reflux, distill off the ethanol under reduced pressure.
-
Dissolve the residue in 200 mL of warm water and filter to remove any insoluble impurities.
-
Cool the filtrate in an ice bath and carefully acidify to pH 1-2 with cold, concentrated hydrochloric acid.
-
The target compound, this compound, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with copious amounts of cold water to remove inorganic salts, and dry under vacuum.
Method 2: Nucleophilic Aromatic Substitution (SNAr)
This approach leverages modern synthetic methodology, utilizing a highly activated aryl fluoride as a precursor for a nucleophilic aromatic substitution (SNAr) reaction. This method is often cleaner and can be more direct than the classical diazotization route.
Rationale and Mechanistic Insight
The SNAr mechanism is fundamentally different from the electrophilic substitutions common to benzene rings. For this reaction to proceed, two key features are required: a good leaving group (typically a halogen) and strong electron-withdrawing groups positioned ortho or para to the leaving group.[5][6]
In this synthesis, 4-Bromo-2-fluorobenzoic acid serves as the ideal substrate. The fluorine atom is a highly effective leaving group in SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond and makes the ipso-carbon highly electrophilic.[7] The carboxylic acid group at the ortho position acts as the necessary electron-withdrawing group, stabilizing the negatively charged intermediate (the Meisenheimer complex) formed during the reaction.[8]
A sulfur nucleophile, such as sodium hydrosulfide (NaSH) or sodium sulfide (Na₂S), attacks the carbon atom bonded to the fluorine. This addition step temporarily breaks the ring's aromaticity and forms the resonance-stabilized Meisenheimer complex. In the subsequent elimination step, aromaticity is restored by the expulsion of the fluoride ion, yielding the final thiophenolate salt, which is then protonated during acidic workup to give the desired product.
Visualizing the Pathway: Method 2
Caption: Reaction pathway for Method 2 via SNAr.
Experimental Protocol: Method 2
Step 1: Synthesis of 4-Bromo-2-fluorobenzoic acid (Note: This precursor can be synthesized via oxidation of 2-fluoro-4-bromotoluene or purchased commercially. A literature procedure is summarized below.)
-
Charge a reactor with 2-fluoro-4-bromotoluene (1.0 eq), cobalt(II) acetate tetrahydrate (0.05 eq), sodium bromide (0.03 eq), and acetic acid (10 vol).
-
Heat the mixture to 130 °C under an oxygen atmosphere (approx. 1.2 MPa).
-
After the reaction is complete (approx. 1.5 hours), quench the mixture with water and basify to pH 12-14 with NaOH.
-
Wash with an organic solvent (e.g., MTBE) to remove unreacted starting material.
-
Acidify the aqueous phase with concentrated HCl to pH 1 to precipitate the product.
-
Filter, wash with water, and dry to obtain 4-bromo-2-fluorobenzoic acid (Typical yield: ~88%).
Step 2: Nucleophilic Substitution with Sodium Hydrosulfide
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 11.0 g (0.05 mol) of 4-bromo-2-fluorobenzoic acid in 100 mL of anhydrous N,N-dimethylformamide (DMF).
-
To this solution, add 5.6 g (0.1 mol, 2.0 eq) of sodium hydrosulfide (NaSH) portion-wise. Caution: NaSH is hygroscopic and corrosive.
-
Heat the reaction mixture to 100 °C and maintain this temperature for 6-8 hours, monitoring the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Carefully acidify the aqueous solution to pH 1-2 with 6M hydrochloric acid. This should be done in a well-ventilated fume hood as H₂S gas may be evolved.
-
The product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum over P₂O₅.
Performance Comparison
The choice between these two methods depends on several factors including the availability of starting materials, required scale, safety considerations, and desired purity profile. The following table provides a semi-quantitative comparison.
| Parameter | Method 1: Diazotization | Method 2: SNAr | Justification & Field Insights |
| Overall Yield | Moderate (40-60%) | Good to High (65-80%) | SNAr reactions are typically cleaner with fewer side reactions compared to the multi-step diazotization process, leading to higher overall yields. |
| Purity of Crude Product | Moderate | High | The Leuckart reaction can produce colored impurities and disulfide byproducts. The SNAr route generally yields a cleaner crude product. |
| Starting Material Cost | Potentially lower if 4-bromo-2-aminobenzoic acid is readily available. | Can be higher due to the cost of 4-bromo-2-fluorobenzoic acid. | The cost-effectiveness is highly dependent on the current market price and in-house availability of the respective precursors. |
| Number of Steps | 3 (from amino acid) | 1-2 (depending on precursor availability) | The SNAr route is more convergent and streamlined if the fluoro-precursor is purchased. |
| Safety & Handling | High risk: Unstable diazonium salts can be explosive. Use of HCl. | Moderate risk: Use of corrosive NaSH and evolution of toxic H₂S gas during workup. DMF is a reprotoxic solvent. | Strict temperature control is critical for Method 1. Method 2 requires a well-ventilated fume hood and careful handling of reagents. |
| Scalability | Challenging | More Favorable | The instability of diazonium salts and gas evolution in Method 1 pose significant challenges for large-scale synthesis. Method 2 is generally more amenable to scale-up. |
| Environmental Impact | Moderate (uses heavy metals if Cu catalysts are used, acidic waste) | High (use of polar aprotic solvents like DMF which are difficult to dispose of) | Both methods have environmental drawbacks. The choice may depend on the specific waste treatment capabilities of the facility. |
Overall Workflow Comparison
Caption: Comparative experimental workflows.
Conclusion and Recommendation
Both described methods provide a valid pathway to this compound.
Method 1 (Diazotization) is a well-established, classical route. Its primary advantage lies in the potential use of a more accessible amino-substituted precursor. However, it is a longer process fraught with significant safety concerns related to the handling of unstable diazonium salts, making it less suitable for large-scale production.
Method 2 (SNAr) represents a more modern, efficient, and scalable approach. Despite the potentially higher cost of the 4-bromo-2-fluorobenzoic acid precursor and the need to handle toxic reagents, the reaction is generally cleaner, higher-yielding, and more controllable. The operational simplicity and more favorable scalability make it the recommended method for most research and process development applications, provided that appropriate safety measures for handling NaSH and H₂S are strictly implemented.
Ultimately, the optimal choice will be dictated by a laboratory's specific constraints, including budget, scale, available equipment, and the synthetic team's expertise with these chemistries.
References
-
Xue, H., Jing, B., Liu, S., Chae, J., & Liu, Y. (2017). Copper-Catalyzed Direct Synthesis of Aryl Thiols from Aryl Iodides Using Sodium Sulfide Aided by Catalytic 1,2-Ethanedithiol. Synlett, 28(14), 2272-2276. [Link]
- US Patent 3,374,274A. (1968). Process for the production of aromatic thiols and aromatic sulfides.
-
Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. [Link]
-
Waldmann, H. (1994). A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo). ResearchGate. [Link]
-
Leuckart, R. (1890). Eine neue Methode zur Darstellung aromatischer Mercaptane. Journal für Praktische Chemie, 41(1), 179–224. [Link]
-
Adams, R., & Marvel, C. S. (1921). Thiophenol. Organic Syntheses, 1, 84. [Link]
-
Wikipedia contributors. (2023). Leuckart thiophenol reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. (n.d.). Leuckart Thiophenol Reaction. [Link]
-
Jiang, Y., Qin, Y., Xie, S., Zhang, X., & Dong, J. (2009). A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. Organic Letters, 11(22), 5242–5245. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
OpenStax. (n.d.). Nucleophilic Aromatic Substitution. In Organic Chemistry: A Tenth Edition. [Link]
Sources
- 1. Leuckart thiophenol reaction - Wikipedia [en.wikipedia.org]
- 2. Leuckart Thiophenol Reaction [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. scirp.org [scirp.org]
- 6. Copper-Catalyzed Direct Synthesis of Aryl Thiols from Aryl Iodides Using Sodium Sulfide Aided by Catalytic 1,2-Ethanedithiol [organic-chemistry.org]
- 7. US3374274A - Process for the production of aromatic thiols and aromatic sulfides - Google Patents [patents.google.com]
- 8. chemscene.com [chemscene.com]
Spectroscopic analysis and confirmation of "4-Bromo-2-sulfanylbenzoic acid"
An In-Depth Technical Guide to the Spectroscopic Analysis and Confirmation of 4-Bromo-2-sulfanylbenzoic acid
Introduction
For researchers and professionals in medicinal chemistry and materials science, the unambiguous structural confirmation of novel or specialized chemical entities is a foundational requirement for advancing research and development. This compound, a substituted aromatic compound featuring carboxylic acid, thiol (sulfanyl), and bromo functional groups, serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and functional materials[1]. Its unique substitution pattern necessitates a multi-faceted analytical approach to ensure identity, purity, and stability.
This guide provides a comprehensive, in-depth comparison of the primary spectroscopic techniques used to characterize and confirm the structure of this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, interpret predicted spectral data based on analogous compounds, and present self-validating protocols to ensure scientific rigor. As direct, published spectra for this specific compound are not widely available, this guide employs a predictive and comparative methodology, leveraging established data from structurally related molecules to provide a robust analytical framework.
Molecular Structure and Predicted Spectroscopic Behavior
The analytical strategy for this compound is dictated by its key structural features:
-
Aromatic Ring: A 1,2,4-trisubstituted benzene ring, which will give rise to characteristic signals in NMR, IR, and UV spectroscopy.
-
Carboxylic Acid Group (-COOH): A source of an acidic proton and a carbonyl group, both of which produce highly characteristic signals in ¹H NMR and IR spectroscopy, respectively.
-
Sulfanyl Group (-SH): Contains an acidic thiol proton and a C-S bond, which are detectable by ¹H NMR and IR spectroscopy.
-
Bromine Atom (-Br): An electron-withdrawing group that influences the electronic environment of the aromatic ring. Crucially, its distinct isotopic signature (⁷⁹Br and ⁸¹Br) provides an unmistakable confirmation in mass spectrometry.
The interplay of these groups—the electron-withdrawing nature of the bromine and carboxylic acid groups versus the weakly donating effect of the sulfanyl group—creates a unique electronic environment that is reflected in its spectroscopic fingerprint.
Primary Confirmation Techniques: A Comparative Analysis
A suite of spectroscopic methods is required for full structural elucidation. Each technique provides a unique and complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
Expected Spectrum Analysis (in DMSO-d₆): The choice of solvent is critical; Deuterated Dimethyl Sulfoxide (DMSO-d₆) is an excellent choice as it can dissolve the polar compound and its residual proton signal (a quintet at ~2.50 ppm) and water peak (~3.33 ppm) are well-documented and typically do not interfere with key signals[2][3][4].
-
Aromatic Protons (3H): The trisubstituted ring will show three distinct proton signals. Based on the substitution pattern (protons at C3, C5, and C6), we can predict their appearance. The proton at C3 (ortho to -SH and meta to -Br and -COOH) will likely be a doublet. The proton at C5 (ortho to -Br and meta to -SH and -COOH) will likely be a doublet of doublets. The proton at C6 (ortho to -COOH and meta to -Br and -SH) will likely be a doublet. Their chemical shifts will be downfield, typically in the 7.0-8.0 ppm range, influenced by the electronic effects of the substituents. For comparison, the aromatic protons of 4-bromobenzoic acid in DMSO-d₆ appear around 7.6-7.9 ppm[5].
-
Carboxylic Acid Proton (1H): This proton is highly deshielded and acidic. It will appear as a very broad singlet far downfield, typically >12 ppm , and its signal will readily exchange with D₂O.
-
Sulfanyl (Thiol) Proton (1H): The thiol proton is less acidic than the carboxylic proton and is expected to appear as a singlet in the range of 3-5 ppm . Its chemical shift can be variable and is also concentration and temperature-dependent.
Expected Spectrum Analysis (in DMSO-d₆): Due to the lack of symmetry, all seven carbon atoms are chemically non-equivalent and should produce seven distinct signals.
-
Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is highly deshielded and will appear significantly downfield, predicted to be in the ~167-170 ppm range. For reference, the carbonyl carbon of 4-bromobenzoic acid is found around 166 ppm[6][7].
-
Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (~115-145 ppm ).
-
C-Br: The carbon directly attached to bromine will be shifted to ~125-130 ppm.
-
C-S: The carbon attached to the sulfanyl group is expected around 135-140 ppm.
-
C-COOH: The carbon bearing the carboxylic acid group will be found around 130-135 ppm.
-
The remaining three C-H carbons will appear within the standard aromatic range, with their precise shifts determined by the combined electronic effects of the substituents.
-
| Technique | Predicted Data for this compound | Reference Data: 4-Bromobenzoic acid [5][6][8] | Reference Data: 4-Mercaptobenzoic acid [9] |
| ¹H NMR (ppm) | Aromatic H: ~7.0-8.0 (3H, complex multiplets); -SH: ~3-5 (1H, s); -COOH: >12 (1H, broad s) | Aromatic H: ~7.7-7.9 (4H, m); -COOH: ~13.2 (1H, broad s) | Aromatic H: ~7.5-7.9 (4H, m); -SH: ~3.6 (1H, s); -COOH: ~12.7 (1H, broad s) |
| ¹³C NMR (ppm) | C=O: ~167-170; Aromatic C: 6 signals between ~115-145 | C=O: ~166.5; Aromatic C: ~127.1, 130.3, 131.5, 131.8 | C=O: ~167.3; Aromatic C: ~126.1, 129.9, 130.3, 138.8 |
Mass Spectrometry (MS)
MS is a definitive technique for confirming molecular weight and elemental formula.
-
Molecular Ion Peak (M⁺): The monoisotopic mass of C₇H₅⁷⁹BrO₂S is 231.9194 Da[10].
-
Isotopic Pattern: The most critical diagnostic feature will be the bromine isotopic signature. Because natural bromine is a near 1:1 mixture of ⁷⁹Br and ⁸¹Br, the mass spectrum will exhibit two peaks of almost equal intensity for the molecular ion: one for the ⁷⁹Br-containing molecule (M) and one for the ⁸¹Br-containing molecule (M+2). This pattern is an unambiguous indicator of the presence of a single bromine atom[11][12][13].
-
Fragmentation: Electron Ionization (EI) would likely show characteristic fragments corresponding to the loss of •OH (M-17), •COOH (M-45), and potentially the bromine atom. Electrospray Ionization (ESI) in negative mode would prominently show the deprotonated molecule [M-H]⁻ at m/z 230.9 and 232.9.
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying functional groups. A KBr pellet or ATR sampling method would be appropriate[14][15].
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from ~2500-3300 cm⁻¹ , characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer[16][17]. This band will typically overlap with the C-H stretches.
-
C-H Stretch (Aromatic): Weak to medium absorptions are expected just above 3000 cm⁻¹ (~3050-3100 cm⁻¹).
-
S-H Stretch (Thiol): A weak but sharp absorption band is expected in the region of 2550-2600 cm⁻¹ . This peak can sometimes be difficult to discern if it is weak and overlaps with other features.
-
C=O Stretch (Carbonyl): A very strong and sharp absorption will be present at ~1680-1710 cm⁻¹ , characteristic of an aromatic carboxylic acid's carbonyl group[16][18].
-
C=C Stretch (Aromatic): Medium intensity peaks will appear in the ~1450-1600 cm⁻¹ region.
-
C-O Stretch & O-H Bend: These vibrations, coupled together, are found in the 1210-1320 cm⁻¹ and ~920 cm⁻¹ (out-of-plane bend) regions, respectively.
Orthogonal and Complementary Techniques
To build a complete analytical profile, primary methods should be supplemented with techniques that provide different types of information, such as electronic properties and purity.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule's conjugated π-system.
-
Expected Spectrum: In a suitable solvent like ethanol or methanol, the compound is expected to show strong absorptions (π→π* transitions) characteristic of substituted benzene rings, likely in the 250-350 nm range[19]. The presence of the sulfanyl and bromine substituents, which possess non-bonding electrons, may also give rise to weaker n→π* transitions[20]. Comparing the spectrum to simpler analogues like 4-bromobenzoic acid can help delineate the electronic contributions of the sulfanyl group.
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
While the above techniques confirm structure, they are not optimal for quantifying purity. HPLC is the industry standard for this purpose[21][22].
-
Methodology: A reverse-phase HPLC method, using a C18 column with a mobile phase of acidified water and acetonitrile or methanol, is a standard starting point for analyzing benzoic acid derivatives[23][24][25]. Detection using a UV spectrophotometer set to a wavelength where the compound strongly absorbs (e.g., determined from the UV-Vis spectrum) would allow for the detection and quantification of impurities. A single, sharp peak in the chromatogram is indicative of high purity.
Integrated Analytical Workflow
A logical, step-wise approach ensures efficient and comprehensive analysis.
Sources
- 1. Page loading... [guidechem.com]
- 2. Deuterated DMSO - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.washington.edu [chem.washington.edu]
- 5. orgsyn.org [orgsyn.org]
- 6. 4-Bromobenzoic acid(586-76-5) 13C NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 4-Bromobenzoic acid(586-76-5) 1H NMR [m.chemicalbook.com]
- 9. 4-Mercaptobenzoic acid(1074-36-8) 1H NMR spectrum [chemicalbook.com]
- 10. PubChemLite - this compound (C7H5BrO2S) [pubchemlite.lcsb.uni.lu]
- 11. 4-Bromobenzoic acid(586-76-5) MS spectrum [chemicalbook.com]
- 12. 3-Bromobenzoic acid | C7H5BrO2 | CID 11456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2-Bromobenzoic acid | C7H5BrO2 | CID 6940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. Infrared Spectroscopy: Analyse the functional groups of benzoic acid | PPTX [slideshare.net]
- 16. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. Thiobenzoic acid(98-91-9) IR Spectrum [m.chemicalbook.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. repository.up.ac.za [repository.up.ac.za]
- 21. echemi.com [echemi.com]
- 22. quora.com [quora.com]
- 23. Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. fsis.usda.gov [fsis.usda.gov]
- 25. asianpubs.org [asianpubs.org]
A Comparative Guide to the Reaction Kinetics of 4-Bromo-2-sulfanylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction to 4-Bromo-2-sulfanylbenzoic Acid and its Kinetic Profile
This compound, a substituted thiosalicylic acid[1][2], presents a fascinating case for kinetic analysis due to its two distinct functional groups: a carboxylic acid and a sulfhydryl (thiol) group. The electronic interplay between the electron-withdrawing bromine atom and the ortho-positioned thiol and carboxyl groups dictates its reactivity in various chemical transformations. Understanding the kinetics of its reactions is paramount for its application in organic synthesis and drug development, where reaction rates directly impact yield, purity, and process efficiency.
This guide will explore the kinetic analysis of two principal reaction types: esterification of the carboxylic acid group and reactions involving the thiol moiety. We will compare the expected reactivity of this compound with other substituted benzoic acids and aromatic thiols, providing the scientific rationale for these comparisons.
Comparative Kinetics of Esterification
The esterification of carboxylic acids is a well-studied reaction, with kinetics that are highly sensitive to the electronic and steric environment of the carboxyl group.[3][4][5] The rate of acid-catalyzed esterification is generally enhanced by electron-withdrawing substituents on the aromatic ring, which increase the electrophilicity of the carbonyl carbon.
For this compound, the bromine atom at the para position exerts an electron-withdrawing inductive effect, which is expected to accelerate the rate of esterification compared to unsubstituted benzoic acid. However, the ortho-thiol group can introduce steric hindrance and potentially participate in intramolecular interactions, which may modulate the reaction rate.
To provide a comparative context, we can predict the relative esterification rates of this compound against other substituted benzoic acids, as summarized in the table below.
| Compound | Key Substituent Effects | Predicted Relative Rate of Esterification |
| Benzoic Acid | Unsubstituted baseline | 1 (Reference) |
| 4-Bromobenzoic Acid | Strong electron-withdrawing inductive effect | > 1 |
| 2-Bromobenzoic Acid | Strong electron-withdrawing inductive effect, potential steric hindrance | < 4-Bromobenzoic acid, but likely > 1 |
| This compound | Electron-withdrawing bromo group, potential steric hindrance and electronic effects from the ortho-thiol group | Likely > 1, but potentially slower than 4-Bromobenzoic acid due to the ortho-substituent |
| 4-Methylbenzoic Acid | Electron-donating inductive and hyperconjugation effects | < 1 |
This predictive analysis is grounded in the established principles of substituent effects on the esterification of benzoic acids.[3][6]
Experimental Workflow for Esterification Kinetics
A robust experimental design is crucial for obtaining reliable kinetic data. The following workflow outlines a typical procedure for studying the esterification kinetics of this compound.
Caption: A generalized workflow for the kinetic analysis of esterification reactions.
Kinetic Analysis of the Sulfhydryl Group
The thiol group of this compound is a nucleophilic center and can undergo a variety of reactions, including oxidation, alkylation, and disulfide exchange. The kinetics of these reactions can be conveniently monitored using spectrophotometric methods, particularly with reagents that produce a colored product upon reaction with a thiol.
A widely used method for thiol quantification is the Ellman's test, which employs 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[7][8] DTNB reacts with thiols in a disulfide exchange reaction to release the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) anion, which has a strong absorbance at 412 nm.[8][9] The rate of TNB²⁻ formation is directly proportional to the rate of the thiol reaction.
The reactivity of the thiol group in this compound can be compared to other aromatic thiols. The presence of the electron-withdrawing carboxyl and bromo groups is expected to decrease the nucleophilicity of the thiol, potentially leading to a slower reaction rate with electrophiles compared to a more electron-rich aromatic thiol like thiophenol.
| Compound | Key Substituent Effects | Predicted Relative Rate of Reaction with Electrophiles |
| Thiophenol | Unsubstituted baseline | 1 (Reference) |
| 4-Mercaptobenzoic Acid | Electron-withdrawing carboxyl group | < 1 |
| This compound | Electron-withdrawing carboxyl and bromo groups | < 4-Mercaptobenzoic acid |
| 4-Methylthiophenol | Electron-donating methyl group | > 1 |
Mechanism of Thiol Quantification with DTNB
The reaction between a thiol (R-SH) and DTNB proceeds via a thiol-disulfide exchange mechanism.
Sources
- 1. Thiosalicylic acid - Wikipedia [en.wikipedia.org]
- 2. 2-Mercaptobenzoic Acid | C7H6O2S | CID 5443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Kenetics of the Esterification of Substituted Benzoic Acids - Harold Wilansky - Google Books [books.google.com.sg]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijstr.org [ijstr.org]
- 7. Development of a spectrophotometric method for the measurement of thiols at trace levels - Analytical Proceedings including Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of 4-Bromo-2-sulfanylbenzoic Acid Derivatives
Introduction: The Privileged Scaffold in Medicinal Chemistry
In the landscape of drug discovery, certain molecular frameworks consistently reappear in a multitude of biologically active compounds. These are often referred to as "privileged structures." The benzoic acid scaffold is a quintessential example, forming the backbone of numerous therapeutic agents. The strategic functionalization of this simple aromatic ring can dramatically influence its pharmacological profile. The introduction of a halogen, such as bromine, often enhances lipophilicity, membrane permeability, and metabolic stability, while a sulfanyl (thiol) group can act as a potent hydrogen bond donor, a metal chelator, or a reactive handle for covalent modification of biological targets.
This guide focuses on derivatives of 4-Bromo-2-sulfanylbenzoic acid , a scaffold that combines these valuable chemical features. While the parent compound itself is not extensively studied, its derivatives have emerged as a versatile platform for generating novel agents with a wide spectrum of biological activities. This document provides an in-depth comparison of different classes of these derivatives, focusing on their anticancer, antimicrobial, and enzyme-inhibitory properties. We will delve into the causality behind experimental designs, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.
Chapter 1: Anticancer Activity Screening
The development of small molecules that can selectively target and eliminate cancer cells remains a primary goal of medicinal chemistry. Brominated aromatic compounds are frequently explored for this purpose, as they can engage in specific halogen bonding interactions within protein binding sites and often exhibit favorable pharmacokinetic properties. Derivatives of the 4-bromo-benzoic acid core have shown particular promise, primarily through mechanisms involving the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.[1]
Derivative Class Comparison: Hydrazides vs. Phenols
1. 4-Bromo Benzohydrazide Derivatives: This class has demonstrated significant cytotoxic potential. In a notable study, a series of 3/4-bromo-N'-(substituted benzylidene)benzohydrazides were synthesized and evaluated for their anticancer effects against the human colon carcinoma cell line HCT116.[2] The causality behind this design lies in the hydrazone linkage (-CO-NH-N=CH-), which is a known pharmacophore in many anticancer agents, valued for its rigid structure and ability to form multiple hydrogen bonds. One particular derivative, compound 22 from the series, exhibited an IC₅₀ value of 1.20 µM, proving more potent than the established chemotherapy drugs tetrandrine (IC₅₀ = 1.53 µM) and 5-fluorouracil (IC₅₀ = 4.6 µM) in the same assay.[2]
2. Bromophenol Derivatives: Natural bromophenols found in marine algae are known for their antioxidant and anticancer activities.[3] Synthetic derivatives of these compounds have been designed to optimize this potential.[4][5] The underlying principle is that the phenolic hydroxyl group is a key mediator of antioxidant activity, while the bromo-substitution enhances overall potency. Studies on methylated and acetylated bromophenol derivatives revealed that they could protect healthy cells from oxidative damage while simultaneously inducing apoptosis in leukemia K562 cells, showcasing a desirable therapeutic window.[3][5]
Alternative Scaffold: 4-Arylcoumarins (Combretastatin Analogues)
For a meaningful comparison, we consider the 4-arylcoumarins, which are analogues of the natural product combretastatin A-4.[6] While the bromobenzoic acid derivatives often induce apoptosis through broad cytotoxic or pro-oxidant mechanisms, combretastatin analogues have a more defined target: they inhibit the polymerization of tubulin, a critical component of the cellular cytoskeleton, thereby arresting cells in mitosis. This comparison highlights a key strategic choice in drug design: targeting a specific protein (tubulin) versus inducing a more general cellular stress response (apoptosis via oxidative stress).
Data Summary: Anticancer Cytotoxicity
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference Standard | IC₅₀ (µM) | Source |
| 4-Bromo Benzohydrazide | Compound 22 | HCT116 (Colon) | 1.20 | 5-Fluorouracil | 4.6 | [2] |
| 4-Bromo Benzohydrazide | Compound 22 | HCT116 (Colon) | 1.20 | Tetrandrine | 1.53 | [2] |
| Bromophenol Derivative | 4b-4 | K562 (Leukemia) | Not specified | Not specified | - | [3] |
| 4-Arylcoumarin | Compound 7 | HBL100 (Breast) | Potent Activity | Cyclosporine A | - | [6] |
Experimental Workflow: In Vitro Anticancer Screening
The following diagram illustrates a standard workflow for the initial screening of compounds for anticancer activity.
Caption: Workflow for anticancer drug screening.
Protocol: MTT Assay for Cell Viability
This protocol provides a reliable method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 4-bromo benzohydrazide derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-fluorouracil). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.
Chapter 2: Antimicrobial Activity Screening
The rise of antibiotic-resistant pathogens is a global health crisis, necessitating the discovery of novel antimicrobial agents with new mechanisms of action. The 4-bromo-benzoic acid scaffold has been explored for this purpose, leading to derivatives that target essential bacterial processes.
Derivative Class Comparison: Indazoles vs. N-Acyl Amino Acids
1. 4-Bromo-1H-indazole Derivatives: This class was rationally designed to inhibit the filamentous temperature-sensitive protein Z (FtsZ), a bacterial homolog of tubulin that is essential for cell division.[7] By targeting FtsZ, these compounds prevent the formation of the Z-ring, a structure required for bacterial cytokinesis, ultimately leading to cell death. This targeted approach is a key advantage, as FtsZ is highly conserved among bacteria but absent in eukaryotes, suggesting a potential for selective toxicity. Compound 9 from this series showed potent activity against Streptococcus pyogenes, with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL, which was 2-fold more active than the standard antibiotic ciprofloxacin.[7]
2. N-Acyl-Amino Acid Derivatives: Derivatives such as N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine have also been investigated.[8] The design rationale here combines the brominated aromatic core with an amino acid moiety, aiming to leverage bacterial peptide uptake systems or to interfere with metabolic pathways involving amino acids. These compounds, along with related structures, have shown moderate to good activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[8][9]
Alternative Scaffold: 4-Hydroxycoumarins
As a comparator, 4-hydroxycoumarin derivatives are known to possess broad-spectrum antibacterial activity.[10] Their mechanism is often linked to their ability to chelate metal ions essential for bacterial enzyme function or to disrupt the bacterial cell membrane. Unlike the highly specific FtsZ inhibitors, coumarins represent a class with a potentially more multifaceted, and perhaps less specific, mode of action.
Data Summary: Antimicrobial Activity (MIC)
| Compound Class | Derivative Example | Bacterial Strain | MIC (µg/mL) | Reference Standard | MIC (µg/mL) | Source |
| 4-Bromo-1H-indazole | Compound 9 | S. pyogenes | 4 | Ciprofloxacin | 8 | [7] |
| 4-Bromo-1H-indazole | Compound 18 | S. aureus | - | 3-MBA | 64x weaker | [7] |
| N-Acyl-Amino Acid | Compound 4 | S. aureus | 125 | - | - | [9] |
| N-Acyl-Amino Acid | Compound 4 | B. subtilis | 125 | - | - | [9] |
| 4-Hydroxycoumarin | Compound 2 | S. aureus | - (Zone 26.5mm) | - | - | [10] |
Mechanism Visualization: FtsZ Inhibition
This diagram illustrates how 4-bromo-1H-indazole derivatives interfere with bacterial cell division.
Caption: Mechanism of FtsZ inhibition by bromo-indazole derivatives.
Protocol: Broth Microdilution for MIC Determination
This is the gold-standard method for quantifying the in vitro activity of an antimicrobial agent.
-
Inoculum Preparation: Culture the test bacterium (e.g., S. aureus ATCC 29213) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in MHB. The typical concentration range is 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add an equal volume of the bacterial inoculum to each well, bringing the final volume to 100 or 200 µL.
-
Controls: Include a positive control well (bacteria in broth, no compound) to ensure growth and a negative control well (broth only) to check for sterility.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
Chapter 3: Enzyme Inhibition Screening
Targeting specific enzymes is a highly effective strategy in drug design, allowing for precise intervention in pathological pathways.[11] Derivatives of 4-bromo-benzoic acid have been successfully developed as potent inhibitors of several key enzymes.
Target Comparison: Tyrosinase vs. Lipoxygenase
1. Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. Hydrazone-Schiff base derivatives of 4-bromobenzoic acid have been identified as remarkably potent tyrosinase inhibitors.[12] The rationale is that the hydrazone structure can effectively chelate the copper ions in the enzyme's active site. Several compounds in this series, such as 2g and 2k , displayed IC₅₀ values (6.07 µM and 6.81 µM, respectively) significantly lower than that of the standard inhibitor, kojic acid (IC₅₀ = 16.9 µM), demonstrating their superior inhibitory potential.[12]
2. 12-Lipoxygenase (12-LOX) Inhibition: The 12-LOX enzyme is involved in inflammatory and thrombotic pathways and has been implicated in diabetes and cancer.[13] A series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, which can be considered analogues of our core structure, were optimized as highly potent and selective 12-LOX inhibitors. The most potent compounds exhibited IC₅₀ values in the nanomolar range and showed excellent selectivity over related enzymes like cyclooxygenases (COXs), which is crucial for avoiding side effects associated with NSAIDs.[13]
Alternative Scaffold: N-Substituted 4-Sulfamoylbenzoic Acids
This class represents a highly versatile and clinically validated scaffold for enzyme inhibitors.[14] For example, furosemide, a diuretic, is based on this structure. By modifying the N-substituent, these derivatives can be tailored to inhibit a wide range of enzymes, including carbonic anhydrases (relevant for glaucoma) and Na-K-Cl cotransporters.[14] This contrasts with the more specific targets identified for the 4-bromo-benzoic acid derivatives discussed above, showcasing a difference between a broadly applicable "master key" scaffold and more specialized ones.
Data Summary: Enzyme Inhibition (IC₅₀)
| Compound Class | Derivative Example | Enzyme Target | IC₅₀ | Standard | IC₅₀ | Source |
| 4-Bromo Hydrazone | Compound 2g | Tyrosinase | 6.07 µM | Kojic Acid | 16.9 µM | [12] |
| 4-Bromo Hydrazone | Compound 2k | Tyrosinase | 6.81 µM | Kojic Acid | 16.9 µM | [12] |
| Benzenesulfonamide | Compound 35 | 12-Lipoxygenase | Nanomolar | - | - | [13] |
| Benzenesulfonamide | Compound 36 | 12-Lipoxygenase | Nanomolar | - | - | [13] |
Mechanism Visualization: Competitive Enzyme Inhibition
This diagram shows the principle of competitive inhibition, a common mechanism for the derivatives discussed.
Caption: Competitive enzyme inhibition model.
Protocol: General Spectrophotometric Enzyme Inhibition Assay
This protocol can be adapted for enzymes like tyrosinase where the reaction produces a colored product.
-
Reagent Preparation: Prepare a buffer solution appropriate for the enzyme (e.g., phosphate buffer, pH 6.8 for tyrosinase). Prepare solutions of the enzyme, the substrate (e.g., L-DOPA for tyrosinase), and the test inhibitor at various concentrations.
-
Assay Setup: In a 96-well plate, add the buffer, the inhibitor solution (at different concentrations), and the enzyme solution. Allow this mixture to pre-incubate for 10-15 minutes at a controlled temperature (e.g., 25°C).
-
Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the increase in absorbance over time at a specific wavelength (e.g., 475 nm for dopachrome formation by tyrosinase).
-
Data Analysis: Determine the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
IC₅₀ Determination: Calculate the percentage of inhibition for each concentration relative to a control reaction with no inhibitor. Plot the percent inhibition against the inhibitor concentration (log scale) to determine the IC₅₀ value.
Conclusion and Future Outlook
The derivatives of This compound represent a highly versatile and promising scaffold in medicinal chemistry. This guide has demonstrated that through rational chemical modification, this core structure can be elaborated into potent and selective agents with diverse biological activities.
-
For Anticancer Applications: Benzohydrazide derivatives have emerged as particularly potent cytotoxic agents, in some cases exceeding the activity of clinical drugs.[2]
-
For Antimicrobial Use: The targeted design of bromo-indazole derivatives as FtsZ inhibitors offers a promising strategy to combat bacterial infections with a potentially high selectivity profile.[7]
-
For Enzyme Inhibition: Hydrazone-Schiff bases have shown exceptional potency as tyrosinase inhibitors, highlighting their potential in dermatology.[12]
The comparative analysis with alternative scaffolds underscores the unique advantages and specific applications of these bromo-benzoic acid derivatives. Future research should focus on optimizing the pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the most promising lead compounds identified in these screening campaigns. Furthermore, exploring their efficacy in in vivo models will be the critical next step in translating these laboratory findings into potential therapeutic applications.
References
-
MDPI. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Available from: [Link]
-
ResearchGate. Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Available from: [Link]
-
PubMed. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. Available from: [Link]
-
ResearchGate. Investigating the Tyrosinase Inhibitory Activity of 4‐Bromobenzoic Acid Hydrazone‐Schiff Bases: In Vitro, Molecular Structure and Docking Studies. Available from: [Link]
-
PubChem. This compound (C7H5BrO2S). Available from: [Link]
-
PubMed. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Available from: [Link]
-
MDPI. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Available from: [Link]
-
PubMed. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. Available from: [Link]
-
ResearchGate. Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Available from: [Link]
-
MDPI. Cobalt(II) Complexes of 4′-Bromo-Fenamic Acid: Antioxidant Properties, Antibacterial Activity, and Interaction with DNA and Albumins. Available from: [Link]
-
National Institutes of Health (NIH). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Available from: [Link]
-
ResearchGate. Synthesis and Biological Evaluation of 4-Arylcoumarin Analogues of Combretastatins. Part 2. Available from: [Link]
-
National Institutes of Health (NIH). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Available from: [Link]
-
National Institutes of Health (NIH). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Available from: [Link]
-
MDPI. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Available from: [Link]
-
PubMed. Synthesis and Structure-Activity Relationships of 4-alkynyloxy Phenyl Sulfanyl, Sulfinyl, and Sulfonyl Alkyl Hydroxamates as Tumor Necrosis Factor-Alpha Converting Enzyme and Matrix Metalloproteinase Inhibitors. Available from: [Link]
-
PubMed. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Available from: [Link]
-
Brazilian Journal of Biology. Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols [mdpi.com]
- 4. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Coupling Partners of 4-Bromo-2-sulfanylbenzoic Acid for Researchers and Drug Development Professionals
Introduction: Navigating the Complexities of a Multifunctional Building Block
4-Bromo-2-sulfanylbenzoic acid is a versatile trifunctional reagent with significant potential in the synthesis of novel therapeutic agents and functional materials. Its aromatic core, substituted with a bromine atom, a thiol group, and a carboxylic acid, offers multiple points for diversification through cross-coupling reactions. However, the very features that make this molecule attractive also present unique challenges in palladium-catalyzed cross-coupling reactions. Both the thiol (-SH) and carboxylic acid (-COOH) functionalities can interfere with the catalytic cycle, necessitating a nuanced approach to reaction design.
This guide provides a comparative analysis of common coupling partners for this compound, focusing on four of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. We will delve into the mechanistic considerations, compare the performance of various coupling partners with supporting data from analogous systems, and provide detailed experimental protocols. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this valuable building block in their synthetic endeavors.
The Challenge of Thiol and Carboxylic Acid Functionalities
The primary hurdle in employing this compound in palladium-catalyzed reactions is the presence of the acidic and nucleophilic thiol and carboxylic acid groups.
-
Thiol Group (-SH): Thiols are notorious for their ability to act as potent catalyst poisons for palladium. The sulfur atom can coordinate strongly to the palladium center, leading to the formation of inactive catalyst species and halting the catalytic cycle.
-
Carboxylic Acid Group (-COOH): The acidic proton of the carboxylic acid can react with the basic conditions typically required for many cross-coupling reactions. This can lead to the formation of carboxylate salts, altering the solubility and reactivity of the starting material.
To circumvent these issues, a common and often necessary strategy is the protection of the thiol and/or carboxylic acid groups prior to the cross-coupling reaction. The thiol is frequently converted to a thioether (e.g., by methylation with methyl iodide) or a thioester. The carboxylic acid is commonly protected as an ester (e.g., methyl or ethyl ester). Following the successful coupling reaction, these protecting groups can be removed to regenerate the free thiol and carboxylic acid functionalities.
This guide will proceed with the understanding that for many applications, a protected form of this compound, such as methyl 4-bromo-2-(methylthio)benzoate, would be the substrate of choice. The comparative data presented will be based on structurally similar aryl bromides, providing a relevant framework for what to expect when using the protected form of our target molecule.
I. Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the synthesis of biaryl compounds with high efficiency and functional group tolerance.[1]
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound (or its protected form), forming a Pd(II) intermediate.
-
Transmetalation: The organoboron coupling partner (boronic acid or ester) is activated by a base, forming a boronate species. This species then transfers its organic group to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the biaryl product and regenerating the Pd(0) catalyst.
Comparative Performance of Arylboronic Acids
The electronic nature of the substituent on the arylboronic acid coupling partner can significantly influence the reaction yield. Generally, electron-donating groups on the boronic acid enhance the rate of transmetalation and lead to higher yields. Conversely, electron-withdrawing groups can sometimes lead to lower yields, although this can often be mitigated by careful optimization of the reaction conditions.
The following table presents a comparison of yields for the Suzuki-Miyaura coupling of 4-bromobenzoic acid with various substituted phenylboronic acids, providing a useful proxy for what to expect with a protected form of this compound.[2][3]
| Coupling Partner (Arylboronic Acid) | Substituent | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |
| Phenylboronic acid | -H | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 60 | 6 | 98 | [1] |
| 4-Methoxyphenylboronic acid | -OCH₃ (EDG) | [PdCl₂(dppf)] | K₂CO₃ | DMF/EtOH | 100 | 2 | 95 | [4] |
| 4-Methylphenylboronic acid | -CH₃ (EDG) | Pd(OAc)₂ / PPh₃ | K₂CO₃ | H₂O | RT | 1.5 | 99 | [3] |
| 4-Fluorophenylboronic acid | -F (EWG) | Pd(OAc)₂ / PPh₃ | K₂CO₃ | H₂O | RT | 1.5 | 96 | [3] |
| 4-Cyanophenylboronic acid | -CN (EWG) | Pd(OAc)₂ / PPh₃ | K₂CO₃ | H₂O | RT | 7 | 85 | [5] |
EDG: Electron-Donating Group; EWG: Electron-Withdrawing Group
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure for the coupling of an aryl bromide with an arylboronic acid and should be optimized for specific substrates.
Materials:
-
Protected this compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane/Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the protected this compound, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture and the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
II. Heck Reaction: Synthesis of Substituted Alkenes
The Heck reaction is a powerful method for the arylation of alkenes, forming a new carbon-carbon bond at an sp²-hybridized carbon.[6]
Mechanistic Overview
The Heck reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) interchange.
-
Oxidative Addition: Pd(0) inserts into the aryl-bromide bond.
-
Olefin Coordination and Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion into the palladium-aryl bond.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the alkene product and a palladium-hydride species.
-
Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species.
Comparative Performance of Alkene Coupling Partners
The electronic nature of the alkene plays a crucial role in the Heck reaction. Electron-withdrawing groups on the alkene generally accelerate the reaction and often lead to higher yields.[6]
The following table compares the yields for the Heck coupling of various aryl bromides with n-butyl acrylate, a common electron-deficient alkene.[7]
| Aryl Bromide | Substituent | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |
| 4-Bromoacetophenone | -COCH₃ (EWG) | Pd(dba)₂ / L·HBr | Cs₂CO₃ | Dioxane | 120 | 24 | 95 | [7] |
| 4-Bromobenzonitrile | -CN (EWG) | Pd(dba)₂ / L·HBr | Cs₂CO₃ | Dioxane | 120 | 24 | 92 | [7] |
| 4-Bromoanisole | -OCH₃ (EDG) | Pd(dba)₂ / L·HBr | Cs₂CO₃ | Dioxane | 120 | 24 | 85 | [7] |
| 4-Bromotoluene | -CH₃ (EDG) | Pd(dba)₂ / L·HBr | Cs₂CO₃ | Dioxane | 120 | 24 | 88 | [7] |
L·HBr = 1-ethylenediphenylphosphino-3-(mesityl)imidazolium bromide
Experimental Protocol: Heck Reaction
This is a general protocol for the Heck reaction of an aryl bromide with an acrylate.
Materials:
-
Protected this compound (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., PPh₃, P(o-tol)₃, 2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, 1.5-2.0 equiv)
-
Solvent (e.g., DMF, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add the palladium catalyst and ligand.
-
Evacuate and backfill with an inert gas.
-
Add the solvent, protected this compound, alkene, and base.
-
Heat the mixture to the desired temperature (e.g., 100-140 °C) and stir until the reaction is complete.
-
Cool to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8]
Mechanistic Overview
The Sonogashira reaction typically involves a dual catalytic system of palladium and copper.
-
Palladium Cycle: Similar to other cross-coupling reactions, it starts with the oxidative addition of the aryl bromide to a Pd(0) species.
-
Copper Cycle: The terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper acetylide.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) center.
-
Reductive Elimination: The aryl and alkynyl groups are reductively eliminated from the palladium, yielding the product and regenerating the Pd(0) catalyst.
Copper-free Sonogashira protocols have also been developed to avoid issues associated with copper catalysis.[9]
Comparative Performance of Terminal Alkynes
The steric and electronic properties of the terminal alkyne can affect the Sonogashira coupling. Generally, less sterically hindered alkynes react more readily.
The following table provides a comparison of yields for the Sonogashira coupling of various aryl bromides with phenylacetylene.[10]
| Aryl Bromide | Substituent | Catalyst / Ligand | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |
| 4-Bromobenzonitrile | -CN (EWG) | Pd(OAc)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 92 | [11] |
| 4-Bromoacetophenone | -COCH₃ (EWG) | Pd(OAc)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 90 | [11] |
| 4-Bromoanisole | -OCH₃ (EDG) | Pd(OAc)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 85 | [11] |
| Bromobenzene | -H | Pd(OAc)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 88 | [11] |
Experimental Protocol: Sonogashira Coupling
This is a general protocol for the Sonogashira coupling of an aryl bromide with a terminal alkyne.
Materials:
-
Protected this compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Base (e.g., Et₃N, i-Pr₂NH, 2-3 equiv)
-
Solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the palladium catalyst and CuI.
-
Evacuate and backfill with an inert gas.
-
Add the solvent, protected this compound, and the base.
-
Add the terminal alkyne dropwise.
-
Heat the reaction to the desired temperature (e.g., 50-80 °C) and stir until complete.
-
Cool the reaction, filter through a pad of celite, and wash with the solvent.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
IV. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[12][13]
Mechanistic Overview
The catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions.
-
Oxidative Addition: Pd(0) adds to the aryl-bromide bond.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the nitrogen, forming a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the C-N bond and regenerating the Pd(0) catalyst.
Comparative Performance of Amine Coupling Partners
The scope of the Buchwald-Hartwig amination is broad, encompassing primary and secondary aliphatic and aromatic amines. The choice of ligand is often crucial for achieving high yields, especially with challenging substrates.
The following table compares the yields for the Buchwald-Hartwig amination of 4-bromotoluene with various amines, showcasing the versatility of the reaction.[14]
| Amine | Amine Type | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |
| Aniline | Primary Aryl | Pd₂(dba)₃ / BrettPhos | NaOtBu | Toluene | 100 | 24 | 94 | [14] |
| Morpholine | Secondary Cyclic | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 24 | 92 | [15] |
| n-Hexylamine | Primary Aliphatic | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 80 | 24 | 88 | [14] |
| Diphenylamine | Secondary Aryl | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 24 | 96 | [15] |
Experimental Protocol: Buchwald-Hartwig Amination
This is a general protocol for the Buchwald-Hartwig amination of an aryl bromide with an amine.
Materials:
-
Protected this compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 1.4 equiv)
-
Solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox, add the palladium precatalyst, ligand, and base to a Schlenk tube.
-
Add the protected this compound and a stir bar.
-
Seal the tube, remove from the glovebox, and add the solvent and the amine via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) until the starting material is consumed.
-
Cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Conclusion
This compound represents a highly functionalized and valuable building block for the synthesis of complex molecules. While the presence of the thiol and carboxylic acid groups presents challenges for palladium-catalyzed cross-coupling reactions, these can be effectively managed through appropriate protection strategies. By understanding the mechanistic nuances of the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, and by carefully selecting coupling partners and reaction conditions, researchers can unlock the full synthetic potential of this versatile molecule. The comparative data and protocols provided in this guide serve as a starting point for the development of robust and efficient synthetic routes to novel compounds with potential applications in drug discovery and materials science.
References
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. John Wiley & Sons.
-
Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6949-6981. [Link]
- Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides (Sonogashira coupling). Journal of Organometallic Chemistry, 653(1-2), 46-49.
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
-
Wikipedia contributors. (2023, December 19). Heck reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
- A guide to Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with various arylboronic acids. (2025). BenchChem.
-
A new Buchwald-type diphosphine ligand for applications in Pd-catalyzed amination reactions towards the preparation of triarylamines. (2015). Organic & Biomolecular Chemistry. [Link]
-
Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17835–17846. [Link]
- A new phosphine-imidazolium salt...in the Heck coupling reactions of aryl bromides...
- Suzuki coupling reaction of halobenzenes with various aryl-boronic acids catalyzed by PPI-1-NPy-Pd and PPI-2-NPy-Pd complexes. (2013). Dalton Transactions.
-
The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. [Link]
- The Sonogashira coupling reactions of aryl halides with phenylacetylene. (2019).
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021). Organometallics. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Modern Research in Catalysis. [Link]
- A novel palladium complex...for Suzuki-Miyaura coupling of aryl bromides in neat water. (2015). Organic & Biomolecular Chemistry.
- Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2018).
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Advances. [Link]
-
Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. (2008). Organic Letters. [Link]
-
Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. (2009). Letters in Organic Chemistry. [Link]
- Suzuki-Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. (2018).
- Heck reactions of aryl halides with ethyl acrylate, catalyzed by Pd(II)@MTP/PMs. (2020).
- Sonogashira coupling reaction of aryl halides with phenylacetylene. (2019).
- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2007).
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). The Journal of Organic Chemistry. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Modern Research in Catalysis. [Link]
-
The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. [Link]
-
Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for the Small Molecule Synthesis of Saturated N-Heterocycles. Journal of the American Chemical Society, 129(21), 6716–6717. [Link]
- Novel Polycarbo-Substituted Imidazo[1,2-c]quinazolines: Synthesis and Cytotoxicity Study. (2016).
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 10. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands [mdpi.com]
- 11. scirp.org [scirp.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-2-sulfanylbenzoic Acid
As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The proper handling and disposal of specialized reagents like 4-Bromo-2-sulfanylbenzoic acid are paramount. This guide provides a comprehensive, step-by-step protocol for its disposal, grounded in regulatory standards and chemical first principles. Our objective is to move beyond mere compliance, fostering a deep understanding of the causality behind these essential safety procedures.
Hazard Profile and Risk Assessment: Understanding the Molecule
Before any handling or disposal, a thorough understanding of the compound's chemical nature is critical. This compound is a trifunctional molecule, and each functional group contributes to its hazard profile:
-
Benzoic Acid Moiety: Confers acidic properties. While not as corrosive as mineral acids, it requires appropriate handling to avoid skin and eye irritation.[1][2]
-
Bromo- Group: Classifies the compound as a halogenated organic. Halogenated wastes have specific, stringent disposal regulations due to their potential to form persistent organic pollutants and toxic byproducts (like dioxins and furans) if not incinerated at appropriate temperatures.[3]
-
Sulfanyl- (Thiol) Group: Introduces sulfur into the molecule. Thiols are known for their strong, unpleasant odors and can pose respiratory irritation risks.[4] Upon combustion, this group will generate sulfur oxides (SOx), which are atmospheric pollutants and contribute to acid rain.[4]
Therefore, this compound must be treated as a halogenated, sulfur-containing organic acid waste . Under no circumstances should it be disposed of down the sanitary sewer, as it is harmful to aquatic life and non-compliant with environmental regulations.[5]
Personal Protective Equipment (PPE) and Handling Precautions
Adherence to a strict PPE protocol is the first line of defense against chemical exposure. The Occupational Safety and Health Administration (OSHA) mandates specific standards for laboratory safety.[6][7]
-
Eye and Face Protection: ANSI-approved safety goggles with side shields are mandatory.[6] For operations with a higher risk of splashing, such as spill cleanup or bulk transfers, a full-face shield worn over safety goggles is recommended.[8]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[9]
-
Body Protection: A standard laboratory coat, long pants, and closed-toe shoes are required to protect the skin.[3][8]
-
Respiratory Protection: All handling of this compound, especially weighing the solid or transferring solutions, must be conducted within a properly functioning and certified chemical fume hood to prevent inhalation of dust or vapors.[10][11]
Waste Characterization and Segregation: The Foundation of Proper Disposal
The U.S. Environmental Protection Agency (EPA) establishes regulations for hazardous waste under the Resource Conservation and Recovery Act (RCRA).[12] Laboratory chemical waste must be properly characterized to ensure it enters the correct disposal stream.
-
Waste Classification: this compound waste is classified as a hazardous chemical waste due to its characteristics of toxicity and its identity as a halogenated organic compound.[5][12]
-
Segregation is Key: Never mix incompatible waste streams. This waste must be collected in a dedicated container labeled for "Halogenated Organic Waste."[3] It must be kept separate from:
-
Non-halogenated organic waste.
-
Strong oxidizing agents.
-
Strong bases (alkali metals, hydroxides), as violent neutralization reactions can occur.
-
Aqueous waste streams.
-
This segregation prevents dangerous reactions within the waste container and ensures the waste can be handled appropriately by the disposal facility.[13]
Table 1: Hazard and Disposal Summary for this compound
| Parameter | Description | Source |
| GHS Hazard Class | Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Serious Eye Irritation (Category 2); Specific target organ toxicity - single exposure (respiratory) (Category 3) | [1][2][14] |
| Hazard Statements | H302: Harmful if swallowed; H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation | [2][14] |
| Primary Waste Code | Varies by jurisdiction; typically falls under laboratory chemical waste regulations. Must be treated as Halogenated Organic Waste . | [3][12] |
| EPA Regulations | Governed by 40 CFR Part 262 standards for generators of hazardous waste. | [15] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Bases, Alkali Metals, Powdered Metals. | [4][11][13] |
| Recommended Disposal | Collection by a licensed hazardous waste disposal contractor for high-temperature incineration. | [9] |
Step-by-Step Disposal Protocol
This protocol ensures compliance with EPA and OSHA standards for hazardous waste management in a laboratory setting.[10][15]
-
Container Selection:
-
Choose a container made of a compatible material, such as glass or high-density polyethylene (HDPE).
-
The container must have a secure, leak-proof screw cap.[12]
-
Ensure the container is clean and dry before adding any waste.
-
-
Waste Labeling:
-
Proper labeling is a critical regulatory requirement.[16]
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full chemical name: "this compound". Do not use abbreviations.
-
Indicate the primary hazards using appropriate GHS pictograms (e.g., Exclamation Mark for irritant/harmful).[16]
-
-
Waste Accumulation:
-
Collect the waste in the labeled container at or near the point of generation, in what is known as a Satellite Accumulation Area (SAA).[16]
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a designated, well-ventilated area within the laboratory, away from incompatible materials.[13] Secondary containment (e.g., a plastic bin) is highly recommended.[17]
-
-
A Note on Neutralization:
-
While the acidic nature of the molecule might suggest neutralization as a disposal step, this is not recommended for this compound.
-
Causality: Neutralizing the acid with a base (e.g., sodium bicarbonate) would produce a salt, but it does not alter the bromo- or sulfanyl- functional groups. The resulting salt is still a halogenated organic compound and must be disposed of as hazardous waste. Attempting to neutralize and flush the material down the drain would violate EPA regulations.[5][18]
-
-
Requesting Disposal:
-
Once the container is full or has been accumulating for the maximum allowed time (typically six to twelve months depending on your facility's generator status and local rules), arrange for pickup through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][15][19]
-
Do not transport hazardous waste outside of the laboratory yourself.[5]
-
Emergency Procedures: Spill Management
Accidents can happen, and preparedness is essential.
-
Evacuate and Alert: If a significant spill occurs, alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: For a small, manageable spill, ensure you are wearing full PPE. Prevent the spill from spreading or entering drains by diking it with an inert, non-combustible absorbent material like sand, earth, or vermiculite.[20] Do not use combustible materials like paper towels or sawdust.[20]
-
Collect and Clean: Carefully sweep or scoop up the absorbed material and place it into a suitable, sealable container for hazardous waste disposal.[21]
-
Decontaminate: Clean the spill area with a soap and water solution.
-
Dispose: Label the container with the cleanup debris as "Hazardous Waste: Spill Debris containing this compound" and dispose of it through your hazardous waste program.[13]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for compliant disposal of this compound.
References
- OSHA Standards for Biological Laboratories. (n.d.). U.S. Department of Health & Human Services.
- Preventing Exposure to Hazardous Chemicals in Laboratories. (n.d.). Oregon Occupational Safety and Health.
- Laboratories - Standards. (n.d.). Occupational Safety and Health Administration.
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration.
- OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. (n.d.). Occupational Safety and Health Administration.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2024). Daniels Health.
- Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
- Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency.
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2024). U.S. Environmental Protection Agency.
- Laboratory Waste Management: The New Regulations. (n.d.). MedicalLab Management.
- Safety Data Sheet - 4-Bromobenzoic acid. (2024). Sigma-Aldrich.
- Safety Data Sheet - 4-Bromobenzoic acid. (2024). Thermo Fisher Scientific.
- Safety Data Sheet - 4-Bromo-2-methylbenzoic acid. (2024). MedChemExpress.
- Standard Operating Procedure for Bromine. (n.d.). Washington State University.
- Safety Data Sheet - 4-Mercaptobenzoic acid. (2024). Fisher Scientific.
- Bromine in Orgo Lab SOP. (n.d.). Environmental Health and Safety at Providence College.
- Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid. (n.d.). Cole-Parmer.
- Safe Storage and Handling of Brominated Organic Compounds. (2024). BenchChem.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2024). HSC Chemistry.
- Bromine SOP. (n.d.). Rutgers University Environmental Health & Safety.
- Production, Import/Export, Use, and Disposal of Sulfuric Acid. (n.d.). Agency for Toxic Substances and Disease Registry.
- Safety Data Sheet - Sulfuric Acid. (n.d.). State of Michigan.
- 4-Bromo-2-methylbenzoic acid 97%. (n.d.). Sigma-Aldrich.
- How to Safely Dispose of Sulfuric Acid. (n.d.). Lab Alley.
- 4-Bromo Benzoic Acid Safety Data Sheet. (n.d.). Central Drug House (P) Ltd.
- How do I safely dispose of 1L of 5M sulfuric acid?. (2023). Reddit.
- Sulfuric Acid Safety Information. (n.d.). University of Michigan Environment, Health & Safety.
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. fishersci.com [fishersci.com]
- 5. vumc.org [vumc.org]
- 6. Laboratories - Standards | Occupational Safety and Health Administration [osha.gov]
- 7. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ehs.providence.edu [ehs.providence.edu]
- 10. osha.gov [osha.gov]
- 11. ipo.rutgers.edu [ipo.rutgers.edu]
- 12. danielshealth.com [danielshealth.com]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. epa.gov [epa.gov]
- 16. medlabmag.com [medlabmag.com]
- 17. ehs.umich.edu [ehs.umich.edu]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
- 19. epa.gov [epa.gov]
- 20. michigan.gov [michigan.gov]
- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Comprehensive Safety and Handling Guide for 4-Bromo-2-sulfanylbenzoic acid
This guide provides essential safety protocols and logistical plans for the handling and disposal of 4-Bromo-2-sulfanylbenzoic acid. It is intended for researchers, scientists, and professionals in drug development who may work with this or structurally similar compounds. The information herein is synthesized from established safety data for its constituent chemical moieties, providing a robust framework for risk mitigation in the absence of a specific Safety Data Sheet (SDS) for the compound itself.
Hazard Assessment: A Triad of Risks
This compound is a solid, likely a powder, that combines three distinct chemical functionalities, each contributing to its overall hazard profile: a brominated aromatic ring, a carboxylic acid group, and an aromatic thiol (sulfanyl) group. A thorough understanding of the risks associated with each is paramount for safe handling.
-
Aromatic Thiol (-SH group): Thiols, also known as mercaptans, are notorious for their potent and often unpleasant odors, detectable by the human nose at extremely low concentrations.[1] Beyond the nuisance of the smell, which can cause headaches and nausea, aromatic thiols can be toxic.[1][2] They can cause irritation to the skin, eyes, and respiratory system.[3] Systemic effects from significant exposure may include weakness, dizziness, and potential damage to the liver, kidneys, and lungs.[3] The thiol group is also readily oxidized, which can contribute to oxidative stress in biological systems.[4]
-
Brominated Aromatic System: Organobromine compounds can exhibit environmental persistence and, in some cases, bioaccumulation.[5][6][7] While the specific toxicology of this compound is not documented, it is prudent to handle it as a substance with potential long-term environmental and health effects.[8] During combustion, brominated compounds can release toxic and corrosive fumes, such as hydrogen bromide gas.[9]
-
Carboxylic Acid (-COOH group): The carboxylic acid functional group imparts acidic properties to the molecule. In its solid form, it may be corrosive or irritating upon contact with skin, eyes, and mucous membranes.[9][10] Thiocarboxylic acids are noted to be significantly more acidic than their carboxylic acid analogs.[11] As a powder, inhalation can cause respiratory irritation.[9][10]
Given these combined hazards, this compound should be treated as a hazardous substance with acute and potentially chronic health risks, as well as environmental hazards.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table summarizes the required equipment, which should be donned before entering the designated work area and only removed after exiting.
| Body Area | Required PPE | Rationale and Causality |
| Respiratory | NIOSH-approved N95 respirator (at a minimum) or a higher level of respiratory protection such as a full-face respirator.[12] | Protects against inhalation of the fine powder, which can cause respiratory irritation.[9][10] A full-face respirator also provides enhanced eye and face protection. |
| Eyes & Face | Chemical safety goggles and a full-face shield.[12][13] | Provides protection from splashes and prevents airborne powder from contacting the eyes, where it can cause severe irritation.[3][10] |
| Body | Chemical-resistant lab coat or a disposable coverall ("bunny suit").[14][15] | Protects skin from contact with the chemical powder. A disposable suit is preferable to prevent cross-contamination of personal clothing and other areas of the lab. |
| Hands | Double-gloving with nitrile gloves.[13][15] | The outer glove provides the primary barrier and can be removed immediately if contaminated. The inner glove offers secondary protection during the removal of the outer glove and other PPE. |
| Feet | Closed-toe, chemical-resistant shoes or boots.[12] | Protects feet from spills and falling objects. |
Operational and Handling Plan: A Step-by-Step Protocol
Adherence to a strict operational workflow is crucial for minimizing exposure and preventing accidental release.
Designated Work Area
-
All work with this compound must be conducted within a certified chemical fume hood to control exposure to the powder and its potent odor.[16]
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[16]
Weighing and Aliquoting Procedure
-
Preparation: Before bringing the chemical into the fume hood, decontaminate the work surface and gather all necessary equipment (spatulas, weigh boats, vials, etc.).
-
Weighing: To minimize fluctuations from the fume hood's airflow, use an enclosure for the balance if available.[16] Alternatively, temporarily reduce the sash height to minimize airflow while weighing, then raise it to the proper working height immediately after.
-
Technique: Handle the powder gently to avoid creating airborne dust. Use a spatula to carefully transfer the desired amount.
-
Air-Sensitive Precautions: Given that thiols can be air-sensitive, consider handling under an inert atmosphere (e.g., using a glove bag or Schlenk line) for reactions requiring stringent anhydrous or oxygen-free conditions.[17][18][19]
-
Post-Weighing: Immediately and securely cap the stock container and any prepared vials. Clean any residual powder from the spatula and work surface with a solvent-dampened cloth.
Workflow Diagram for Safe Handling
The following diagram outlines the critical steps for safely handling this compound from preparation to disposal.
Sources
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. open.alberta.ca [open.alberta.ca]
- 3. nj.gov [nj.gov]
- 4. Toxicity of aromatic thiols in the human red blood cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. liverpooluniversitypress.co.uk [liverpooluniversitypress.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. All news - ECHA [echa.europa.eu]
- 8. pinfa.eu [pinfa.eu]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. Thiocarboxylic acid - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 16. ehs.wisc.edu [ehs.wisc.edu]
- 17. Air-Sensitive or Highly Reactive Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 18. ossila.com [ossila.com]
- 19. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
